Technical Documentation Center

2-Bromotetradecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromotetradecanoic acid
  • CAS: 135312-82-2

Core Science & Biosynthesis

Foundational

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of α-Bromomyristic Acid Abstract This technical guide provides a comprehensive overview of the predominant synthesis method for α-bromomyristic acid, a crucial intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of α-Bromomyristic Acid

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis method for α-bromomyristic acid, a crucial intermediate in pharmaceutical and chemical research. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to offer an in-depth analysis of the reaction mechanism, the rationale behind procedural choices, and a field-proven experimental protocol. We will focus on the Hell-Volhard-Zelinsky (HVZ) reaction, elucidating its theoretical underpinnings and practical execution to ensure both high yield and purity.

Introduction: The Significance of α-Bromomyristic Acid

α-Bromomyristic acid, or 2-bromotetradecanoic acid, is a halogenated derivative of myristic acid, a saturated fatty acid. Its strategic importance lies in the reactive carbon-bromine bond at the alpha (α) position relative to the carboxyl group. This functionalization transforms the relatively inert alkyl chain of myristic acid into a versatile synthetic handle, enabling a wide array of subsequent chemical modifications.

In the realm of drug development, α-halo acids are pivotal precursors for synthesizing α-amino acids, α-hydroxy acids, and other complex molecules.[1] The lipophilic 14-carbon chain of the myristoyl group can be leveraged to improve drug delivery, enhance membrane permeability, or serve as a lipid anchor for targeting specific cellular compartments. Understanding its synthesis is therefore fundamental for chemists aiming to incorporate this moiety into novel therapeutic agents.

Core Synthesis Methodology: The Hell-Volhard-Zelinsky (HVZ) Reaction

The direct α-bromination of a carboxylic acid like myristic acid using molecular bromine (Br₂) is generally ineffective. This is because the acidic proton of the carboxyl group is far more likely to be abstracted than a proton on the α-carbon, preventing the formation of the necessary enol or enolate intermediate for halogenation to occur.[2][3]

The Hell-Volhard-Zelinsky (HVZ) reaction provides a robust and reliable solution to this challenge. It allows for the selective α-bromination of carboxylic acids by proceeding through a more reactive acyl bromide intermediate.[4][5]

Mechanism Deep Dive: A Four-Step Process

The elegance of the HVZ reaction lies in its sequential transformation of the starting material into an intermediate that is readily brominated.[1] The mechanism can be broken down into four critical stages.[1][2][6]

  • Formation of Acyl Bromide: The reaction is initiated by converting the myristic acid into myristoyl bromide. This is accomplished using a phosphorus trihalide, typically phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine.[4][6] This step is crucial because the resulting acyl bromide, unlike the parent carboxylic acid, can readily tautomerize.[2][3]

  • Keto-Enol Tautomerism: The myristoyl bromide intermediate exists in equilibrium with its enol tautomer. Catalyzed by the HBr generated in the first step, this tautomerization creates a nucleophilic α-carbon.[5][6]

  • α-Bromination of the Enol: The electron-rich double bond of the enol tautomer attacks a molecule of bromine (Br₂). This results in the formation of a new C-Br bond at the α-position, yielding α-bromo myristoyl bromide.[1][4]

  • Hydrolysis to the Final Product: The reaction is terminated by the addition of water. The α-bromo acyl bromide is hydrolyzed in a nucleophilic acyl substitution reaction, regenerating the carboxylic acid functional group.[6] This final step yields the desired product, α-bromomyristic acid, and liberates HBr.[1]

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis MA Myristic Acid PBr3 PBr₃ MA->PBr3 MB Myristoyl Bromide PBr3->MB MB_enol Myristoyl Bromide Enol MB->MB_enol Tautomerization (HBr catalyst) Br2 Br₂ MB_enol->Br2 ABMB α-Bromo Myristoyl Bromide Br2->ABMB H2O H₂O ABMB->H2O ABMA α-Bromomyristic Acid H2O->ABMA

Figure 1: High-level overview of the Hell-Volhard-Zelinsky reaction stages.
Rationale Behind Experimental Choices
  • Phosphorus Catalyst (PBr₃ or P + Br₂): The use of a phosphorus halide is the cornerstone of the reaction. It acts as a dehydrating and halogenating agent to form the critical acyl bromide intermediate, which is the species that actually undergoes α-bromination.[4] Using catalytic amounts of red phosphorus with bromine to generate PBr₃ in situ is a common and effective approach.[2]

  • Stoichiometry of Bromine: At least two equivalents of bromine are required. The first equivalent reacts with phosphorus to form PBr₃, and the second equivalent is required for the subsequent bromination of the enol intermediate. In practice, a slight excess of bromine is often used to ensure the reaction proceeds to completion.[3]

  • Reaction Quench (Water): The final addition of water serves a singular, vital purpose: to hydrolyze the α-bromo acyl bromide intermediate to the final α-bromo carboxylic acid product.[1][6] If an alcohol like methanol were used instead of water, the corresponding α-bromo ester would be formed.[6]

Experimental Protocol: Synthesis of α-Bromomyristic Acid

This protocol is a self-validating system designed for clarity and reproducibility. All operations should be conducted in a well-ventilated fume hood due to the hazardous nature of the reagents.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Myristic AcidC₁₄H₂₈O₂228.3750.0 g (0.219 mol)Purity >98%
Red PhosphorusP30.970.8 g (0.026 mol)Amorphous
BromineBr₂159.8142.0 g (0.263 mol)EXTREMELY TOXIC & CORROSIVE
Diethyl Ether(C₂H₅)₂O74.12250 mLAnhydrous
Hydrochloric AcidHCl36.46~10 mLConcentrated
Sodium BisulfiteNaHSO₃104.06As neededSaturated solution
Anhydrous MgSO₄MgSO₄120.37As neededFor drying
Equipment Setup
  • 500 mL three-neck round-bottom flask

  • Reflux condenser fitted with a gas trap (to neutralize HBr fumes)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (1 L)

Step-by-Step Procedure
  • Initial Setup: To the 500 mL three-neck flask, add myristic acid (50.0 g) and red phosphorus (0.8 g). Equip the flask with the reflux condenser, dropping funnel, and a magnetic stir bar.

  • Bromine Addition (CAUTION): Place bromine (42.0 g) in the dropping funnel. Begin stirring the flask contents and add approximately 10% of the bromine to the flask at room temperature. The reaction is exothermic and HBr gas will evolve.

  • Reaction Initiation: Gently warm the mixture with the heating mantle. The reaction should initiate, indicated by a vigorous evolution of HBr gas. Once initiated, remove the heat source.

  • Controlled Addition: Continue to add the remaining bromine dropwise from the funnel at a rate that maintains a gentle reflux. This process may take 1-2 hours.

  • Heating Under Reflux: After all the bromine has been added, heat the mixture to 80-90 °C for 3-4 hours, or until the evolution of HBr gas has largely ceased. The mixture should become a clear, reddish-brown liquid.

  • Hydrolysis (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully, add 50 mL of water through the dropping funnel. This step is highly exothermic and will produce large amounts of HBr gas.

  • Work-up and Extraction: Transfer the mixture to a 1 L separatory funnel. Add 200 mL of diethyl ether and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bisulfite solution (to remove excess bromine), and finally with 100 mL of brine.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification (Crystallization): The crude product, a yellowish oil or low-melting solid, can be purified by recrystallization from a suitable solvent like hexane.

HVZ_Workflow start Start: Reagents in Flask (Myristic Acid, Red P) add_br2 1. Slow Addition of Bromine (Br₂) start->add_br2 reflux 2. Heat Under Reflux (3-4 hours @ 80-90°C) add_br2->reflux cool 3. Cool to Room Temp. reflux->cool quench 4. Hydrolysis (Add H₂O) cool->quench extract 5. Extraction with Diethyl Ether quench->extract wash 6. Wash Organic Layer (H₂O, NaHSO₃, Brine) extract->wash dry 7. Dry with MgSO₄ wash->dry evap 8. Solvent Removal (Rotary Evaporator) dry->evap purify 9. Purification (Recrystallization from Hexane) evap->purify end_product Product: α-Bromomyristic Acid purify->end_product

Figure 2: Step-by-step experimental workflow for the synthesis of α-bromomyristic acid.

Alternative Synthetic Approaches

While the HVZ reaction is the most common and robust method, other strategies exist for the α-bromination of carboxylic acids and their derivatives.

  • N-Bromosuccinimide (NBS): For some substrates, NBS can be used as a milder and easier-to-handle source of bromine compared to liquid Br₂.[1]

  • Catalytic Systems: Research has explored alternative catalysts to phosphorus, such as chlorosulfonic acid or polyphosphoric acid, which can facilitate the bromination under different conditions and potentially offer improved yields for certain aliphatic acids.[7]

These methods, while effective in specific contexts, have not supplanted the Hell-Volhard-Zelinsky reaction for general, large-scale synthesis of α-bromo acids due to the HVZ's reliability and cost-effectiveness.

Conclusion

The synthesis of α-bromomyristic acid is most effectively achieved via the Hell-Volhard-Zelinsky reaction. A thorough understanding of the multi-step mechanism, particularly the formation of the acyl bromide intermediate, is critical for appreciating the reaction's nuances and ensuring its successful execution. By converting the carboxylic acid into a more reactive form that readily enolizes, the HVZ reaction provides a classic yet powerful tool for the selective α-bromination of long-chain fatty acids. The protocol detailed herein represents a validated pathway for producing high-purity α-bromomyristic acid, a valuable building block for professionals in synthetic chemistry and drug discovery.

References

  • Organic Syntheses, Coll. Vol. 1, p.115 (1941); Vol. 4, p.18 (1925). α-BROMO-n-CAPROIC ACID. [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky (HVZ) Reaction. [Link]

  • Leah4sci. Hell-Volhard-Zelinsky Reaction - Alpha-Bromination of a Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • ResearchGate. Synthesis of α-bromoisovaleric acid in the poliphosphoric acid medium. [Link]

  • Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • Google Patents.
  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. 19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. [Link]

  • PubMed. Preparation and separation of S-oxides of alpha-lipoic acid. [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity of 2-Bromotetradecanoic Acid

Introduction 2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a synthetic, halogenated derivative of the saturated fatty acid, myristic acid (tetradecanoic acid)[1][2]. Structurally, it is characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a synthetic, halogenated derivative of the saturated fatty acid, myristic acid (tetradecanoic acid)[1][2]. Structurally, it is characterized by a bromine atom at the alpha-carbon position relative to the carboxyl group. This modification renders the molecule metabolically stable and confers upon it significant biological activities. Initially investigated as an inhibitor of fatty acid metabolism, its utility in cell biology and pharmacology has expanded considerably. It is now widely recognized as a promiscuous but powerful tool for probing fundamental cellular processes, primarily through its ability to interfere with lipid oxidation and post-translational protein modifications.

This guide provides an in-depth analysis of the core biological activities of 2-Bromotetradecanoic acid, detailing its mechanisms of action, summarizing its quantitative effects, and presenting standardized protocols for its application in research settings. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental designs.

Core Biological Activities and Mechanisms of Action

The biological effects of 2-Bromotetradecanoic acid are multifaceted, stemming from its structural similarity to endogenous fatty acids. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 2-bromotetradecanoyl-CoA, which is the primary effector molecule. Its major inhibitory activities are directed toward fatty acid oxidation and protein acylation.

Inhibition of Mitochondrial Fatty Acid β-Oxidation

Long-chain fatty acid oxidation (FAO) is a critical mitochondrial process for energy production, particularly in tissues with high energy demands like the heart and liver. The entry of long-chain fatty acids into the mitochondrial matrix is the rate-limiting step, governed by the carnitine palmitoyltransferase (CPT) system.

  • Mechanism of Inhibition: The CPT system comprises two key enzymes: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. CPT1 facilitates the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the matrix. 2-Bromotetradecanoic acid, once converted to 2-bromotetradecanoyl-CoA, acts as a potent inhibitor of CPT1.[3][4][5] This inhibition blocks the transport of fatty acids into the mitochondria, thereby shutting down the β-oxidation pathway.[3][6] The CoA and carnitine esters of the related compound 2-bromopalmitate are described as extremely powerful and specific inhibitors of this process.[6] The inhibitory potency of bromoacyl-CoAs can be significantly influenced by the membrane environment.[7][8]

cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid (e.g., Tetradecanoic Acid) ACSL Acyl-CoA Synthetase LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA 2_BTA_CoA 2-Bromotetradecanoyl-CoA ACSL->2_BTA_CoA 2_BTA 2-Bromotetradecanoic Acid 2_BTA->ACSL CPT1 Carnitine Palmitoyltransferase 1 (CPT1) 2_BTA_CoA->CPT1 Inhibition LCFA_Carnitine Acylcarnitine CPT1->LCFA_Carnitine  Carnitine CACT CACT LCFA_Carnitine->CACT CPT2 CPT2 CACT->CPT2 Matrix_LCFA_CoA Long-Chain Acyl-CoA CPT2->Matrix_LCFA_CoA Beta_Ox β-Oxidation Matrix_LCFA_CoA->Beta_Ox

Figure 1: Inhibition of Fatty Acid Oxidation by 2-Bromotetradecanoic Acid.
Inhibition of Protein Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues via a thioester linkage. This process is crucial for regulating protein trafficking, stability, and protein-protein interactions. The reaction is catalyzed by a family of enzymes known as DHHC palmitoyl acyltransferases (PATs).

  • Mechanism of Inhibition: 2-Bromotetradecanoic acid, and more commonly its 16-carbon analog 2-bromopalmitate (2-BP), serve as general inhibitors of protein palmitoylation.[9][10][11][12] After being converted to its CoA form, 2-bromotetradecanoyl-CoA can inhibit palmitoylation through two proposed mechanisms:

    • Direct Enzyme Inhibition: It can covalently modify and irreversibly inhibit DHHC enzymes, which possess a critical cysteine residue in their active site.[10]

    • Competitive Substrate Incorporation: It can act as a competitive substrate, being attached to target proteins instead of palmitate. However, the stability and functional consequence of this "bromo-acylation" are distinct from true palmitoylation.

It is crucial to recognize that 2-bromofatty acids are promiscuous, labeling a wide range of cellular targets beyond DHHC enzymes, including transporters and other palmitoylated proteins.[10][12][13]

2_BTA_CoA 2-Bromotetradecanoyl-CoA Palmitoylated_Protein Palmitoylated_Protein 2_BTA_CoA->Palmitoylated_Protein 2. Competitive Incorporation Substrate_Protein Substrate Protein (with Cys residue) DHHC_Enzyme DHHC_Enzyme Substrate_Protein->DHHC_Enzyme Inhibited_DHHC Inhibited DHHC Enzyme DHHC_Enzyme->Inhibited_DHHC DHHC_Enzyme->Palmitoylated_Protein

Figure 2: Dual Mechanisms of Protein Palmitoylation Inhibition.
Antifungal and Other Bioactivities

Beyond its role in core metabolic pathways, 2-Bromotetradecanoic acid has demonstrated a range of other significant biological effects.

  • Antifungal Activity: It exhibits potent antifungal properties against several clinically relevant species. A review highlighted its activity against Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans, and Aspergillus niger.[14]

  • N-Myristoyltransferase (NMT) Inhibition: N-myristoylation is an irreversible lipid modification essential for the function of many cellular and viral proteins. The activated form, 2-bromomyristoyl-CoA, competitively inhibits NMT.[14]

  • Antimicrobial and Antioxidant Activity: 2-bromotetradecane, a related compound, was identified as a major constituent in a plant extract that showed antimicrobial and antioxidant activity.[15]

Quantitative Data Summary

The inhibitory potency of 2-Bromotetradecanoic acid and its derivatives has been quantified in various biological assays. The following table summarizes key findings from the literature.

Activity Type Target Organism/Enzyme Metric Value Reference
AntifungalSaccharomyces cerevisiaeMIC10 µM[14]
AntifungalCandida albicansMIC39 µM[14]
AntifungalCryptococcus neoformansMIC20 µM[14]
AntifungalAspergillus nigerMIC< 42 µM[14]
Enzyme InhibitionN-Myristoyltransferase (NMT)Ki450 nM[14]

MIC: Minimum Inhibitory Concentration; Ki: Inhibition Constant.

Experimental Protocols

To facilitate the study of 2-Bromotetradecanoic acid's effects, this section provides streamlined protocols for assessing its primary biological activities.

Protocol 1: Assay for CPT1 Inhibition in Isolated Mitochondria

This protocol outlines a radiometric assay to measure the inhibition of CPT1 activity. The principle is to measure the rate of conversion of [14C]L-carnitine and palmitoyl-CoA to [14C]palmitoylcarnitine by CPT1 in intact mitochondria.

1. Isolation of Mitochondria:

  • Homogenize fresh liver or heart tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
  • Perform differential centrifugation to pellet mitochondria. Resuspend the final mitochondrial pellet in a suitable buffer (e.g., 120 mM KCl, 20 mM Tris-HCl, pH 7.4).
  • Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

2. CPT1 Activity Assay:

  • Prepare a reaction mix containing: 116 mM Tris-HCl (pH 7.4), 0.25 mM EDTA, 2.5 mM ATP, 2.5 mM DTT, and 0.2% fatty-acid-free BSA.
  • In a reaction tube, add 50-100 µg of mitochondrial protein.
  • Add 2-Bromotetradecanoic acid (pre-dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Include a vehicle control. Pre-incubate for 5-10 minutes at 37°C to allow for uptake and conversion to the CoA ester.
  • Initiate the reaction by adding the substrates: 70 µM palmitoyl-CoA and 1.0 mM L-carnitine (spiked with [14C]L-carnitine).
  • Incubate for 5-10 minutes at 37°C.
  • Stop the reaction by adding ice-cold 1 M HCl.
  • Extract the radiolabeled acylcarnitines using n-butanol.
  • Quantify the radioactivity in the butanol phase using liquid scintillation counting.
  • Calculate CPT1 activity (nmol/min/mg protein) and determine the IC50 of the inhibitor.
Protocol 2: Workflow for Identifying Cellular Targets via Click Chemistry

This workflow uses a "clickable" analog of a 2-bromofatty acid (e.g., containing a terminal alkyne) to identify its covalent targets in cells, a technique validated for 2-bromopalmitate.[10]

step1 Step 1: Cell Treatment Treat live cells with alkyne-modified 2-bromofatty acid probe. step2 Step 2: Cell Lysis Harvest and lyse cells under denaturing conditions to expose proteins. step1->step2 step3 Step 3: Click Chemistry Perform CuAAC reaction to attach an azide-biotin reporter tag to the probe. step2->step3 step4 Step 4: Protein Enrichment Use streptavidin beads to pull down biotin-tagged (probe-labeled) proteins. step3->step4 step5 Step 5: On-Bead Digestion Wash beads extensively and digest enriched proteins with trypsin. step4->step5 step6 Step 6: Mass Spectrometry Analyze the resulting peptides by LC-MS/MS to identify target proteins. step5->step6

Figure 3: Experimental Workflow for Identifying Cellular Targets.

Conclusion and Future Directions

2-Bromotetradecanoic acid is a valuable chemical probe with well-defined inhibitory effects on fatty acid oxidation and protein palmitoylation. Its utility lies in its ability to acutely perturb these fundamental cellular processes, allowing researchers to dissect their roles in health and disease. While its promiscuity requires careful interpretation of results, this characteristic can also be leveraged for broad target profiling.[10]

Future research should focus on several key areas. First, the potent antifungal activity of 2-Bromotetradecanoic acid warrants further investigation to elucidate its precise mechanism and to evaluate its potential as a lead compound for novel antifungal therapies. Second, the development of more selective inhibitors targeting specific DHHC enzymes remains a significant challenge in the field of protein acylation, and the scaffold of 2-bromofatty acids could serve as a starting point for such endeavors. Finally, continued application of this compound in models of metabolic diseases, such as diabetes and cancer, will undoubtedly yield further insights into the therapeutic potential of modulating lipid metabolism.

References

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Research Square.
  • Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies. PubMed Central (PMC).
  • Inhibitors of fatty acid oxid
  • Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. PubMed.
  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmit
  • 2-Bromohexadecanoic acid (2-Bromopalmitic acid) | Pyroptosis Inhibitor. MedChemExpress.
  • 2-Bromotetradecanoic acid | CAS 135312-82-2. Santa Cruz Biotechnology.
  • 2-Bromotetradecanoic acid. NIST WebBook.
  • Relative abundance of bioactive compounds found in thermosonicated ethyl acetate extract. link.springer.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2cxsvGPX6-mJCAyH8lacLSzSNyCPvmem0uc3rVosVXUxHgiIM6o-tpHWbH8w7E_UW3kFUCKZN0pD4pERQY8NDgdy4bZs7VGb0PM-gQliDZZlDQGRDp14CQqPwAoQdgwE1bW4yAp0ZmlF1_2KJ5I5M-p61vQ5_9jLLpuB45YTqPgXF7OlRy8mZHmkdQ3MLDEpEBYeekZtC6PmGUlzLR9SGKbs5CSpgcxr0aKET4w7KcBeQGJJEHv1YAEecznNGoYPbEXhZmz0s]([Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-Bromotetradecanoic Acid

Abstract 2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a halogenated fatty acid analog that serves as a potent and specific tool for investigating cellular metabolism.[1][2] Its primary mechanism of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a halogenated fatty acid analog that serves as a potent and specific tool for investigating cellular metabolism.[1][2] Its primary mechanism of action involves the irreversible inhibition of mitochondrial long-chain fatty acid oxidation (FAO). This guide provides a detailed exploration of the molecular interactions and downstream metabolic consequences of 2-bromotetradecanoic acid, with a focus on its active form, 2-bromotetradecanoyl-CoA, and its principal target, the enzyme Carnitine Palmitoyltransferase I (CPT-I). We will dissect the biochemical pathways affected, the resulting shift in cellular fuel preference, and provide standardized protocols for researchers to validate these effects in experimental settings. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical metabolic inhibitor.

Introduction: The Central Role of Fatty Acid Oxidation and Its Pharmacological Control

Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process responsible for a significant portion of ATP production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This pathway involves the sequential breakdown of fatty acids into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The entry of long-chain fatty acids into the mitochondrial matrix is a tightly regulated and rate-limiting step, making it a key target for pharmacological intervention.

Inhibiting FAO is a valuable strategy in both basic research and therapeutic development. It allows scientists to probe the intricate balance between fatty acid and glucose metabolism, often referred to as the "Randle Cycle," and to understand the metabolic flexibility of cells in response to nutrient availability and stress. Pharmacological agents that block FAO, such as 2-bromotetradecanoic acid and its more extensively studied homolog, 2-bromopalmitate, are indispensable tools for these investigations. They have been instrumental in studying metabolic disorders like type 2 diabetes and ischemia, where shifts in substrate utilization play a critical pathophysiological role.[3][4]

Core Mechanism of Action: Irreversible Inhibition of Carnitine Palmitoyltransferase I (CPT-I)

The definitive action of 2-bromotetradecanoic acid is the potent and specific inhibition of mitochondrial fatty acid oxidation.[5] This effect is not caused by the free acid itself but by its intracellular metabolites.

The Carnitine Shuttle: Gateway to Mitochondrial FAO

Long-chain fatty acids (>12 carbons) cannot passively cross the inner mitochondrial membrane. Their transport is mediated by the carnitine shuttle, a system involving three key components:

  • Acyl-CoA Synthetase (ACS): Located on the outer mitochondrial membrane, this enzyme activates fatty acids by converting them into their CoA thioesters (e.g., tetradecanoyl-CoA).

  • Carnitine Palmitoyltransferase I (CPT-I): Also on the outer mitochondrial membrane, CPT-I catalyzes the transesterification of the fatty acyl group from CoA to carnitine, forming acylcarnitine. This is the rate-limiting step of FAO.

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter ferries acylcarnitine across the inner mitochondrial membrane in exchange for free carnitine.

  • Carnitine Palmitoyltransferase II (CPT-II): Located on the matrix side of the inner membrane, CPT-II reverses the reaction of CPT-I, converting acylcarnitine back to acyl-CoA and freeing carnitine. The reformed acyl-CoA is now available for β-oxidation.

Molecular Interaction and Irreversible Inhibition

Upon entering the cell, 2-bromotetradecanoic acid is recognized by acyl-CoA synthetase and converted into its active form, 2-bromotetradecanoyl-CoA . This molecule acts as a powerful inhibitor of CPT-I.[5][6]

The mechanism is twofold:

  • Active Site-Directed Inhibition: 2-bromotetradecanoyl-CoA, being structurally similar to the natural substrate palmitoyl-CoA, binds to the active site of CPT-I.[7]

  • Irreversible Inactivation: The presence of the bromine atom at the α-carbon position makes 2-bromotetradecanoyl-CoA a reactive species that forms a covalent adduct with the enzyme, leading to its irreversible inactivation.[8][9]

This carnitine-dependent inactivation specifically targets the externally accessible CPT-I, effectively shutting down the transport of long-chain fatty acids into the mitochondria for oxidation.[5] It is crucial to note that the oxidation of palmitoylcarnitine, which bypasses CPT-I, is not inhibited by 2-bromopalmitoyl-CoA in intact mitochondria, confirming CPT-I as the primary target.[5]

G cluster_matrix Mitochondrial Matrix LCFA 2-Bromotetradecanoic Acid (LCFA) ACS Acyl-CoA Synthetase LCFA->ACS LCFA_CoA 2-Bromotetradecanoyl-CoA CPT1 CPT-I LCFA_CoA->CPT1 Irreversible Inhibition ACS->LCFA_CoA AMP, PPi CPT1->Natural_LCFA_Carnitine CoA FAO β-Oxidation Natural_LCFA_CoA->CPT1 Natural_LCFA_Carnitine->FAO via CACT & CPT-II

Figure 1. Inhibition of CPT-I by 2-Bromotetradecanoyl-CoA.
Isoform Specificity

Studies comparing the effects of brominated fatty acids on CPT-I isoforms have shown differential sensitivity. For instance, DL-2-bromopalmitoyl-CoA was found to be 17 times more potent in inhibiting the liver isoform (CPT-1A) compared to the heart isoform (CPT-1B), highlighting important inter-tissue differences in inhibitor response.[6]

Downstream Metabolic Consequences

The blockade of CPT-I by 2-bromotetradecanoyl-CoA initiates a cascade of metabolic shifts within the cell.

Cessation of Long-Chain FAO and Accumulation of Precursors

With CPT-I inhibited, the cell can no longer efficiently oxidize long-chain fatty acids. This leads to a decrease in intramyocellular levels of lipid intermediates such as long-chain acyl-CoAs, ceramides, and diacylglycerols.[3] This reduction in lipid-derived metabolites is a key factor in the compound's broader effects on cellular signaling.

Metabolic Switch to Glucose Utilization

The inhibition of FAO leads to an obligatory shift towards carbohydrate metabolism to meet cellular energy demands. This phenomenon, consistent with the Randle Cycle, is characterized by:

  • Increased Glucose Uptake: Cells upregulate glucose transporters (e.g., GLUT4) to increase glucose import.[3]

  • Enhanced Pyruvate Dehydrogenase (PDH) Activity: The decrease in acetyl-CoA and NADH from FAO relieves the inhibition of PDH, the gatekeeper enzyme for glucose oxidation, leading to increased conversion of pyruvate to acetyl-CoA.[3]

  • Improved Insulin Sensitivity: By reducing the accumulation of lipid intermediates that can impair insulin signaling, CPT-I inhibition has been shown to improve insulin-stimulated Akt phosphorylation and overall insulin sensitivity in models of diet-induced obesity.[3]

Sequestration of Coenzyme A

A secondary effect observed with brominated fatty acids is the sequestration of the intramitochondrial Coenzyme A (CoA) pool.[5] The formation of 2-bromopalmitoyl-CoA within the matrix can trap CoA. Since CoA is a required cofactor for enzymes like pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase, this can impair the oxidation of other substrates unless free carnitine is available to act as a sink for the acyl groups.[5]

Potential Off-Target and Broader Effects

While CPT-I is the primary target, it is important for researchers to be aware of other reported activities of brominated fatty acids, particularly 2-bromopalmitate (2-BP), which is structurally very similar to 2-bromotetradecanoic acid.

  • Inhibition of Protein Palmitoylation: 2-BP is widely used as an inhibitor of protein S-acylation (palmitoylation), a reversible post-translational modification. It can inhibit the activity of DHHC protein acyltransferases.[10][11]

  • Inhibition of Acyl-Protein Thioesterases (APTs): Paradoxically, 2-BP has also been shown to inhibit the deacylation enzymes APT1 and APT2, which remove palmitate from proteins.[12] This means that observed effects on protein acylation status should be interpreted with caution.

  • PPARδ Agonism: 2-Bromohexadecanoic acid has been identified as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor involved in regulating lipid metabolism.

Experimental Protocols for Mechanistic Validation

To confirm the mechanism of action of 2-bromotetradecanoic acid in a research setting, the following experimental workflows are recommended.

Protocol: Measuring Cellular Fatty Acid Oxidation

This protocol assesses the direct impact of 2-bromotetradecanoic acid on the ability of cultured cells to oxidize fatty acids.

Principle: Cells are incubated with radiolabeled fatty acid (e.g., [³H]-palmitate). The rate of FAO is determined by measuring the amount of radiolabeled water ([³H]₂O) produced during β-oxidation.

Methodology:

  • Cell Culture: Plate cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in 12-well plates and grow to desired confluency.

  • Pre-incubation: Wash cells with serum-free media. Pre-incubate cells for 1-2 hours with varying concentrations of 2-bromotetradecanoic acid (e.g., 0, 1, 10, 100 µM) or vehicle control (e.g., ethanol or DMSO).

  • Oxidation Reaction: Prepare the reaction medium containing Krebs-Ringer Bicarbonate Buffer, 0.5% BSA, and [⁹,¹⁰-³H]-palmitic acid.

  • Initiate Reaction: Remove pre-incubation media and add the [³H]-palmitate reaction medium to each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.

  • Stop Reaction: Terminate the assay by adding perchloric acid to the medium.

  • Separation of [³H]₂O: Transfer the supernatant to a sealed tube containing NaOH. Place a small open microcentrifuge tube containing water inside the larger sealed tube to trap the [³H]₂O that evaporates overnight at 55°C.

  • Quantification: Collect the water from the inner tube and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein content of the cells in each well. Compare the FAO rate in treated cells to the vehicle control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate 1. Plate and grow cells (e.g., C2C12, HepG2) preincubate 2. Pre-incubate with 2-Bromotetradecanoic Acid (or vehicle) plate->preincubate add_substrate 3. Add medium with [3H]-Palmitate preincubate->add_substrate incubate 4. Incubate at 37°C (1-2 hours) add_substrate->incubate stop_rxn 5. Stop reaction with Perchloric Acid incubate->stop_rxn separate 6. Separate [3H]₂O via vapor phase diffusion stop_rxn->separate quantify 7. Quantify radioactivity (Scintillation Counting) separate->quantify analyze 8. Normalize to protein and compare results quantify->analyze

Figure 2. Experimental workflow for cellular fatty acid oxidation assay.

Conclusion

2-Bromotetradecanoic acid is a powerful metabolic inhibitor whose primary mechanism of action is the irreversible inhibition of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme for long-chain fatty acid oxidation. By being converted to its CoA ester, it effectively blocks the entry of fatty acids into the mitochondria, compelling a metabolic shift towards glucose utilization. This makes it an invaluable tool for studying metabolic flexibility, insulin resistance, and the interplay between nutrient pathways. While researchers should remain aware of potential off-target effects, its specificity for the FAO pathway, when used appropriately, provides clear and actionable insights into cellular energy homeostasis.

References

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Journal, 129(1), 55–65. [Link]

  • Zierz, S., & Engel, A. G. (1987). Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites. Biochemical Pharmacology, 36(15), 2467–2472. [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. [Link]

  • Keung, W., Ussher, J. R., Jaswal, J. S., Raubenheimer, M., Lam, N., Wagg, C. S., & Lopaschuk, G. D. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 60(9), 2384–2393. [Link]

  • Cook, G. A., & Mynatt, R. L. (1994). Hepatic carnitine palmitoyltransferase-I has two independent inhibitory binding sites for regulation of fatty acid oxidation. Biochimica et Biophysica Acta, 1212(2), 231–236. [Link]

  • Obici, S., Feng, Z., Arduini, A., Conti, R., & Rossetti, L. (2003). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production. Nature Medicine, 9(6), 756–761. [Link]

  • Pedro, M. P., Vilcaes, A. A., Tomatis, V. M., Oliveira, R. G., Gomez, G. A., & Daniotti, J. L. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE, 8(10), e75232. [Link]

  • ChemBK. (2024). Tetradecanoic acid, 2-bromo-. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromotetradecanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • BioNinja. (n.d.). Enzyme Inhibition. Retrieved from [Link]

  • Tutwiler, G. F., Ho, W., & Mohrbacher, R. J. (1981). Prevention of the metabolic effects of 2-tetradecylglycidate by octanoic acid in the genetically diabetic mouse (db/db). Metabolism, 30(9), 895–900. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 2-Bromotetradecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromotetradecanoic acid (also known as α-Bromomyristic acid), a C14 saturated fatty acid derivative. Understanding the solubility of this compound is critical for its application in various research and development fields, including its use as an intermediate in organic synthesis and in the study of lipid metabolism.[1] This document synthesizes fundamental principles of solubility with practical, field-proven methodologies for solubility determination, offering a robust resource for laboratory professionals. While specific quantitative solubility data for 2-Bromotetradecanoic acid is not extensively published, this guide provides well-founded estimations based on the behavior of analogous long-chain fatty acids and detailed protocols for empirical determination.

Introduction: The Molecular Profile of 2-Bromotetradecanoic Acid

2-Bromotetradecanoic acid is a derivative of tetradecanoic acid (myristic acid), characterized by the substitution of a bromine atom at the alpha-carbon (C2) position.[1] This structural modification significantly influences its physicochemical properties, including its reactivity and solubility.

Chemical Structure and Properties:

  • Molecular Formula: C₁₄H₂₇BrO₂[2][3]

  • Molecular Weight: 307.27 g/mol [2][3][4]

  • Appearance: Typically a solid at room temperature.[1]

  • Key Functional Groups: A carboxylic acid (-COOH) head and a long C14 alkyl chain. The presence of the bromine atom at the α-position introduces a significant electronegative element.

The solubility of 2-Bromotetradecanoic acid is governed by the interplay between its polar carboxylic acid head and its long, nonpolar hydrocarbon tail. This amphiphilic nature dictates its interaction with various organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 2-Bromotetradecanoic acid.[5] The polarity of the solvent, its ability to form hydrogen bonds, and the overall molecular structure of the solute are key determinants.

  • Polarity: The long, nonpolar C14 alkyl chain is the dominant feature of the molecule, making it largely hydrophobic.[1] Consequently, it is expected to be more soluble in nonpolar or moderately polar organic solvents that can effectively solvate this hydrocarbon tail through van der Waals interactions.[6]

  • Hydrogen Bonding: The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor.[7] Solvents that can participate in hydrogen bonding, such as alcohols, may exhibit good solubility for 2-Bromotetradecanoic acid. However, the influence of the long alkyl chain can diminish solubility in highly polar, protic solvents like water.[7]

  • Effect of the α-Bromo Group: The electronegative bromine atom at the alpha position can influence the acidity of the carboxylic proton and the overall polarity of the molecule, which may subtly affect its solubility profile compared to the parent tetradecanoic acid.

The following diagram illustrates the key molecular features influencing the solubility of 2-Bromotetradecanoic acid.

G cluster_solute 2-Bromotetradecanoic Acid cluster_solvents Organic Solvents Solute C13H27-CH(Br)-COOH Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Strong van der Waals Interactions (High Solubility) PolarAprotic Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane) Solute->PolarAprotic Dipole-Dipole & van der Waals Interactions (Good Solubility) PolarProtic Polar Protic Solvents (e.g., Methanol, Ethanol) Solute->PolarProtic Hydrogen Bonding & van der Waals Interactions (Moderate to Good Solubility)

Caption: Intermolecular forces governing the solubility of 2-Bromotetradecanoic acid.

Qualitative and Estimated Quantitative Solubility

General Solubility Profile:

  • Water: Insoluble.[1] The long hydrophobic carbon chain prevents dissolution in water.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be soluble due to the favorable van der Waals interactions between the alkyl chain and the nonpolar solvent.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Expected to be well soluble. These solvents can interact with both the nonpolar chain and the polar head of the fatty acid.

  • Ethers (e.g., Diethyl Ether): Generally good solvents for fatty acids.

  • Alcohols (e.g., Methanol, Ethanol): Expected to be soluble. The hydroxyl group of the alcohol can form hydrogen bonds with the carboxylic acid group.

Estimated Solubility Data:

The following table provides estimated and known solubility data for 2-Bromotetradecanoic acid and a structurally similar compound, 2-Bromohexadecanoic acid (C16), to provide a reasonable expectation for solubility behavior.

SolventPredicted/Known Solubility of 2-Bromotetradecanoic AcidReported Solubility of 2-Bromohexadecanoic Acid
WaterInsolubleInsoluble
MethanolSolubleSoluble (1 g/10 mL)
EthanolSolubleSoluble
ChloroformSolubleSoluble
Diethyl EtherSolubleNot specified, but generally a good solvent for lipids.
HexaneSolubleNot specified, but expected to be soluble.

Note: The data for 2-Bromohexadecanoic acid is provided as a proxy. Actual solubility of 2-Bromotetradecanoic acid should be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Guide

For precise quantitative data, empirical determination of solubility is essential. The "shake-flask" method is a widely accepted and reliable technique.[11]

Objective: To determine the equilibrium solubility of 2-Bromotetradecanoic acid in a given organic solvent at a specific temperature.

Materials:

  • 2-Bromotetradecanoic acid

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Bromotetradecanoic acid to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 2-Bromotetradecanoic acid.

  • Data Analysis:

    • Calculate the solubility in units of mg/mL or g/100mL based on the measured concentration and the dilution factor.

The following diagram outlines the experimental workflow for determining the solubility of 2-Bromotetradecanoic acid.

G Start Start Add_Excess Add Excess Solute to Solvent Start->Add_Excess Equilibrate Equilibrate with Shaking (24-48h) Add_Excess->Equilibrate Filter Filter Supernatant Equilibrate->Filter Analyze Analyze by HPLC/GC Filter->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the measured solubility of 2-Bromotetradecanoic acid:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly alter the solubility of fatty acids.[12] Use of high-purity, anhydrous solvents is recommended for accurate and reproducible results.

  • Polymorphism: The crystalline form of the solid 2-Bromotetradecanoic acid can affect its solubility. Ensure consistent handling and sourcing of the compound.

Conclusion

2-Bromotetradecanoic acid exhibits solubility characteristics typical of a long-chain fatty acid, with a strong preference for nonpolar and moderately polar organic solvents and insolubility in water. While precise, published quantitative data is limited, this guide provides a robust framework for estimating its solubility and detailed, actionable protocols for its empirical determination. For researchers and drug development professionals, a thorough understanding and experimental validation of the solubility of 2-Bromotetradecanoic acid are critical for its effective use in synthesis, formulation, and biological studies.

References

  • 2-Bromotetradecanoic acid. NIST Chemistry WebBook. [Link]

  • How to measure solubility of drug in lipids? ResearchGate. [Link]

  • A new method for estimating solubility of fatty acids, esters, and triglycerides in supercritical carbon dioxide. ResearchGate. [Link]

  • Tests of Oils and Fats. BYJU'S. [Link]

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. National Institutes of Health. [Link]

  • ANIMAL AND VEGETABLE LIPID SOLUTION TEST IN IDENTIFYING FATTY ACID HYDROLYSIS REACTIONS. E-Learning. [Link]

  • Lipid Solubility and Tests Overview. Scribd. [Link]

  • ANALYSIS OF LIPIDS. University of Massachusetts. [Link]

  • Drug Solubility in Fatty Acids as a Formulation Design Approach for Lipid-Based Formulations: A Technical Note. ResearchGate. [Link]

  • Drug solubility in fatty acids as a formulation design approach for lipid-based formulations: a technical note. PubMed. [Link]

  • Measurement and model prediction of solubilities of pure fatty acids, pure triglycerides, and mixtures of triglycerides in supercritical carbon dioxide. ACS Publications. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • SOLUBILITY DATA SERIES. IUPAC. [Link]

  • 2-Bromotetradecanoic acid. NIST Chemistry WebBook. [Link]

  • 3.2 Solubility. Open Oregon Educational Resources. [Link]

  • 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • 4.4 Solubility. Chemistry LibreTexts. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

Sources

Foundational

2-Bromotetradecanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Fatty Acid Metabolism In the intricate world of cellular metabolism, fatty acids are central players, serving as crucial energy sources and signaling molecules. The abili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex Landscape of Fatty Acid Metabolism

In the intricate world of cellular metabolism, fatty acids are central players, serving as crucial energy sources and signaling molecules. The ability to modulate fatty acid metabolism is a cornerstone of research in numerous fields, from metabolic diseases to oncology. 2-Bromotetradecanoic acid, a synthetic fatty acid analog, has emerged as a powerful tool for dissecting and manipulating these pathways. This guide provides an in-depth technical overview of 2-bromotetradecanoic acid and its longer-chain counterpart, 2-bromohexadecanoic acid (also known as 2-bromopalmitate), offering insights into their mechanisms of action, experimental applications, and considerations for their use in research and drug development.

Physicochemical Properties and Handling

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a halogenated derivative of the saturated fatty acid, myristic acid.[1][2] Its key physicochemical properties are summarized below.

PropertyValueReferences
Chemical Formula C₁₄H₂₇BrO₂[1][2]
Molecular Weight 307.27 g/mol [1][3][4]
CAS Number 135312-82-2[1][3]
Appearance White solid[5]
Melting Point 28 °C[6]
Boiling Point 215 °C at 15 Torr[6]
Solubility Soluble in methanol, chloroform, and ethanol. Insoluble in water.[7]

Safety and Handling Precautions: 2-Bromotetradecanoic acid and its analogs are classified as hazardous chemicals. They can cause severe skin burns and eye damage.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling these compounds.[9][10] All work should be conducted in a well-ventilated fume hood.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Mechanism of Action: A Multi-pronged Approach to Metabolic Inhibition

The primary utility of 2-bromotetradecanoic acid and its analogs lies in their ability to inhibit fatty acid metabolism through several key mechanisms.

Inhibition of Fatty Acid Oxidation (FAO)

The most well-characterized effect of 2-bromo fatty acids is the inhibition of mitochondrial β-oxidation.[11][12][13] This process is crucial for the breakdown of long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

The inhibitory action is not direct but requires metabolic activation. Inside the mitochondria, 2-bromofatty acids are converted to their coenzyme A (CoA) esters, such as 2-bromopalmitoyl-CoA.[12] This activated form is a potent and specific inhibitor of carnitine palmitoyltransferase (CPT), an enzyme essential for the transport of long-chain fatty acids across the inner mitochondrial membrane.[12] By blocking CPT, 2-bromopalmitoyl-CoA prevents the entry of fatty acids into the mitochondrial matrix, thereby halting their oxidation.[12]

Furthermore, research on the shorter-chain analog, 2-bromooctanoate, has shown that it can be further metabolized within the mitochondria to 2-bromo-3-ketooctanoyl-CoA.[11] This α-haloketone acts as an irreversible inhibitor of 3-ketothiolase, the final enzyme in the β-oxidation spiral.[11] This suggests a dual inhibitory mechanism on the fatty acid oxidation pathway.

FAO_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase 2-Bromo Fatty Acid 2-Bromo Fatty Acid 2-Bromo Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA 2-Bromo Fatty Acyl-CoA 2-Bromo Fatty Acyl-CoA Acyl-CoA Synthetase->2-Bromo Fatty Acyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA->Beta-Oxidation Spiral CPT Carnitine Palmitoyltransferase Fatty Acyl-CoA->CPT 2-Bromo Fatty Acyl-CoA->Beta-Oxidation Spiral Metabolic Activation 2-Bromo Fatty Acyl-CoA->CPT Inhibits 3-Ketothiolase 3-Ketothiolase Beta-Oxidation Spiral->3-Ketothiolase Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Metabolite 2-Bromo-3-ketoacyl-CoA Beta-Oxidation Spiral->Metabolite 3-Ketothiolase->Acetyl-CoA Metabolite->3-Ketothiolase Inhibits CPT->Beta-Oxidation Spiral caption Mechanism of FAO Inhibition by 2-Bromo Fatty Acids

Figure 1: A diagram illustrating the dual inhibitory mechanism of 2-bromo fatty acids on fatty acid oxidation.

Inhibition of Protein Palmitoylation

Beyond their effects on metabolism, 2-bromo fatty acids, particularly 2-bromohexadecanoic acid, are potent inhibitors of protein palmitoylation.[14][15] Palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein. This modification plays a critical role in protein trafficking, localization, and function.

2-Bromohexadecanoic acid acts as a non-metabolizable analog of palmitate and directly and irreversibly inhibits the activity of a family of enzymes called DHHC (Asp-His-His-Cys) protein acyltransferases, which are responsible for catalyzing palmitoylation.[14] By blocking these enzymes, 2-bromohexadecanoic acid can be used to study the functional consequences of inhibiting protein palmitoylation. For example, it has been shown to inhibit the palmitoylation of GSDME-C during pyroptosis, a form of programmed cell death.[15]

Palmitoylation_Inhibition Palmitate Palmitate DHHC Enzyme DHHC Enzyme Palmitate->DHHC Enzyme 2-Bromohexadecanoic acid 2-Bromohexadecanoic acid 2-Bromohexadecanoic acid->DHHC Enzyme Inhibits Substrate Protein Substrate Protein Palmitoylated Protein Palmitoylated Protein Cellular Function Cellular Function Palmitoylated Protein->Cellular Function DHHC EnzymeSubstrate Protein DHHC EnzymeSubstrate Protein DHHC EnzymeSubstrate Protein->Palmitoylated Protein Palmitoylation caption Inhibition of Protein Palmitoylation

Figure 2: A simplified workflow of 2-bromohexadecanoic acid inhibiting protein palmitoylation.

Applications in Research and Drug Development

The unique inhibitory properties of 2-bromotetradecanoic acid and its analogs make them invaluable tools in various research areas.

Studying Fatty Acid Metabolism and Signaling

These compounds are widely used to investigate the role of fatty acid oxidation in different physiological and pathological conditions, such as diabetes, cardiovascular diseases, and cancer. By inhibiting FAO, researchers can elucidate the metabolic adaptations of cells and tissues and identify potential therapeutic targets.

Elucidating the Role of Protein Palmitoylation

As potent inhibitors of palmitoylation, these fatty acid analogs are instrumental in dissecting the functional significance of this post-translational modification in a wide range of cellular processes, including signal transduction, protein trafficking, and apoptosis.[15]

Drug Development and Lead Optimization

The ability to modulate fatty acid metabolism and protein palmitoylation has significant therapeutic potential. While 2-bromotetradecanoic acid itself is primarily a research tool due to its reactivity, the insights gained from its use can inform the design and development of more specific and potent inhibitors for therapeutic applications. The principles of using metabolic intermediates to target enzymes are a cornerstone of modern drug discovery.[][17]

Experimental Protocols: A Practical Guide

The following are generalized protocols for utilizing 2-bromo fatty acids in common experimental setups. Researchers should optimize concentrations and incubation times based on their specific cell type or experimental system.

In Vitro Enzyme Inhibition Assay (e.g., 3-Ketothiolase)

Objective: To determine the inhibitory effect of 2-bromotetradecanoic acid on a specific enzyme of the fatty acid oxidation pathway.

Materials:

  • Purified 3-ketothiolase enzyme

  • Substrate (e.g., acetoacetyl-CoA)

  • Coenzyme A

  • DTNB (Ellman's reagent)

  • 2-Bromotetradecanoic acid (and its CoA ester if available)

  • Assay buffer (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 2-bromotetradecanoic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, purified enzyme, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate and coenzyme A.

  • Monitor the reaction progress by measuring the increase in absorbance at 412 nm due to the reaction of the released CoA with DTNB.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Cell-Based Assay for Fatty Acid Oxidation Inhibition

Objective: To assess the effect of 2-bromotetradecanoic acid on fatty acid oxidation in cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • 2-Bromotetradecanoic acid

  • Radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate)

  • Scintillation counter

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 2-bromotetradecanoic acid for a predetermined time.

  • Replace the medium with fresh medium containing the radiolabeled fatty acid.

  • Incubate for a period to allow for fatty acid uptake and oxidation (e.g., 2-4 hours).

  • Collect the cell culture supernatant.

  • Measure the amount of radiolabeled water (a product of β-oxidation) in the supernatant using a scintillation counter.

  • Normalize the results to the total protein content of the cells.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_cellbased Cell-Based FAO Assay Enzyme_Prep Prepare Enzyme and Inhibitor Pre-incubation Pre-incubate Enzyme_Prep->Pre-incubation Reaction_Start Initiate Reaction Pre-incubation->Reaction_Start Measurement Measure Activity Reaction_Start->Measurement Analysis Calculate IC50 Measurement->Analysis Cell_Culture Culture and Treat Cells Radiolabel Add Radiolabeled Fatty Acid Cell_Culture->Radiolabel Incubation Incubate Radiolabel->Incubation Collection Collect Supernatant Incubation->Collection Quantification Quantify Radiolabeled Water Collection->Quantification caption General Experimental Workflows

Figure 3: A flowchart outlining the general steps for in vitro and cell-based assays using 2-bromo fatty acids.

Conclusion and Future Perspectives

2-Bromotetradecanoic acid and its analogs are indispensable research tools for probing the complexities of fatty acid metabolism and protein palmitoylation. Their well-defined mechanisms of action and versatility in experimental systems have provided invaluable insights into cellular physiology and disease pathogenesis. As our understanding of metabolic pathways continues to grow, the targeted inhibition of these processes with compounds like 2-bromotetradecanoic acid will undoubtedly pave the way for novel therapeutic strategies against a wide spectrum of human diseases. The continued exploration of halogenated fatty acids and their derivatives holds promise for the development of next-generation metabolic modulators with enhanced specificity and clinical utility.[18]

References

  • NIST. 2-Bromotetradecanoic acid. Retrieved from [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755–6762. Retrieved from [Link]

  • US EPA. Tetradecanoic acid, 2-bromo-. Retrieved from [Link]

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Journal, 129(1), 55–65. Retrieved from [Link]

  • Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in Lipid Research, 41(4), 315–367. Retrieved from [Link]

  • PubChem. 2-Bromodecanoic acid. Retrieved from [Link]

  • PubChem. 2-Bromohexadecanoic acid. Retrieved from [Link]

  • PubMed. Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. Retrieved from [Link]

  • ChemBK. Tetradecanoic acid, 2-bromo-. Retrieved from [Link]

  • BioNinja. Enzyme Inhibition. Retrieved from [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • MDPI. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Derivatives of 2-Bromotetradecanoic Acid for Research

This guide provides a comprehensive technical overview of 2-bromotetradecanoic acid and its derivatives, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanisms...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-bromotetradecanoic acid and its derivatives, designed for researchers, scientists, and drug development professionals. It delves into the synthesis, mechanisms of action, and research applications of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of 2-Bromotetradecanoic Acid

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a synthetic derivative of the naturally occurring 14-carbon saturated fatty acid, myristic acid.[1] Its strategic placement of a bromine atom at the alpha-position to the carboxyl group imparts unique chemical reactivity, making it a valuable precursor for a diverse range of derivatives with significant biological activities. The primary interest in these compounds lies in their ability to act as potent inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for the viability of various organisms, including fungi and protozoa.[2][3] This inhibitory action forms the basis for their exploration in the development of novel antifungal, antiparasitic, and anticancer agents.[4]

Synthesis of 2-Bromotetradecanoic Acid Derivatives: A Modular Approach

The chemical versatility of 2-bromotetradecanoic acid allows for modifications at both the carboxylic acid group and the bromine atom, enabling a modular approach to the synthesis of a wide array of derivatives.

Activation of the Carboxylic Acid: The Gateway to Amides and Esters

To facilitate the formation of amide and ester derivatives, the carboxylic acid group of 2-bromotetradecanoic acid is typically activated to a more reactive intermediate, most commonly an acyl chloride.

Protocol 1: Synthesis of 2-Bromotetradecanoyl Chloride

This protocol details the conversion of 2-bromotetradecanoic acid to its corresponding acyl chloride using thionyl chloride, a common and effective chlorinating agent.

Materials:

  • 2-Bromotetradecanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromotetradecanoic acid (1.0 eq) in anhydrous dichloromethane or toluene.

  • Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature with stirring. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

  • Attach a reflux condenser fitted with a drying tube (containing CaCl₂ or another suitable drying agent) to the flask.

  • Heat the reaction mixture to a gentle reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-bromotetradecanoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by distillation under high vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Thionyl chloride and the resulting acyl chloride are highly reactive towards water. Therefore, anhydrous solvents and a drying tube are essential to prevent hydrolysis back to the carboxylic acid.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and helps to drive the reaction to completion.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a timely and efficient conversion.

Synthesis of Amide Derivatives

The activated 2-bromotetradecanoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This nucleophilic acyl substitution is a cornerstone for creating a diverse library of compounds.

Protocol 2: General Procedure for the Synthesis of N-Substituted 2-Bromotetradecanamides

This protocol provides a general method for the synthesis of amides from 2-bromotetradecanoyl chloride and an amine.

Materials:

  • 2-Bromotetradecanoyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine (as a base)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromotetradecanoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Causality Behind Experimental Choices:

  • Base (Triethylamine/Pyridine): The reaction of an acyl chloride with an amine produces hydrochloric acid (HCl). A non-nucleophilic base is added to neutralize the HCl, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Low Temperature: The initial addition of the acyl chloride is carried out at 0 °C to control the exothermic reaction and minimize potential side reactions.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.

Synthesis of Ester Derivatives

Esterification of 2-bromotetradecanoic acid can be achieved through several methods, including the Fischer esterification with an alcohol under acidic catalysis or by reacting the acyl chloride with an alcohol. The latter is often preferred for its milder conditions and higher yields.

Protocol 3: Synthesis of Ethyl 2-Bromotetradecanoate

This protocol describes the synthesis of an ethyl ester derivative using the activated acyl chloride.

Materials:

  • 2-Bromotetradecanoyl chloride

  • Anhydrous ethanol

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 2-bromotetradecanoyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Slowly add the ethanol/pyridine solution to the cooled acyl chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Perform an aqueous work-up similar to the amide synthesis (Protocol 2) to remove the pyridinium hydrochloride and excess reagents.

  • Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-bromotetradecanoate.

Causality Behind Experimental Choices:

  • Pyridine: Pyridine acts as a nucleophilic catalyst and an acid scavenger, accelerating the reaction and neutralizing the generated HCl.

  • Anhydrous Conditions: As with the acyl chloride synthesis, the exclusion of water is critical to prevent hydrolysis.

Mechanism of Action: Targeting N-Myristoyltransferase

The primary molecular target of 2-bromotetradecanoic acid and its derivatives is N-myristoyltransferase (NMT).[2][3] NMT is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This process, known as N-myristoylation, is crucial for protein-membrane interactions, signal transduction, and the proper functioning of numerous cellular pathways.[5][6]

Inhibition of NMT by 2-bromotetradecanoic acid derivatives disrupts these essential cellular processes, leading to a variety of downstream effects, including cell cycle arrest and apoptosis in cancer cells.[7][8]

NMT_Inhibition_Pathway

NMT Inhibition Assay

The inhibitory potential of newly synthesized derivatives against NMT can be assessed using a fluorescence-based assay. This assay measures the release of Coenzyme A (CoA) during the myristoylation reaction.

Protocol 4: Fluorescence-Based NMT Inhibition Assay

This protocol is adapted from a method that uses a thiol-reactive fluorescent probe to detect the CoA produced during the NMT-catalyzed reaction.[9][10]

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide with an N-terminal glycine)

  • 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) fluorescent probe

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT)

  • Test compounds (2-bromotetradecanoic acid derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture in the wells of the microplate containing the assay buffer, NMT enzyme, and the peptide substrate.

  • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known NMT inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding myristoyl-CoA to each well.

  • Immediately after the addition of myristoyl-CoA, add the CPM fluorescent probe.

  • Monitor the increase in fluorescence over time using a plate reader (excitation ~380 nm, emission ~470 nm). The rate of increase in fluorescence is proportional to the NMT activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • CPM Probe: CPM is non-fluorescent until it reacts with the free thiol group of the released CoA, forming a fluorescent adduct. This allows for the real-time monitoring of the enzymatic reaction.

  • Peptide Substrate: A synthetic peptide with a recognized NMT recognition sequence (starting with glycine) is used as a substrate for the myristoylation reaction.

  • IC₅₀ Determination: This value is a standard measure of the potency of an inhibitor and allows for the comparison of the activity of different derivatives.

Research Applications and Biological Activities

Derivatives of 2-bromotetradecanoic acid have demonstrated significant potential in various research areas, primarily due to their antifungal and potential anticancer properties.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of 2-bromotetradecanoic acid and its analogs against a range of pathogenic fungi.[3] The mechanism of this activity is attributed to the inhibition of fungal NMT, which is essential for fungal viability.

Fungal Species2-Bromotetradecanoic Acid MIC (µM)Reference
Candida albicans39[3]
Cryptococcus neoformans20[3]
Saccharomyces cerevisiae10[3]
Aspergillus niger<42[3]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Anticancer Research

The reliance of certain cancer cells on N-myristoylation for the function of oncogenic proteins has made NMT a promising target for cancer therapy.[11] Inhibition of NMT can lead to the mislocalization and dysfunction of key signaling proteins, such as those in the Src family of kinases, which are often overactive in cancer.[12] This can result in the induction of ER stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8] Research in this area is ongoing, with 2-bromotetradecanoic acid derivatives serving as valuable tool compounds to probe the role of N-myristoylation in cancer biology.

Conclusion and Future Directions

The derivatives of 2-bromotetradecanoic acid represent a versatile class of molecules with significant potential for the development of novel therapeutics. Their well-defined mechanism of action, targeting the essential enzyme N-myristoyltransferase, provides a solid foundation for rational drug design. The synthetic accessibility of a wide range of ester and amide derivatives allows for the systematic exploration of structure-activity relationships, paving the way for the optimization of potency and selectivity.

Future research in this area will likely focus on:

  • Expansion of the Derivative Library: Synthesizing and evaluating a broader range of derivatives to improve efficacy and explore new biological activities.

  • In Vivo Studies: Progressing the most promising compounds from in vitro assays to in vivo models of fungal infections and cancer to assess their therapeutic potential.

  • Mechanism of Action Studies: Further elucidating the downstream cellular consequences of NMT inhibition to identify potential biomarkers of response and combination therapy strategies.

This in-depth technical guide provides a solid framework for researchers to embark on or advance their investigations into the fascinating and promising field of 2-bromotetradecanoic acid derivatives.

References

  • Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors. (2025). ResearchGate. [Link]

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. (2016). ACS Chemical Biology. [Link]

  • Myristoylation. (n.d.). Wikipedia. [Link]

  • Myristoylation: An Important Protein Modification in the Immune Response. (2017). Frontiers in Immunology. [Link]

  • Protein myristoylation in health and disease. (n.d.). Journal of Chemical Biology. [Link]

  • What are NMT2 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Protein N-myristoylation: functions and mechanisms in control of innate immunity. (2021). Signal Transduction and Targeted Therapy. [Link]

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. (2016). ACS Chemical Biology. [Link]

  • What are NMT1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis and antifungal activities of myristic acid analogs. (1995). Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. (2023). Molecules. [Link]

  • Chemical Properties of Ethyl 2-bromotetradecanoate (CAS 14980-92-8). (n.d.). Cheméo. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. (2011). Analytical Biochemistry. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • 24.3: Synthesis of Amides. (2021). Chemistry LibreTexts. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. (2025). ResearchGate. [Link]

  • Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • 2-Bromotetradecanoic acid. (n.d.). NIST WebBook. [Link]

  • Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2025). ResearchGate. [Link]

  • methods. (n.d.). Journal of Lipid Research. [Link]

  • Method for preparing alkyl 2-bromoalkanoates. (2004).
  • A fluorescence-based assay for N-myristoyltransferase activity. (2011). Analytical Biochemistry. [Link]

  • A two‐step synthesis of amides starting from aldehydes. (n.d.). ResearchGate. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Ethyl 2-bromotetradecanoate. (n.d.). NIST WebBook. [Link]

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (2024). International Journal of Molecular Sciences. [Link]

  • Preparation of bromo acids and esters. (1959).
  • Preparation of 2-bromo-2-cyanoacetamide. (1970).
  • Route of Synthesis Reagents and conditions: (a) Acetyl chloride, AlCl3,... (n.d.). ResearchGate. [Link]

  • Production technique for synthesizing 2-bromopropionyl chloride. (2014).
  • Synthesis method of 2-chloronicotinoyl chloride. (2012).
  • Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. (2025). ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Bromotetradecanoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromotetradecanoic acid, a halogenated fatty acid of significant interest in biochemical research and as a synthetic intermediate. The following se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromotetradecanoic acid, a halogenated fatty acid of significant interest in biochemical research and as a synthetic intermediate. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a derivative of the saturated fatty acid, myristic acid, with a bromine atom at the alpha (C2) position. This structural modification imparts unique chemical reactivity, making it a valuable tool in various scientific applications. The precise characterization of this molecule is paramount for its effective use, and this is achieved through a combination of spectroscopic techniques.

The molecular structure is as follows:

Caption: Molecular structure of 2-Bromotetradecanoic acid.

This guide will now delve into the specifics of each major spectroscopic technique for the comprehensive analysis of 2-Bromotetradecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromotetradecanoic acid, both ¹H and ¹³C NMR are essential for confirming the structure.

¹H NMR Spectroscopy

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Data Interpretation: The ¹H NMR spectrum of 2-Bromotetradecanoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCarboxylic acid proton (-COOH )
~4.2Triplet1HMethine proton at C2 (-CH Br-)
~2.2Multiplet2HMethylene protons at C3 (-CH₂ -CHBr-)
~1.2-1.4Multiplet (broad)20HMethylene protons of the long alkyl chain (-(CH₂ )₁₀-)
~0.9Triplet3HTerminal methyl protons (-CH₃ )

The downfield shift of the methine proton at C2 to around 4.2 ppm is a direct consequence of the deshielding effect of the adjacent electronegative bromine atom. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

Experimental Protocol: For ¹³C NMR, a more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used, and the spectrum is acquired on a spectrometer operating at 75 MHz or higher. A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon backbone.

Chemical Shift (δ, ppm)Assignment
~175Carboxylic acid carbon (-C OOH)
~45Methine carbon at C2 (-C HBr)
~34Methylene carbon at C3
~22-32Methylene carbons of the long alkyl chain
~14Terminal methyl carbon

The presence of the bromine atom at the alpha position significantly shifts the C2 carbon to approximately 45 ppm. The exact chemical shifts of the long alkyl chain carbons can be very close and may require higher field instruments for complete resolution.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectroscopy is a rapid and simple technique for identifying functional groups. A common method for solid samples like 2-Bromotetradecanoic acid is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a transparent disk, which is then placed in the IR spectrometer.

Data Interpretation: The IR spectrum of 2-Bromotetradecanoic acid is dominated by absorptions from the carboxylic acid group and the long alkyl chain.[1]

Frequency (cm⁻¹)IntensityFunctional Group Assignment
2500-3300Broad, StrongO-H stretch of the carboxylic acid (hydrogen-bonded)
~2920, ~2850StrongC-H stretch of the alkyl chain
~1710StrongC=O stretch of the carboxylic acid
~1465MediumC-H bend of the CH₂ groups
~1290MediumC-O stretch of the carboxylic acid
~930Broad, MediumO-H bend (out-of-plane) of the carboxylic acid dimer
~650Medium-WeakC-Br stretch

The very broad O-H stretching band is a hallmark of a hydrogen-bonded carboxylic acid.[1][2] The strong carbonyl absorption around 1710 cm⁻¹ confirms the presence of the acid functionality. The C-Br stretch is typically weak and falls in the fingerprint region, but its presence is consistent with the structure.

Mass Spectrometry (MS)

Experimental Protocol: For a fatty acid derivative like 2-Bromotetradecanoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common analytical technique. The carboxylic acid is often derivatized, for example, to its methyl ester, to improve its volatility for GC analysis. The sample is injected into the GC, where it is vaporized and separated from other components before entering the mass spectrometer.

Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For 2-Bromotetradecanoic acid (molecular weight ~307 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in M⁺ and M+2 peaks of nearly equal intensity.[3]

m/zProposed Fragment
306/308[M]⁺, molecular ion
227[M - Br]⁺, loss of bromine radical
289/291[M - H₂O]⁺, loss of water
45[COOH]⁺

Fragmentation Pathway:

G M C14H27BrO2+ (m/z 306/308) frag1 [M - Br]+ (m/z 227) M->frag1 - Br• frag2 [M - COOH]+ (m/z 261/263) M->frag2 - •COOH frag3 [COOH]+ (m/z 45) M->frag3 McLafferty Rearrangement

Caption: Proposed key fragmentation pathways for 2-Bromotetradecanoic acid in EI-MS.

The loss of the bromine atom is a common fragmentation pathway for alkyl bromides. Another significant fragmentation is the loss of the carboxylic acid group.

Summary of Spectroscopic Data

TechniqueKey Features and Observations
¹H NMR - Broad singlet ~11-12 ppm (COOH).- Triplet ~4.2 ppm (CHBr).- Characteristic signals for the long alkyl chain.
¹³C NMR - Carbonyl carbon ~175 ppm.- Alpha-carbon attached to bromine ~45 ppm.- Signals for the long alkyl chain carbons.
IR - Very broad O-H stretch (2500-3300 cm⁻¹).- Strong C=O stretch (~1710 cm⁻¹).- Strong C-H stretches (~2920, 2850 cm⁻¹).
MS (EI) - Molecular ion peaks at m/z 306/308 (due to Br isotopes).- Characteristic fragment at m/z 227 (loss of Br).

This comprehensive spectroscopic analysis provides a robust framework for the unequivocal identification and characterization of 2-Bromotetradecanoic acid, ensuring its quality and suitability for research and development applications.

References

  • NIST Chemistry WebBook. (n.d.). 2-Bromotetradecanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromotetradecanoic acid. John Wiley & Sons, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2-bromotetradecanoic acid. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Lipid Profiling Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • PSE Community.org. (2020, March 31). NMR Determination of Free Fatty Acids in Vegetable Oils. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Brominated Vegetable Oil in Soft Drinks by UPC2/MS. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

Exploratory

α-Bromomyristic Acid: A Technical Guide to its Therapeutic Potential

Executive Summary α-Bromomyristic acid, also known as 2-bromotetradecanoic acid, is a synthetic halogenated derivative of the saturated fatty acid, myristic acid. While structurally similar to its parent molecule, the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

α-Bromomyristic acid, also known as 2-bromotetradecanoic acid, is a synthetic halogenated derivative of the saturated fatty acid, myristic acid. While structurally similar to its parent molecule, the introduction of a bromine atom at the alpha-carbon position dramatically alters its biochemical reactivity, transforming it from a simple metabolic substrate into a potent modulator of critical cellular processes. This document provides a comprehensive technical overview of α-bromomyristic acid, detailing its core mechanisms of action, exploring its potential therapeutic applications in oncology and infectious diseases, and furnishing detailed experimental protocols for its synthesis and evaluation. The primary focus is on its role as an inhibitor of N-myristoyltransferase (NMT) and its interference with fatty acid metabolism, highlighting its promise as a lead compound for drug development.

Introduction: The Chemical and Biological Profile of α-Bromomyristic Acid

α-Bromomyristic acid (α-BMA) is a C14 fatty acid analog characterized by the substitution of a hydrogen atom with a bromine atom on the carbon adjacent to the carboxyl group. This modification confers significant electrophilic character to the α-carbon, making the molecule a reactive alkylating agent and a key feature underlying its biological activity.[1]

Table 1: Physicochemical Properties of α-Bromomyristic Acid

PropertyValueSource
Systematic Name 2-Bromotetradecanoic acid[2]
Synonym α-Bromomyristic acid[2]
CAS Number 135312-82-2[2]
Molecular Formula C₁₄H₂₇BrO₂[2]
Molecular Weight 307.27 g/mol [2]

As a myristic acid analog, α-BMA is poised to interact with pathways and enzymes that recognize or process fatty acids. However, its α-bromo functional group predisposes it to act as an inhibitor, rather than a substrate, leading to the disruption of essential cellular functions.

Core Mechanisms of Action

The therapeutic potential of α-BMA stems from its ability to interfere with at least two fundamental cellular pathways: protein N-myristoylation and fatty acid β-oxidation.

Inhibition of N-Myristoyltransferase (NMT)

The most significant and well-supported mechanism of action for α-BMA is the inhibition of N-myristoyltransferase (NMT). NMT is an essential enzyme in eukaryotes that catalyzes the covalent attachment of myristate (a C14 fatty acid) from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins.[3][4] This lipid modification, known as N-myristoylation, is critical for protein localization to membranes, protein-protein interactions, and signal transduction.[5]

Many proteins involved in oncogenesis (e.g., Src family kinases) and viral replication require myristoylation to function correctly.[3][6] By inhibiting NMT, their proper localization and activity are disrupted, leading to anti-proliferative or antiviral effects. α-BMA, after being converted intracellularly to its coenzyme A derivative (α-bromomyristoyl-CoA), can act as a potent competitive inhibitor of NMT. The reactive α-bromo group may also lead to covalent, irreversible inactivation of the enzyme.

NMT_Inhibition cluster_pathway Normal N-Myristoylation Pathway cluster_inhibition Inhibition by α-Bromomyristic Acid Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein (Functional) NMT->Myristoylated_Protein CoA Coenzyme A NMT->CoA Peptide Substrate Protein (N-terminal Glycine) Peptide->NMT Membrane Membrane Localization & Signal Transduction Myristoylated_Protein->Membrane aBMA_CoA α-Bromomyristoyl-CoA (Active Inhibitor) aBMA_CoA->NMT Inactive_NMT Inactive NMT Nonfunctional_Protein Non-functional Protein Beta_Oxidation_Inhibition aBMA α-Bromomyristic Acid aBMA_CoA α-Bromomyristoyl-CoA aBMA->aBMA_CoA Activation Enzyme1 Acyl-CoA Dehydrogenase aBMA_CoA->Enzyme1 Enzyme2 Enoyl-CoA Hydratase Enzyme1->Enzyme2 Enzyme3 Hydroxyacyl-CoA Dehydrogenase Enzyme2->Enzyme3 Intermediate 2-Bromo-3-ketomyristoyl-CoA (Reactive Intermediate) Enzyme3->Intermediate Thiolase 3-Ketoacyl-CoA Thiolase Intermediate->Thiolase Irreversible Inhibition Block β-Oxidation Blocked Thiolase->Block Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Normal Product

Caption: Proposed mechanism for the inhibition of β-oxidation by α-BMA.

Potential Therapeutic Applications

The dual mechanisms of action of α-BMA make it a compelling candidate for several therapeutic areas.

Antifungal Therapy

NMT is an essential and validated drug target in pathogenic fungi like Candida albicans and Cryptococcus neoformans. [7]Genetic or chemical inhibition of NMT in these organisms is lethal, making it an attractive target for antifungal drug development. Semisynthetic derivatives of myristic acid have demonstrated potent antifungal properties, and 2-bromotetradecanoic acid has shown significant activity.

Table 2: Antifungal Activity of 2-Bromotetradecanoic Acid

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Saccharomyces cerevisiae10 µM
Candida albicans39 µM
Cryptococcus neoformans20 µM
Aspergillus niger< 42 µM
(Data sourced from a review on myristic acid derivatives)
[8]
The mechanism of this antifungal action is strongly linked to the inhibition of fungal NMT, which disrupts the function of essential myristoylated proteins involved in cell wall integrity, signaling, and survival.
[7][9]
Anticancer Therapy

Targeting NMT has emerged as a viable strategy in oncology. [2][10]NMT levels are often elevated in various cancers, including colorectal, gallbladder, and brain tumors, and this overexpression can correlate with poor prognosis. [3][6]Many oncoproteins, particularly non-receptor tyrosine kinases like Src and Abl, require myristoylation for their membrane-targeting and transforming activity. [5] By inhibiting NMT, α-BMA could potentially:

  • Prevent the membrane localization and activation of key oncogenic drivers. [4]* Induce apoptosis and inhibit proliferation in cancer cells.

  • Disrupt cancer cell metabolism through the secondary inhibition of fatty acid oxidation.

Further preclinical studies are warranted to determine the IC₅₀ values of α-BMA against a panel of cancer cell lines and to evaluate its efficacy in in vivo models.

Antiviral Therapy

Many viruses, including HIV, rely on the host cell's NMT to myristoylate viral proteins that are essential for viral assembly, budding, and replication. [6]For example, the HIV-1 Gag protein undergoes N-myristoylation, which is critical for its transport to the plasma membrane and the formation of new virions. Therefore, inhibitors of human NMT, such as α-BMA, could function as host-targeting antivirals, a strategy that may be less prone to the development of resistance.

Key Experimental Protocols

This section provides standardized methodologies for the synthesis and biological evaluation of α-bromomyristic acid.

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The α-bromination of myristic acid can be reliably achieved using the Hell-Volhard-Zelinsky (HVZ) reaction. This method involves the treatment of the carboxylic acid with bromine in the presence of a phosphorus catalyst. [11][12][13] Protocol:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add myristic acid (1.0 eq). The condenser outlet should be connected to a gas trap (e.g., containing NaOH solution) to neutralize the HBr gas produced.

  • Acyl Bromide Formation: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

  • Bromination: Heat the mixture gently. Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture (typically 80-100°C) for several hours until the reaction is complete, which can be monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the final product. This step is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water, followed by a saturated sodium bisulfite solution to remove excess bromine, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude α-bromomyristic acid can be further purified by vacuum distillation or recrystallization.

Caption: Workflow for the synthesis of α-Bromomyristic Acid.

In Vitro NMT Inhibition Assay (Fluorescence-based)

This protocol is adapted from established fluorescence-based assays that detect the release of Coenzyme A (CoA) during the myristoylation reaction. [14][15] Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA (substrate)

  • Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src)

  • Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM)

  • Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9, 0.5 mM EDTA, 0.1% Triton X-100)

  • 96-well black microplates

Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of α-bromomyristic acid (and a vehicle control, e.g., DMSO) in assay buffer.

  • Reaction Mixture: In each well of the microplate, combine the NMT enzyme, myristoyl-CoA, the CPM probe, and the desired concentration of α-BMA or control.

  • Initiation: Start the enzymatic reaction by adding the peptide substrate to each well.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 470 nm) over time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) using a plate reader. The rate of fluorescence increase is proportional to the NMT activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and follows guidelines from the Clinical and Laboratory Standards Institute (CLSI). [8][16][17] Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Standardized liquid culture medium (e.g., RPMI 1640)

  • 96-well microtiter plates

  • α-Bromomyristic acid stock solution in DMSO

Protocol:

  • Drug Dilution: In a 96-well plate, prepare a two-fold serial dilution of α-BMA in RPMI medium. A typical final concentration range might be from 256 µg/mL down to 0.5 µg/mL. Include a drug-free well for a positive growth control.

  • Inoculum Preparation: Grow the fungal strain overnight and adjust the cell suspension to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of α-BMA that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader. [8]

Conclusion and Future Perspectives

α-Bromomyristic acid is a promising bioactive molecule with clear therapeutic potential rooted in its ability to inhibit the essential enzyme N-myristoyltransferase and disrupt fatty acid metabolism. Its demonstrated potent antifungal activity, combined with a strong mechanistic rationale for its use in cancer and viral infections, makes it an attractive lead compound for further investigation.

Future research should focus on several key areas:

  • Target Specificity: Comprehensive proteomic studies are needed to identify the full range of cellular proteins that are covalently modified by α-BMA to assess its specificity and potential off-target effects.

  • In Vivo Efficacy and Toxicology: Preclinical animal studies are essential to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of α-BMA in models of fungal infections and cancer.

  • Structural Optimization: Medicinal chemistry efforts could be employed to modify the structure of α-BMA to enhance its potency, improve its selectivity for pathogenic NMTs over human NMTs, and optimize its drug-like properties.

References

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Castaneda-Solis, N. G., & Galiano, F. J. (2020). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. ACS Chemical Biology, 15(7), 1676–1688. Retrieved from [Link]

  • Castaneda-Solis, N. G., & Galiano, F. J. (2020). N-Myristoyltransferase as a Glycine and Lysine Myristoyltransferase in Cancer, Immunity, and Infections. ACS Chemical Biology, 15(7), 1676-1688. Retrieved from [Link]

  • Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S62–S67. Retrieved from [Link]

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(2), 453-455. Retrieved from [Link]

  • Alexander, B. D., et al. (2013). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 1(1). Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Retrieved from [Link]

  • Yadav, P., et al. (2022). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. ResearchGate. Retrieved from [Link]

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. ResearchGate. Retrieved from [Link]

  • Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2023). The role of N-myristoyltransferase 1 in tumour development. Journal of Cellular and Molecular Medicine, 27(9), 1275-1286. Retrieved from [Link]

  • Ducker, C. E., et al. (2005). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Lipid Research, 46(10), 2274-2282. Retrieved from [Link]

  • ResearchGate. (n.d.). NMT assay. Major components of the NMT activity assay are indicated... Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2019). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023). Covalent Inhibitors. Retrieved from [Link]

  • Singh, A., et al. (2025). Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. Scientific Reports. Retrieved from [Link]

  • Gencheva, M., et al. (2022). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 27(17), 5484. Retrieved from [Link]

  • Zhang, R., et al. (2025). Covalent Modification of Glutamic Acid Inspired by HaloTag Technology. ChemRxiv. Retrieved from [Link]

  • Gencheva, M., et al. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 24(13), 10642. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Molecules, 28(14), 5345. Retrieved from [Link]

  • Li, Y., et al. (2019). Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids. Scientific Reports, 9(1), 1-13. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NMT1 inhibitors and how do they work? Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Singh, U. P., et al. (2017). Covalent Inhibition in Drug Discovery. Current Bioactive Compounds, 13(2), 98-115. Retrieved from [Link]

  • Khallouki, F., et al. (2018). Bryonolic Acid Blocks Cancer Cell Clonogenicity and Invasiveness through the Inhibition of Fatty Acid:Cholesteryl Ester Formation. Biomedicines, 6(1), 21. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • Burges, R. A., et al. (1968). Some effects of alpha-bromopalmitate, an inhibitor of fatty acid oxidation, on carbohydrate metabolism in the rat. Biochemical Journal, 109(2), 25P-26P. Retrieved from [Link]

  • Shrestha, S., et al. (2023). Antifungals and Drug Resistance. Medicina, 59(3), 578. Retrieved from [Link]

  • Fillmore, N., et al. (n.d.). Fatty Acid beta-Oxidation. AOCS Lipid Library. Retrieved from [Link]

  • Wang, Y., et al. (2025). Aurintricarboxylic acid inhibits the malignant phenotypes of drug-resistant cells via translation regulation. Frontiers in Oncology. Retrieved from [Link]

  • WuXi AppTec. (2025). Targeted Covalent Inhibitor Synthesis. Retrieved from [Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755-6762. Retrieved from [Link]

  • Revie, N. M., et al. (2023). Fungal Drug Response and Antimicrobial Resistance. Journal of Fungi, 9(2), 224. Retrieved from [Link]

  • OUCI. (n.d.). Molecular Pathways of Rosmarinic Acid Anticancer Activity in Triple-Negative Breast Cancer Cells: A Literature Review. Retrieved from [Link]

  • De Seta, F., et al. (2009). Antifungal mechanisms supporting boric acid therapy of Candida vaginitis. Journal of Antimicrobial Chemotherapy, 63(2), 325-336. Retrieved from [Link]

  • Mohammad, R. M., et al. (2022). Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation. Marine Drugs, 20(12), 757. Retrieved from [Link]

  • Pharmaguideline. (n.d.). β-Oxidation of Saturated Fatty Acid (Palmitic Acid). Retrieved from [Link]

  • ResearchGate. (n.d.). Beta Oxidation of Fatty Acids. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Bromotetradecanoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a halogenated derivative of the saturated fatty acid, myristic acid. While not a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a halogenated derivative of the saturated fatty acid, myristic acid. While not a naturally occurring compound, its synthesis and study have provided valuable insights into the chemical reactivity of fatty acids and have opened avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of 2-bromotetradecanoic acid. Particular focus is given to its synthesis via the Hell-Volhard-Zelinskii reaction, its detailed spectral characterization, and its significant role as an antifungal agent and a potent inhibitor of N-myristoyltransferase (NMT), a crucial enzyme in various pathological conditions. This document serves as a vital resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction and Historical Context

The journey into the world of modified fatty acids is rooted in the foundational discoveries of lipid chemistry. While myristic acid (tetradecanoic acid) was first isolated in 1841 by Lyon Playfair from the fat of nutmeg, Myristica fragrans, the deliberate chemical modification of such molecules came later with the advancement of synthetic organic chemistry. The introduction of a bromine atom at the alpha-position of a carboxylic acid, a process known as α-halogenation, became a cornerstone of synthetic utility.

The development of the Hell-Volhard-Zelinskii (HVZ) reaction in the late 19th century by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky was a pivotal moment.[1] This reaction provided a reliable method for the α-bromination of carboxylic acids, paving the way for the synthesis of a vast array of α-bromo fatty acids, including 2-bromotetradecanoic acid. Although a specific, singular "discovery" of 2-bromotetradecanoic acid is not prominently documented, its existence is a direct consequence of the application of this powerful synthetic tool to myristic acid. Early investigations into α-bromo fatty acids were primarily driven by the desire to understand their chemical reactivity and to utilize them as intermediates in the synthesis of other functionalized molecules, such as α-hydroxy acids and amino acids.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-bromotetradecanoic acid is essential for its application in research and development.

PropertyValueSource
Chemical Formula C₁₄H₂₇BrO₂[2]
Molecular Weight 307.27 g/mol [2]
CAS Number 10520-81-7[2]
Appearance White to off-white solid
Melting Point 40-43 °C[3]
Solubility Soluble in methanol and chloroform. Insoluble in water.

Synthesis of 2-Bromotetradecanoic Acid

The primary and most efficient method for the synthesis of 2-bromotetradecanoic acid is the Hell-Volhard-Zelinskii (HVZ) reaction . This reaction involves the treatment of tetradecanoic acid (myristic acid) with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The Hell-Volhard-Zelinskii Reaction Mechanism

The HVZ reaction proceeds through a multi-step mechanism that leverages the reactivity of an acid bromide intermediate.

HVZ_Mechanism cluster_0 Step 1: Acid Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis Myristic_Acid Myristic Acid Myristoyl_Bromide Myristoyl Bromide Myristic_Acid->Myristoyl_Bromide + PBr₃ PBr3 PBr₃ Enol_Intermediate Enol Intermediate Myristoyl_Bromide->Enol_Intermediate Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromomyristoyl Bromide Enol_Intermediate->Alpha_Bromo_Acyl_Bromide + Br₂ Final_Product 2-Bromotetradecanoic Acid Alpha_Bromo_Acyl_Bromide->Final_Product + H₂O Br2 Br₂ H2O H₂O

Caption: Mechanism of the Hell-Volhard-Zelinskii reaction for the synthesis of 2-Bromotetradecanoic Acid.

Causality behind Experimental Choices:

  • Phosphorus Tribromide (PBr₃) as a Catalyst: Carboxylic acids themselves do not readily enolize, a prerequisite for α-halogenation. PBr₃ converts the carboxylic acid into the more reactive acyl bromide. The electron-withdrawing nature of the bromine in the acyl bromide facilitates the formation of the enol tautomer.

  • Bromine (Br₂): Bromine acts as the electrophile that attacks the electron-rich double bond of the enol intermediate, leading to the specific introduction of a bromine atom at the α-carbon.

  • Aqueous Workup: The final step involves the hydrolysis of the 2-bromomyristoyl bromide to the desired 2-bromotetradecanoic acid. This is a standard procedure to convert the reactive acyl halide back to the more stable carboxylic acid.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of 2-bromotetradecanoic acid.

Materials:

  • Tetradecanoic acid (Myristic acid)

  • Red phosphorus

  • Bromine

  • Dichloromethane (anhydrous)

  • Distilled water

  • Sodium bisulfite

  • Magnesium sulfate (anhydrous)

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place tetradecanoic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux for several hours until the red color of bromine disappears, indicating the completion of the reaction. The color of the reaction mixture will turn to a yellowish-brown.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining phosphorus bromides. This step is highly exothermic and may produce hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by washing with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hexane, to yield pure 2-bromotetradecanoic acid as a white solid.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS).

Spectroscopic Characterization

The structural elucidation of 2-bromotetradecanoic acid is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information about the protons in the molecule. The most characteristic signal is the methine proton at the α-carbon (C2), which is deshielded by the adjacent bromine atom and the carbonyl group. This typically appears as a triplet or a doublet of doublets in the region of 4.2-4.4 ppm. The long alkyl chain will show a complex multiplet in the upfield region (around 0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum is also highly informative. The carbonyl carbon (C1) will resonate at a downfield chemical shift, typically in the range of 170-180 ppm. The α-carbon (C2) bearing the bromine atom will be observed in the region of 40-50 ppm. The carbons of the long alkyl chain will appear in the upfield region, generally between 14 and 35 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromotetradecanoic acid displays characteristic absorption bands that confirm its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-Br stretching vibration is typically observed in the fingerprint region, around 500-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), for the molecular ion and any bromine-containing fragments.

Biological Activities and Therapeutic Potential

2-Bromotetradecanoic acid has garnered significant interest in the scientific community due to its notable biological activities, particularly its antifungal properties and its role as an inhibitor of N-myristoyltransferase (NMT).

Antifungal Activity

2-Bromotetradecanoic acid has demonstrated potent in vitro activity against a range of pathogenic fungi.[4] It has shown significant inhibitory effects against yeasts such as Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans, as well as the filamentous fungus Aspergillus niger.[5][6] The minimum inhibitory concentrations (MICs) have been reported to be in the micromolar range, highlighting its potential as a lead compound for the development of new antifungal agents.[5][6]

Mechanism of Antifungal Action: The primary mechanism of its antifungal activity is believed to be the inhibition of N-myristoyltransferase (NMT).

Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[7] This process, known as N-myristoylation, is crucial for the proper function and subcellular localization of these proteins, many of which are involved in critical signaling pathways, protein-protein interactions, and membrane targeting.

2-Bromotetradecanoic acid acts as a competitive inhibitor of NMT.[8] It mimics the natural substrate, myristoyl-CoA, and binds to the active site of the enzyme, thereby preventing the myristoylation of target proteins. The inhibition of NMT disrupts essential cellular processes in pathogenic organisms that rely on this modification for their viability and virulence.

NMT_Inhibition cluster_0 Normal NMT Function cluster_1 Inhibition by 2-Bromotetradecanoic Acid Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT 2_Bromo 2-Bromotetradecanoic Acid NMT_Inhibited N-Myristoyltransferase (Inhibited) 2_Bromo->NMT_Inhibited Competitive Inhibition No_Myristoylation No Myristoylation of Substrate Proteins NMT_Inhibited->No_Myristoylation Blocks Myristoylation

Caption: Schematic of N-Myristoyltransferase inhibition by 2-Bromotetradecanoic Acid.

Potential in Drug Development

The inhibition of NMT has emerged as a promising strategy for the development of novel therapeutics for a range of diseases.

  • Antifungal Drug Development: As fungal NMTs are essential for viability and often exhibit structural differences from their human counterparts, they represent an attractive target for selective antifungal drugs. The potent activity of 2-bromotetradecanoic acid makes it a valuable scaffold for the design of more potent and selective NMT inhibitors.

  • Antiparasitic Agents: NMT is also a validated drug target in several parasitic protozoa, including those responsible for malaria, leishmaniasis, and African sleeping sickness.[9] The development of NMT inhibitors, inspired by compounds like 2-bromotetradecanoic acid, holds promise for new treatments for these devastating diseases.

  • Anticancer Therapy: Many proteins involved in cancer progression, including signaling proteins and oncoproteins, are myristoylated. Inhibition of NMT can disrupt these oncogenic pathways, making it a potential target for cancer therapy.[10][11]

Conclusion

2-Bromotetradecanoic acid, a synthetic α-bromo fatty acid, has transitioned from a molecule of purely chemical interest to a compound with significant biological and therapeutic implications. Its straightforward synthesis via the well-established Hell-Volhard-Zelinskii reaction, coupled with its potent and specific inhibition of N-myristoyltransferase, positions it as a crucial tool for researchers in medicinal chemistry and drug development. The in-depth understanding of its properties, synthesis, and mechanism of action provided in this guide serves to empower scientists to further explore its potential and to design the next generation of therapeutics targeting NMT-dependent pathways.

References

  • Javid, S., Purohit, M. N., Kumar, H. Y., Ramya, K., Mithuna, N. F. A., Salahuddin, M. D., & Prashantha Kumar, B. R. (2020). Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Mini-Reviews in Medicinal Chemistry, 20(15), 1475-1487. [Link]

  • Cheung, K., Sharma, R., & Cheema, S. K. (2020). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. Antimicrobial Agents and Chemotherapy, 64(7), e00321-20. [Link]

  • Zhao, Y., & Ma, C. (2014). Recent advances in the discovery of N-myristoyltransferase inhibitors. Archiv der Pharmazie, 347(11), 771-783. [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • N-myristoyltransferase inhibitors. (2024, November 26). In Wikipedia. [Link]

  • Galdino-Pitta, M. R., Pitta, I. R., & Slusarczyk, M. (2021). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules, 26(16), 4991. [Link]

  • N-myristoyltransferase (NMT). (n.d.). Creative Biolabs. Retrieved from [Link]

  • 2-Bromotetradecanoic acid. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • 2-Bromotetradecanoic acid. (n.d.). In SpectraBase. Wiley. Retrieved from [Link]

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (n.d.). Retrieved from [Link]

  • Bell, A. S., et al. (2012). Discovery of Novel and Ligand-Efficient Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferase. Journal of Medicinal Chemistry, 55(22), 10158-10169. [Link]

  • Devadas, B., et al. (1997). Synthesis and antifungal activities of myristic acid analogs. Journal of Medicinal Chemistry, 40(17), 2734-2741. [Link]

  • Blanco, M. T., et al. (1995). In vitro studies of activities of some antifungal agents against Candida albicans ATCC 10231 by the turbidimetric method. Antimicrobial Agents and Chemotherapy, 39(9), 2051-2054. [Link]

  • Ohoka, N., et al. (2021). Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. [Link]

  • dos Santos, J. A. A., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(47), 44869-44881. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. (n.d.). Retrieved from [Link]

  • Bromocarboxylic acid synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Zarei, M., et al. (2018). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Current Medical Mycology, 4(2), 24-29. [Link]

  • Toland, W. G. (1959). U.S. Patent No. 2,876,255. Washington, DC: U.S.
  • Pinto, V., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Pharmaceutics, 15(10), 2445. [Link]

  • Vaskars, G., & Vihavainen, E. (2022). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 23(19), 11840. [Link]

  • Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Enhanced potential of Myricx's NMT inhibitor payloads with dual senolytic and cytotoxic modes of action as ADC cancer therapies. (2023, November 27). Myricx Bio. [Link]

  • Shrivastav, A., et al. (2004). Regulation of N-myristoyltransferase by novel inhibitor proteins. Molecular and Cellular Biochemistry, 267(1-2), 37-42. [Link]

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. [Link]

  • Jackson, C. (2012). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. UCL Discovery. [Link]

  • Lallier, J. P., et al. (2004). Method for preparing alkyl 2-bromoalkanoates.
  • Myristic acid. (2024, November 26). In Wikipedia. [Link]

  • Dong, Y., et al. (2023). Structure-Activity Relationship Studies of Venglustat on NTMT1 Inhibition. ACS Medicinal Chemistry Letters, 14(2), 177-183. [Link]

  • 2-Bromodecanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Elfken, J., et al. (2006). White biotechnology for Green chemistry: fermentative 2-oxocarboxylic acids as novel building blocks for subsequent chemical syntheses. Journal of Industrial Microbiology and Biotechnology, 33(11), 931-942. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Studying Protein Acylation with 2-Bromotetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Role of Protein Acylation with Chemical Probes Protein acylation, the covalent attachment of fatty acids to proteins, is a funda...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Role of Protein Acylation with Chemical Probes

Protein acylation, the covalent attachment of fatty acids to proteins, is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, protein trafficking, and membrane localization.[1][2] Among the various forms of acylation, N-myristoylation—the attachment of a 14-carbon myristoyl group to an N-terminal glycine residue—plays a critical role in health and disease, including in cancer and infectious diseases.[3][4] The study of this dynamic modification has been significantly advanced by the development of chemical probes that can be metabolically incorporated into proteins, allowing for their visualization and identification.

This guide provides a comprehensive overview and detailed protocols for utilizing 2-Bromotetradecanoic acid (also known as 2-bromomyristic acid), a valuable tool for investigating protein N-myristoylation. As a Senior Application Scientist, this document will not only outline the "how" but also the "why," providing the scientific rationale behind experimental choices to ensure robust and reliable results.

The Scientific Principle: How 2-Bromotetradecanoic Acid Interrogates N-Myristoylation

2-Bromotetradecanoic acid is a synthetic analog of myristic acid. When introduced to cells, it is recognized by the cellular machinery and converted into its corresponding Coenzyme A (CoA) thioester, 2-bromomyristoyl-CoA.[5] This activated form then acts as a competitive inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for attaching myristate to proteins.[5][6] By competing with the natural substrate, myristoyl-CoA, 2-bromomyristoyl-CoA can modulate the N-myristoylation of target proteins.

It is important to note that while 2-bromomyristic acid itself is a weak inhibitor of NMT in vitro, its metabolic activation to the CoA ester significantly increases its inhibitory potency.[5] This highlights the necessity of cellular metabolism for its function as a chemical probe. Furthermore, studies have shown that other myristic acid analogs, such as 2-hydroxymyristic acid, can be more potent inhibitors of N-myristoylation in cellular systems.[3][7] The choice of probe should, therefore, be carefully considered based on the specific experimental goals.

Figure 1: Mechanism of 2-Bromotetradecanoic Acid in Protein N-myristoylation.

Experimental Protocols

This section provides detailed protocols for the metabolic labeling of cultured cells with 2-Bromotetradecanoic acid, followed by downstream analysis using click chemistry and mass spectrometry.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of 2-Bromotetradecanoic acid into cellular proteins.

Materials:

  • 2-Bromotetradecanoic acid (powder)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle's Medium (DMEM), methionine-free

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of 2-Bromotetradecanoic Acid Stock Solution:

    • Prepare a 10 mM stock solution of 2-Bromotetradecanoic acid in ethanol. Store at -20°C.

    • To prepare the working solution, complex the fatty acid with fatty acid-free BSA. Mix the 10 mM stock solution with a 10% (w/v) fatty acid-free BSA solution in PBS at a 1:1 molar ratio. Incubate at 37°C for 30 minutes with gentle agitation. This will result in a 5 mM stock solution of BSA-complexed 2-Bromotetradecanoic acid.

  • Cell Culture and Labeling:

    • Plate cells in a 6-well plate or 10 cm dish and grow to 70-80% confluency.

    • Wash the cells once with warm PBS.

    • Replace the growth medium with methionine-free DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the desired final concentration of BSA-complexed 2-Bromotetradecanoic acid. A typical starting concentration is 50-100 µM. Include a vehicle control (BSA complex without the fatty acid).

    • Incubate the cells for 4-18 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

ParameterRecommended RangeNotes
Cell Type Adherent mammalian cells (e.g., HeLa, HEK293T)Optimization may be required for other cell types.
2-Bromotetradecanoic Acid Concentration 25 - 100 µMHigher concentrations may induce cytotoxicity.
Incubation Time 4 - 18 hoursLonger times may increase labeling but also potential off-target effects.
BSA Complexation EssentialImproves solubility and cellular uptake of the fatty acid.
Protocol 2: Click Chemistry for Visualization of Labeled Proteins

This protocol uses a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction to attach a reporter molecule (e.g., a fluorophore or biotin) to an alkyne- or azide-modified 2-Bromotetradecanoic acid analog for visualization or enrichment. For this protocol, we will assume the use of an alkyne-containing analog of 2-bromotetradecanoic acid.

Materials:

  • Protein lysate from Protocol 1

  • Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488) or Azide-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (100 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Methanol, Chloroform

Procedure:

  • Prepare the Click Reaction Cocktail (per sample):

    • In a microcentrifuge tube, combine the following in order:

      • Protein lysate (50-100 µg in lysis buffer)

      • 1 µL of Azide-fluorophore or Azide-Biotin (from a 10 mM stock)

      • 1 µL of TCEP (100 mM stock)

      • 1 µL of TBTA (10 mM stock)

      • 1 µL of CuSO₄ (50 mM stock)

    • Vortex briefly.

    • Initiate the reaction by adding 1 µL of freshly prepared sodium ascorbate (100 mM stock).

    • Vortex immediately.

  • Incubation:

    • Incubate the reaction at room temperature for 1 hour in the dark.

  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully remove the aqueous top layer.

    • Add 4 volumes of cold methanol to the lower phase, vortex, and centrifuge as before.

    • Decant the supernatant and air-dry the protein pellet.

  • Analysis:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Analyze by SDS-PAGE and in-gel fluorescence scanning (for fluorophore-labeled proteins) or by Western blot using streptavidin-HRP (for biotin-labeled proteins).

Figure 2: Workflow for Click Chemistry-based detection of labeled proteins.

Protocol 3: Sample Preparation for Mass Spectrometry-Based Proteomic Analysis

This protocol describes the enrichment of biotin-labeled proteins and their preparation for identification by mass spectrometry.[8][9]

Materials:

  • Biotin-labeled protein lysate from Protocol 2

  • Streptavidin-agarose beads

  • Wash Buffer 1 (1% SDS in PBS)

  • Wash Buffer 2 (0.1% SDS, 1 M NaCl in PBS)

  • Wash Buffer 3 (0.1% SDS, 4 M Urea in PBS)

  • Elution Buffer (6 M Urea, 2 M Thiourea, 10 mM HEPES, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Incubate the biotin-labeled protein lysate with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.

    • Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins.

    • Perform a final wash with PBS.

  • On-Bead Digestion:

    • Resuspend the beads in Elution Buffer containing 10 mM DTT and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 20 minutes at room temperature in the dark.

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer.[10]

    • Identify the myristoylated proteins and modification sites using appropriate database search algorithms.

Ensuring Scientific Integrity: Controls and Troubleshooting

Trustworthiness: A Self-Validating System

To ensure the specificity of labeling and the validity of your results, it is crucial to include a series of control experiments.

  • Vehicle Control: Treat cells with the BSA complex without 2-Bromotetradecanoic acid to assess background signal.

  • Competition Assay: Co-incubate cells with an excess of natural myristic acid along with 2-Bromotetradecanoic acid. A significant reduction in the labeling of target proteins indicates specific incorporation through the N-myristoylation pathway.

  • NMT Inhibitor Control: Pre-treat cells with a known, potent, and specific NMT inhibitor (e.g., IMP-1088) before adding 2-Bromotetradecanoic acid.[3][7] This should abolish the labeling of N-myristoylated proteins.

  • Non-brominated Fatty Acid Control: Use a non-brominated analog of similar chain length to assess the effects of the bromine substitution.

Addressing Off-Target Effects

2-brominated fatty acids, including 2-bromopalmitate, are known to have promiscuous reactivity and can potentially label other proteins non-specifically or affect other cellular processes.[4][10] It is therefore essential to:

  • Perform Dose-Response and Time-Course Experiments: Determine the lowest effective concentration and shortest incubation time to minimize potential off-target effects.

  • Validate Hits with Orthogonal Methods: Confirm the N-myristoylation of identified proteins using alternative techniques such as metabolic labeling with a clickable myristic acid analog (e.g., 13-alkynyl-tetradecanoic acid) or through genetic approaches (e.g., site-directed mutagenesis of the N-terminal glycine).[11]

Troubleshooting Common Issues

IssuePossible CauseSolution
Low or no labeling Inefficient cellular uptake of the probe.Optimize BSA complexation and incubation time.
Low expression of target proteins.Use a cell line with known expression of myristoylated proteins.
Inefficient click reaction.Ensure all click chemistry reagents are fresh, especially sodium ascorbate.
High background Non-specific binding to beads.Increase the stringency of the wash steps during enrichment.
Non-specific reaction of the probe.Perform competition and NMT inhibitor controls to assess specificity.
Cell toxicity High concentration of the probe.Perform a dose-response curve to determine the optimal non-toxic concentration.

Conclusion

2-Bromotetradecanoic acid is a valuable chemical tool for the study of protein N-myristoylation. By understanding its mechanism of action and employing rigorous experimental design with appropriate controls, researchers can gain significant insights into the role of this important post-translational modification in cellular function and disease. The protocols and guidelines provided in this document serve as a robust starting point for researchers in academia and industry to confidently apply this technique in their quest for novel scientific discoveries and therapeutic interventions.

References

  • Wright, M. H., Heal, W. P., Mann, D. J., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of chemical biology, 3(1), 19–35. [Link]

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Nature communications, 5, 4919. [Link]

  • Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. The Journal of biological chemistry, 275(1), 261–270. [Link]

  • Wright, M. H., Heal, W. P., Mann, D. J., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of chemical biology, 3(1), 19–35. [Link]

  • Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell chemical biology, 26(6), 892–900.e4. [Link]

  • Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell chemical biology, 26(6), 892–900.e4. [Link]

  • Paige, L. A., et al. (1990). Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Biochemistry, 29(45), 10510–10518. [Link]

  • Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell chemical biology, 26(6), 892–900.e4. [Link]

  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912–1917. [Link]

  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912–1917. [Link]

  • Chen, B., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal transduction and targeted therapy, 5(1), 30. [Link]

  • Pedro, M. P., et al. (2013). 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PloS one, 8(10), e75232. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Wiśniewski, J. R., & Rakus, D. (2014). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. Methods in molecular biology (Clifton, N.J.), 1156, 3–12. [Link]

  • Köcher, T., & Superti-Furga, G. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 1-10. [Link]

  • Myricx Bio. (n.d.). N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor. Retrieved from [Link]

  • Balamurugan, R., et al. (2023). Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. Molecules (Basel, Switzerland), 28(14), 5371. [Link]

  • Dieterich, D. C., et al. (2007). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current protocols in cell biology, Chapter 7, Unit 7.11. [Link]

  • Hebert, A. S., & Coon, J. J. (2013). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1055, 131–141. [Link]

  • baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]

  • Zaro, J. N., & Pratt, M. R. (2013). Non-radioactive analysis of dynamic protein palmitoylation. Journal of visualized experiments : JoVE, (81), e50811. [Link]

  • Vocadlo, D. J., & Bertozzi, C. R. (2004). A strategy for functional proteomics of glycosylation. Methods in enzymology, 389, 352–372. [Link]

  • Gong, Y., & Pan, L. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & molecular immunology, 18(6), 1366–1377. [Link]

  • Adam, G. C., et al. (2002). Trifunctional chemical probes for the consolidated detection and identification of enzyme activities from complex proteomes. Journal of the American Chemical Society, 124(29), 8510–8511. [Link]

  • Shukla, V. K., & Pant, A. (2021). Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum. Bio-protocol, 11(9), e4011. [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & cellular proteomics : MCP, 4(7), 857–872. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

  • Hubbell, T., et al. (2003). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Biochemistry, 42(25), 7845–7851. [Link]

  • Lee, S., et al. (2014). Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics, 4(4), 420–431. [Link]

  • Hubbell, T., et al. (2003). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. Biochemistry, 42(25), 7845–7851. [Link]

  • Wen, G., et al. (2017). Labeling and enrichment of retinal proteins using non-canonical amino acids. Investigative ophthalmology & visual science, 58(8), 1183. [Link]

  • Perreault, A., et al. (2022). Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea. Methods in molecular biology (Clifton, N.J.), 2522, 195–216. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100554. [Link]

  • Parker, J. L., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. The FEBS journal, 289(22), 7085–7100. [Link]

  • Vatinno, R., et al. (2016). Simple and rapid quantification of brominated vegetable oil in commercial soft drinks by LC–MS. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 33(7), 1123–1129. [Link]

Sources

Application

experimental protocol for inhibiting protein palmitoylation with 2-Bromotetradecanoic acid

Application Notes and Protocols Topic: Experimental Protocol for Inhibiting Protein Palmitoylation with 2-Bromotetradecanoic Acid Audience: Researchers, scientists, and drug development professionals. A Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Experimental Protocol for Inhibiting Protein Palmitoylation with 2-Bromotetradecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Utilizing 2-Bromotetradecanoic Acid for the Inhibition of Protein S-Palmitoylation

This guide provides a comprehensive framework for researchers aiming to use 2-Bromotetradecanoic acid, commonly known as 2-bromopalmitate (2-BP), as a chemical tool to investigate the functional roles of protein S-palmitoylation. We will delve into the inhibitor's mechanism, its acknowledged limitations, detailed protocols for its application in cell culture, and robust methods for validating its inhibitory effects.

The Central Role of S-Palmitoylation

S-palmitoylation is a dynamic and reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues via a thioester bond.[1][2][3] This process is crucial for regulating the hydrophobicity of proteins, thereby influencing their membrane association, subcellular trafficking, stability, and protein-protein interactions.[2][3] The palmitoylation state of a protein is meticulously controlled by two opposing enzyme families:

  • Palmitoyl Acyltransferases (PATs): A family of over 20 enzymes containing a conserved Asp-His-His-Cys (DHHC) motif that catalyze the addition of palmitate to substrate proteins.[1][4]

  • Acyl-Protein Thioesterases (APTs): Enzymes that catalyze the removal of palmitate, rendering the modification reversible.[1][5]

Given its impact on hundreds of proteins, including signaling molecules like Ras, dysregulation of palmitoylation is implicated in numerous diseases, making the enzymes that govern this process attractive therapeutic targets.[1][6][7]

Understanding 2-Bromopalmitate (2-BP): Mechanism and Critical Caveats

2-BP is a widely used tool in the study of palmitoylation due to its cell permeability and broad inhibitory action. It is a non-metabolizable analog of palmitic acid.[8]

Mechanism of Inhibition: Inside the cell, 2-BP is converted to 2-bromopalmitoyl-CoA.[9][10][11] This activated form can then inhibit protein palmitoylation through at least two proposed mechanisms:

  • Irreversible Inhibition of PATs: The 2-bromopalmitoyl-CoA can form a covalent bond with the catalytic cysteine residue within the DHHC active site of PATs, leading to their irreversible inactivation.[10][11]

  • Direct Competition: 2-BP can be directly and covalently attached to the cysteine residues on substrate proteins, thereby blocking the site for palmitate attachment.[10][11]

Critical Considerations and Off-Target Effects: While effective, 2-BP is famously non-specific and must be used with a clear understanding of its pleiotropic effects.[8][12]

  • Broad PAT Inhibition: 2-BP does not discriminate between the 23 different human PAT enzymes.[8][10]

  • Inhibition of Depalmitoylation: Crucially, 2-BP has been shown to inhibit the activity of depalmitoylating enzymes APT1 and APT2.[5][9][13] This can complicate the interpretation of results, as the observed phenotype may result from a disruption of the entire palmitoylation/depalmitoylation cycle, not just the inhibition of palmitate addition.

  • General Lipid Metabolism: As a fatty acid analog, 2-BP can interfere with other lipid metabolic pathways, including the inhibition of fatty acyl-CoA ligase.[5][9]

cluster_cycle Palmitoylation Cycle Protein_Cys Protein-SH Palmitoylated_Protein Protein-S-Palmitate Protein_Cys->Palmitoylated_Protein Palmitoylation Palmitoylated_Protein->Protein_Cys Depalmitoylation PATs PATs (DHHC Enzymes) PATs->Protein_Cys APTs APTs APTs->Palmitoylated_Protein Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->PATs TwoBP 2-Bromopalmitate (2-BP) TwoBP->Protein_Cys Directly Alkylates TwoBP->PATs Inhibits TwoBP->APTs Inhibits TwoBP->Palmitoyl_CoA Reduces Levels via Upstream Inhibition

Figure 1. The multifaceted inhibitory actions of 2-BP on the protein palmitoylation cycle.
Experimental Protocol: Inhibiting Palmitoylation in Cell Culture

This protocol provides a general guideline. The optimal concentration and duration of 2-BP treatment must be empirically determined for each cell type and experimental system to balance effective inhibition with minimal cytotoxicity.

3.1. Materials and Reagents

  • 2-Bromotetradecanoic acid (2-BP) (e.g., Sigma-Aldrich, Fluka)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium, appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

  • Standard cell culture vessels and equipment[16]

3.2. Preparation of 2-BP Stock Solution Causality: 2-BP is poorly soluble in aqueous solutions. A high-concentration stock in an organic solvent like DMSO is essential for accurate and consistent dosing into culture media.

  • Prepare a 100 mM stock solution of 2-BP in anhydrous DMSO. For example, dissolve 3.23 mg of 2-BP (MW: 323.28 g/mol ) in 100 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot into small volumes to minimize freeze-thaw cycles and store at -20°C. A freshly prepared stock solution is recommended for best results.[5][17]

3.3. Determining Optimal 2-BP Concentration (Dose-Response) Causality: The effective concentration of 2-BP can vary significantly between cell lines due to differences in metabolism and membrane permeability. A dose-response experiment is critical to identify a concentration that inhibits palmitoylation without causing excessive cell death.

  • Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-80% confluency at the time of analysis.

  • Treatment: 24 hours after seeding, replace the medium with fresh medium containing a range of 2-BP concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

  • Vehicle Control: In parallel, treat cells with the same volume of DMSO that is used for the highest 2-BP concentration. This is crucial to control for any effects of the solvent.

  • Incubation: Incubate cells for a defined period (a common starting point is 18-24 hours).[17][18]

  • Analysis:

    • Viability: Assess cell viability using a standard method (e.g., Trypan Blue exclusion, CCK-8 assay, or MTT assay).

    • Inhibition: Harvest cells and assess the level of palmitoylation of a known palmitoylated protein or the global palmitoyl-proteome (see Section 4).

  • Selection: Choose the highest concentration of 2-BP that robustly inhibits palmitoylation with minimal impact on cell viability (e.g., >90% viability).

Cell Type 2-BP Concentration Incubation Time Reference
CHO-K1 Cells25, 50, 150 µM3 - 9 hours[9]
Human 293T Cells50 µM1 hour[10]
C6 Glial Cells1 µM24 hours[18]
Human VSMCs10, 25, 50 µM24 hours[17]
Mouse BMMs25 µM48 - 72 hours[19]
Table 1. Examples of 2-BP concentrations and treatment times used in published studies.

3.4. Standard Treatment Protocol

  • Plate cells to achieve 70-80% confluency.

  • Prepare fresh dilutions of 2-BP from the stock solution into pre-warmed complete medium.

  • Aspirate the old medium from the cells and replace it with the 2-BP-containing medium or vehicle (DMSO) control medium.

  • Incubate for the predetermined optimal time.

  • Wash cells twice with cold PBS before harvesting for downstream analysis (lysis, protein extraction, etc.).

Validation of Palmitoylation Inhibition

It is essential to biochemically confirm that 2-BP treatment has reduced protein palmitoylation in your system. The Acyl-Resin Assisted Capture (Acyl-RAC) assay is a robust, non-radioactive method for this purpose.[4][20]

4.1. Principle of Acyl-Resin Assisted Capture (Acyl-RAC) The Acyl-RAC method selectively enriches proteins that were originally palmitoylated.[21] The workflow involves three key steps:

  • Blocking: All free cysteine thiol groups (-SH) are irreversibly blocked with a chemical agent, such as methyl methanethiosulfonate (MMTS).

  • Cleavage: The thioester bonds linking palmitate to cysteines are specifically cleaved with neutral hydroxylamine (HA), exposing the now-free thiol groups of previously palmitoylated cysteines.

  • Capture: The proteins with newly exposed thiols are captured on a thiol-reactive resin (e.g., thiopropyl sepharose). A crucial negative control is a sample processed in parallel without the addition of hydroxylamine (-HA).[22]

  • Elution & Analysis: Captured proteins are eluted with a reducing agent and analyzed by Western blot for a specific protein of interest.

start Cell Lysate (from DMSO or 2-BP treated cells) block Step 1: Block free thiols (e.g., with MMTS) start->block split block->split cleave_HA Step 2: Cleave Thioesters (+ Hydroxylamine) split->cleave_HA +HA cleave_neg Negative Control (- Hydroxylamine) split->cleave_neg -HA capture_HA Step 3: Capture on Thiol-Reactive Resin cleave_HA->capture_HA capture_neg Step 3: Capture on Thiol-Reactive Resin cleave_neg->capture_neg elute_HA Step 4: Elute & Analyze (Western Blot) capture_HA->elute_HA elute_neg Step 4: Elute & Analyze (Western Blot) capture_neg->elute_neg

Figure 2. Experimental workflow for the Acyl-Resin Assisted Capture (Acyl-RAC) assay.

4.2. Abbreviated Acyl-RAC Protocol This is a condensed protocol. Users should refer to detailed, published protocols for specific buffer compositions and incubation times.[20][21]

  • Lysis: Lyse cells from DMSO and 2-BP treated plates in a suitable buffer containing protease inhibitors and MMTS to block free thiols.

  • Protein Precipitation: Precipitate proteins using acetone to remove excess MMTS.

  • Resuspension & Splitting: Resuspend the protein pellet. Split each sample into two equal aliquots: one for the "+HA" treatment and one for the "-HA" control.

  • Hydroxylamine Treatment: Add a neutral hydroxylamine (HA) solution to the "+HA" tubes. Add a control buffer (e.g., Tris buffer) to the "-HA" tubes. Incubate to cleave thioester bonds.

  • Capture: Add a thiol-reactive resin to all tubes and incubate to allow covalent capture of proteins with free thiols.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the resin by boiling in SDS-PAGE sample buffer containing a strong reducing agent (e.g., β-mercaptoethanol or DTT).

  • Western Blot: Analyze the eluates by SDS-PAGE and Western blotting with an antibody against the protein of interest.

4.3. Expected Results from Acyl-RAC Validation

Condition - Hydroxylamine (-HA) + Hydroxylamine (+HA) Interpretation
Vehicle (DMSO) No/Low SignalStrong SignalThe protein is robustly palmitoylated under basal conditions.
2-BP Treated No/Low SignalReduced Signal2-BP treatment successfully inhibited the palmitoylation of the target protein.
Table 2. Idealized results from an Acyl-RAC/Western blot experiment to validate 2-BP efficacy.

A strong signal in the +HA lane for the DMSO control and a significantly weaker signal in the +HA lane for the 2-BP treated sample confirms successful inhibition. The -HA lanes for both conditions should have little to no signal, confirming the specificity of the assay for thioester-linked modifications.[22]

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
High Cell Toxicity 2-BP concentration is too high or incubation is too long.Perform a careful dose-response and time-course experiment. Reduce concentration or shorten incubation time.
No Inhibition Observed 2-BP concentration is too low. 2-BP stock has degraded.Increase 2-BP concentration. Prepare a fresh stock solution of 2-BP in anhydrous DMSO.
High Background in Acyl-RAC (-HA lane has a strong signal) Incomplete blocking of free thiols at the start.Increase the concentration of MMTS in the lysis buffer and/or the incubation time for the blocking step. Ensure lysis is performed quickly.
Variable Results Inconsistent 2-BP activity. Cell confluency or passage number varies.Use fresh 2-BP dilutions for each experiment. Maintain consistent cell culture practices.
Case Study: Disruption of a Palmitoylation-Dependent Signaling Pathway

Many signaling proteins, such as members of the Ras superfamily and some Src-family kinases, require palmitoylation for proper localization to the plasma membrane or specific membrane microdomains, which is essential for their function.[7][23] Inhibition of their palmitoylation by 2-BP would be expected to cause their mislocalization to cytosolic compartments, thereby abrogating downstream signaling.

cluster_control Control (DMSO) cluster_treated 2-BP Treated Signal_C Extracellular Signal Receptor_C Receptor Signal_C->Receptor_C Kinase_C Kinase-P (Palmitoylated) Receptor_C->Kinase_C Effector_C Downstream Effector Kinase_C->Effector_C Membrane_C Plasma Membrane Kinase_C->Membrane_C Response_C Cellular Response Effector_C->Response_C Signal_T Extracellular Signal Receptor_T Receptor Signal_T->Receptor_T Kinase_T Kinase (Non-Palmitoylated) Receptor_T->Kinase_T X Effector_T Downstream Effector Kinase_T->Effector_T X Cytosol_T Cytosol Kinase_T->Cytosol_T Response_T No Response Effector_T->Response_T X

Figure 3. Hypothetical effect of 2-BP on a signaling pathway dependent on kinase membrane localization.
References
  • Chavda, B., Arnott, J. A., & Planey, S. L. (2014). Targeting protein palmitoylation: selective inhibitors and implications in disease. Expert Opinion on Drug Discovery, 9(9), 1005-1019. [Link]

  • Chavda, B., Arnott, J. A., & Planey, S. L. (2014). Targeting protein palmitoylation: selective inhibitors and implications in disease. Taylor & Francis Online. [Link]

  • Pedro, M. P., Vilcaes, A. A., Tomatis, V. M., Oliveira, R. G., Gomez, G. A., & Daniotti, J. L. (2013). 2-Bromopalmitate reduces protein deacylation by inhibition of acyl-protein thioesterase enzymatic activities. PLoS One, 8(10), e75232. [Link]

  • Pedro, M. P., Vilcaes, A. A., Tomatis, V. M., Oliveira, R. G., Gomez, G. A., & Daniotti, J. L. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE. [Link]

  • Ducker, C. E., & St-Pierre, P. (2009). Palmitoyl acyltransferase assays and inhibitors (Review). Experimental and Therapeutic Medicine, 1(1), 17-22. [Link]

  • Kolandaivelu, S., & Murphy, A. (2023). A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS. Bio-protocol, 13(8), e4654. [Link]

  • Abdulrahman, D., & Veit, M. (2025). Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). Bio-protocol. [Link]

  • Kolandaivelu, S., & Murphy, A. (2023). A Modified Acyl-RAC Method of Isolating Retinal Palmitoyl Proteome for Subsequent Detection through LC-MS/MS. PubMed, 37113337. [Link]

  • Davda, D., El Azzouny, M. A., Tom, C. T., Hernandez, J. L., Majmudar, J. D., Kennedy, R. T., & Martin, B. R. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912-1917. [Link]

  • Pedro, M. P., Vilcaes, A. A., Tomatis, V. M., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. [Link]

  • Neal, C. L., Tellez, K. S., & Distefano, M. D. (2019). Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library. Molecules, 24(18), 3290. [Link]

  • Davda, D., El Azzouny, M. A., Tom, C. T., Hernandez, J. L., Majmudar, J. D., Kennedy, R. T., & Martin, B. R. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PubMed, 23844586. [Link]

  • Abdulrahman, D., & Veit, M. (2024). Detection and Analysis of S-Acylated Proteins via Acyl Resin-Assisted Capture (Acyl-RAC). PubMed Central. [Link]

  • Percher, A., & Berthiaume, L. G. (2020). Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. Journal of Visualized Experiments, (158), 10.3791/60975. [Link]

  • Martin, B. R. (2011). Profiling and Inhibiting Reversible Palmitoylation. Biochemistry, 50(44), 9467-9477. [Link]

  • Lanyon-Hogg, T., Masumoto, N., & Bodda, C. (2015). Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase. Analytical biochemistry, 490, 35-42. [Link]

  • Liu, X., Wang, Y., & Zhao, F. (2022). 2-Bromopalmitate decreases spinal inflammation and attenuates oxaliplatin-induced neuropathic pain via reducing Drp1-mediated mitochondrial dysfunction. International Immunopharmacology, 108, 108745. [Link]

  • Zheng, B., DeRan, M., & Li, X. (2013). 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. Broad Institute. [Link]

  • Alonso, A. M., Coceres, V. M., De Napoli, M. G., Nieto Guil, A. F., Angel, S. O., & Corvi, M. M. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii. Molecular and biochemical parasitology, 182(1-2), 17-25. [Link]

  • González-Rubio, J. M., Vicente-Soler, J., & Gadea, J. (2021). A novel yeast-based high-throughput method for the identification of protein palmitoylation inhibitors. Scientific reports, 11(1), 15822. [Link]

  • Cysewska-Los, C., Tońska, K., & Szymański, J. (2024). 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation. Geroscience. [Link]

  • Zhang, X., Li, X., & Zhang, W. (2021). Pharmacological inhibition of protein S-palmitoylation suppresses osteoclastogenesis and ameliorates ovariectomy-induced bone loss. Journal of Bone and Mineral Metabolism, 39(6), 967-980. [Link]

  • Zheng, B., DeRan, M., Li, X., et al. (2013). 2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases. ResearchGate. [Link]

  • Nita, A., & Nita, I. (2022). Detection of S-palmitoylated proteins using click chemistry and acyl-biotin exchange (ABE). ResearchGate. [Link]

  • Zheng, B., DeRan, M., Li, X., et al. (2013). 2-Bromopalmitate analogues as activity-based probes to explore palmitoyl acyltransferases. PubMed, 23631516. [Link]

  • Webb, Y., Hermida-Matsumoto, L., & Resh, M. D. (2000). Inhibition of protein palmitoylation, raft localization, and T cell signaling by 2-bromopalmitate and polyunsaturated fatty acids. The Journal of biological chemistry, 275(1), 261-270. [Link]

  • Adhikari, B., & Chakravarthy, H. (2020). Metabolic transitions regulate global protein fatty acylation. ResearchGate. [Link]

  • Lu, W., & Roche, K. W. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR protocols, 5(3), 103046. [Link]

  • Davda, D., El Azzouny, M. A., Tom, C. T., et al. (2016). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2‑Bromopalmitate. figshare. [Link]

  • Lin, A., Giuliano, C. J., & Palladino, A. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

  • QIAGEN. (n.d.). Cell culture conditions. QIAGEN. [Link]

  • Davda, D., El Azzouny, M. A., Tom, C. T., et al. (2025). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for 2-Bromotetradecanoic Acid in Lipid Metabolism Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-bromotetradecanoic acid, a halogenated fatty acid, as a tool to investigate lipid meta...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-bromotetradecanoic acid, a halogenated fatty acid, as a tool to investigate lipid metabolism. This document details the mechanism of action, provides in-depth experimental protocols, and offers insights into the interpretation of results.

Introduction: Targeting Fatty Acid Oxidation

2-Bromotetradecanoic acid, also known as α-bromomyristic acid, is a synthetic fatty acid analog that serves as a valuable tool for studying the intricate pathways of lipid metabolism. Its primary utility lies in its ability to competitively inhibit key enzymes involved in fatty acid oxidation (FAO), the process by which fatty acids are broken down to produce energy. Understanding the regulation of FAO is critical, as its dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions, as well as in cancer metabolism.[1][2]

The mechanism of action of 2-bromotetradecanoic acid is analogous to its well-studied longer-chain counterpart, 2-bromopalmitic acid.[3] Upon entering the cell, 2-bromotetradecanoic acid is converted to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. This modified fatty acyl-CoA then acts as a potent inhibitor of Carnitine Palmitoyltransferase I (CPT1), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3][4] By blocking CPT1, 2-bromotetradecanoyl-CoA effectively shuts down the mitochondrial FAO of endogenous long-chain fatty acids.

Core Applications in Lipid Metabolism Research

The targeted inhibition of FAO by 2-bromotetradecanoic acid allows for the elucidation of a wide range of metabolic processes. Key applications include:

  • Investigating the role of FAO in cellular energy homeostasis: By inhibiting FAO, researchers can study how cells adapt their metabolism to rely on other energy sources, such as glucose and amino acids.

  • Elucidating the interplay between fatty acid and glucose metabolism: The "Randle Cycle" posits a reciprocal relationship between fatty acid and glucose oxidation. 2-bromotetradecanoic acid is an excellent tool to probe this interplay in various cell types and disease models.

  • Studying the metabolic requirements of cancer cells: Many cancer cells exhibit altered metabolic pathways, with some relying heavily on FAO for proliferation and survival. 2-bromotetradecanoic acid can be used to explore the therapeutic potential of targeting FAO in oncology.[2]

  • Screening for novel therapeutics: This compound can be used as a reference inhibitor in high-throughput screening assays aimed at identifying new modulators of FAO.

Experimental Protocols

The following protocols are designed to provide a robust framework for utilizing 2-bromotetradecanoic acid in your research. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Preparation and Cellular Treatment with 2-Bromotetradecanoic Acid

Rationale: Proper preparation and handling of 2-bromotetradecanoic acid are critical for obtaining reproducible results. Due to its hydrophobic nature, it requires a carrier molecule, typically bovine serum albumin (BSA), for efficient delivery to cells in culture.

Materials:

  • 2-Bromotetradecanoic acid (powder)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10-50 mM stock solution of 2-bromotetradecanoic acid in DMSO or ethanol.

    • Note: It is recommended to prepare fresh stock solutions and store them at -20°C for short-term use to minimize degradation.

  • BSA Conjugation (Recommended):

    • To improve solubility and reduce potential cytotoxicity, conjugate 2-bromotetradecanoic acid to BSA.

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile PBS).

    • Warm the BSA solution to 37°C.

    • Slowly add the 2-bromotetradecanoic acid stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 5:1 (fatty acid:BSA) is a good starting point.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for conjugation.

    • Sterile filter the final solution through a 0.22 µm filter.

  • Cellular Treatment:

    • Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 50-80%).

    • Dilute the 2-bromotetradecanoic acid-BSA conjugate directly into pre-warmed complete cell culture medium to achieve the desired final working concentration.

    • Note on Concentration: The effective concentration of 2-bromotetradecanoic acid will vary depending on the cell type and the specific assay. A starting range of 10-100 µM is recommended for initial experiments. A dose-response curve should be generated to determine the optimal concentration for your system.

    • Incubate the cells with the treatment medium for the desired duration (e.g., 4-24 hours), depending on the experimental endpoint.

Diagram: Workflow for Preparing 2-Bromotetradecanoic Acid for Cell Culture

G cluster_prep Stock Solution Preparation cluster_conjugate BSA Conjugation cluster_treat Cellular Treatment start Weigh 2-Bromotetradecanoic Acid Powder dissolve Dissolve in DMSO or Ethanol (10-50 mM) start->dissolve mix Add Stock to BSA (Molar Ratio 2:1 to 5:1) dissolve->mix bsa_prep Prepare Fatty Acid-Free BSA Solution warm_bsa Warm BSA to 37°C bsa_prep->warm_bsa warm_bsa->mix incubate_mix Incubate at 37°C for 30-60 min mix->incubate_mix filter Sterile Filter (0.22 µm) incubate_mix->filter dilute Dilute Conjugate in Culture Medium (10-100 µM) filter->dilute seed_cells Seed and Grow Cells seed_cells->dilute treat_cells Incubate Cells (4-24 hours) dilute->treat_cells G cluster_prep Cell Preparation & Treatment cluster_assay FAO Assay cluster_measure Termination & Measurement seed Seed Cells in 24-well Plate treat Pre-incubate with 2-Bromotetradecanoic Acid seed->treat add_radio Add [14C]Palmitic Acid Reaction Medium treat->add_radio trap_co2 Incubate with NaOH-soaked Filter Paper add_radio->trap_co2 terminate Terminate with Perchloric Acid trap_co2->terminate collect_co2 Collect CO2 Trap terminate->collect_co2 collect_asm Collect Acid-Soluble Metabolites (ASM) terminate->collect_asm count Scintillation Counting collect_co2->count collect_asm->count

Caption: Workflow for the radiolabeled fatty acid oxidation assay.

Protocol 3: Measurement of Cellular Respiration using Extracellular Flux Analysis

Rationale: Inhibition of FAO by 2-bromotetradecanoic acid is expected to decrease mitochondrial oxygen consumption, particularly when cells are primarily utilizing fatty acids as a fuel source. Extracellular flux analyzers (e.g., Seahorse XF) can measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time, providing insights into mitochondrial respiration and glycolysis, respectively.

Materials:

  • Extracellular flux analyzer and associated consumables (e.g., cell culture microplates, sensor cartridges)

  • Cells of interest

  • 2-Bromotetradecanoic acid-BSA conjugate

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate, as required)

  • Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding:

    • Seed cells in the extracellular flux analyzer cell culture microplate at a density optimized for your cell type.

    • Allow cells to adhere and grow overnight.

  • Treatment:

    • On the day of the assay, replace the culture medium with assay medium containing the desired concentration of 2-bromotetradecanoic acid-BSA conjugate or vehicle control.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.

  • Extracellular Flux Analysis:

    • Calibrate the sensor cartridge according to the manufacturer's instructions.

    • Load the cell plate into the extracellular flux analyzer.

    • Perform a baseline measurement of OCR and ECAR.

    • To further probe mitochondrial function, perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Data Analysis:

    • Analyze the OCR and ECAR data using the instrument's software.

    • Key parameters to assess include:

      • Basal Respiration: The baseline OCR before the addition of any mitochondrial inhibitors.

      • ATP-linked Respiration: The decrease in OCR after the addition of oligomycin.

      • Maximal Respiration: The OCR after the addition of FCCP.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Compare these parameters between cells treated with 2-bromotetradecanoic acid and control cells. A decrease in basal and maximal respiration is expected with FAO inhibition.

Diagram: Logic of the Mitochondrial Stress Test

G baseline Baseline OCR (Basal Respiration) oligomycin Oligomycin Injection (Inhibits ATP Synthase) baseline->oligomycin atp_linked ATP-linked Respiration fccp FCCP Injection (Uncouples Respiration) rot_ant Rotenone/Antimycin A Injection (Inhibits ETC) fccp->rot_ant max_resp Maximal Respiration spare_cap Spare Respiratory Capacity max_resp->spare_cap

Caption: Interpreting OCR data from a mitochondrial stress test.

Data Interpretation and Troubleshooting

Expected Results:

  • Reduced FAO: A significant decrease in the production of 14CO2 and acid-soluble metabolites in the radiolabeling assay.

  • Decreased Mitochondrial Respiration: A reduction in basal and maximal OCR in the extracellular flux analysis.

  • Increased Glycolysis: A potential compensatory increase in ECAR as cells shift to glucose metabolism for energy production.

Troubleshooting:

IssuePotential CauseSuggested Solution
High variability between replicates Inconsistent cell seeding; improper mixing of 2-bromotetradecanoic acidEnsure uniform cell density; thoroughly mix the 2-bromotetradecanoic acid-BSA conjugate before adding to the medium.
No significant effect of 2-bromotetradecanoic acid Concentration too low; insufficient incubation time; cells not reliant on FAOPerform a dose-response and time-course experiment; use a cell type known to have high FAO rates (e.g., cardiomyocytes, hepatocytes).
Cell death or morphological changes Cytotoxicity of 2-bromotetradecanoic acid or the solventPerform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range; ensure the final solvent concentration is low (<0.1%).

Conclusion

2-Bromotetradecanoic acid is a powerful and specific inhibitor of fatty acid oxidation, making it an indispensable tool for researchers in the field of lipid metabolism. By carefully designing and executing the protocols outlined in these application notes, scientists can gain valuable insights into the fundamental roles of FAO in health and disease, and potentially identify novel therapeutic targets for a range of metabolic disorders.

References

  • Feng, W. W., Wilkins, O., Bang, S., Ung, M., Li, J., et al. (2019). CD36-mediated metabolic rewiring of breast cancer cells promotes resistance to HER2-targeted therapies. Cell Rep, 29, 3405–20.
  • Li, H., Black, P. N., & DiRusso, C. C. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 336(1), 11–19.
  • Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1807(6), 726-734.
  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry, 254(14), 6755-62.
  • Schlaepfer, I. R., & Joshi, M. (2020). CPT1A-mediated fat oxidation, mechanisms, and therapeutic potential. Endocrinology, 161(2), bqaa004.
  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Journal, 129(1), 55-65.
  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469-477.
  • Carracedo, A., Cantley, L. C., & Pandolfi, P. P. (2013). Cancer metabolism: fatty acid oxidation in the limelight.
  • McGarry, J. D., & Brown, N. F. (1997). The mitochondrial carnitine palmitoyltransferase system. From concept to molecular analysis. European Journal of Biochemistry, 244(1), 1-14.
  • Obici, S., Feng, Z., Karkanias, G., Baskin, D. G., & Rossetti, L. (2002). Decreasing hypothalamic malpractice-CoA reverses diet-induced obesity.
  • Skehan P, Storeng R, Scudiero D, Monks A, McMohan J, Vistica D, Warren JT. (1990). New colorimetric cytotoxic assay for anticancer-drug screening.
  • van Vlies, N., Ruiter, J. P., Doolaard, M., Wanders, R. J., & Vaz, F. M. (2007). An improved enzyme assay for carnitine palmitoyl transferase I in fibroblasts using tandem mass spectrometry. Molecular Genetics and Metabolism, 90(1), 24-29.
  • Wolfgang, M. J., & Lane, M. D. (2006). The role of CPT1c in neuronal apoptosis, fuel selection, and food intake. Journal of Biological Chemistry, 281(51), 37265-37269.

Sources

Application

Application Note: α-Bromomyristic Acid for Elucidating Fatty Acid Uptake and Transport Mechanisms

Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, cell biology, and pharmacology. Abstract: The transport of long-chain fatty acids (LCFAs) across the plasma membrane is a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of metabolism, cell biology, and pharmacology.

Abstract: The transport of long-chain fatty acids (LCFAs) across the plasma membrane is a critical, protein-mediated process central to cellular energy homeostasis, signaling, and lipid metabolism. Dysregulation of this transport is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). α-Bromomyristic acid (α-BMA), a non-metabolizable synthetic fatty acid analog, serves as a powerful tool for dissecting the mechanisms of protein-mediated fatty acid uptake. This guide details the mechanism of action of α-BMA, provides validated protocols for its use in in vitro fatty acid uptake assays, and offers insights into experimental design and data interpretation for researchers studying fatty acid transport.

Introduction: The Challenge of Studying Fatty Acid Transport

Long-chain fatty acids are essential metabolic substrates and signaling molecules. Due to their hydrophobic nature, their entry into cells was once thought to be a simple process of passive diffusion. However, a substantial body of evidence now demonstrates that LCFA uptake is a saturable, high-affinity process facilitated by a suite of membrane-bound proteins.[1][2] Key players in this process include Fatty Acid Translocase (FAT/CD36) and various Fatty Acid Transport Proteins (FATPs).[1][3][4] These transporters are crucial for maintaining lipid homeostasis in metabolically active tissues like skeletal muscle, heart, and adipose tissue.[3][5]

Given the speed and complexity of this process, distinguishing protein-mediated transport from passive diffusion and quantifying the contribution of specific transporters presents a significant experimental challenge. This necessitates the use of specific inhibitors and probes. α-Bromomyristic acid, a derivative of the C14 saturated fatty acid myristate, has emerged as an invaluable chemical tool for these investigations.

Mechanism of Action: How α-Bromomyristic Acid Inhibits Fatty Acid Transport

α-Bromomyristic acid acts as an irreversible inhibitor of protein-mediated long-chain fatty acid transport. Its efficacy stems from two key features:

  • Structural Analogy: It closely mimics natural LCFAs, allowing it to be recognized and bound by the active sites of fatty acid transport proteins like CD36.

  • Covalent Modification: The bromine atom at the alpha-carbon position makes the molecule chemically reactive. It is believed to form a covalent bond with amino acid residues within the transporter's binding pocket, leading to its irreversible inactivation.

This targeted inhibition effectively blocks the facilitated transport of LCFAs into the cell, allowing researchers to isolate and quantify the protein-mediated component of uptake. While its primary characterized role is the inhibition of transport at the plasma membrane, it's important to note that some fatty acid analogs can also influence intracellular processes, such as activation by acyl-CoA synthetases.[6]

The primary targets of α-BMA are the key membrane proteins responsible for the bulk of LCFA transport:

  • FAT/CD36: A versatile scavenger receptor that facilitates the high-affinity uptake of LCFAs in tissues like muscle, adipose, and heart.[3][5][7][8] Its activity and localization to the plasma membrane are dynamically regulated by stimuli such as insulin and muscle contraction.[3][9]

  • Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that also facilitate fatty acid uptake and exhibit tissue-specific expression patterns.[1][4]

By blocking these transporters, α-BMA allows for the precise measurement of their contribution to total cellular fatty acid influx.

Mechanism_of_Action cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space transporter CD36 / FATP Transporter Binding Site metabolism Downstream Metabolism transporter->metabolism Facilitated Transport blocked Transport Blocked lcfa Long-Chain Fatty Acid (LCFA) lcfa->transporter:port Normal Uptake bma α-Bromomyristic Acid (α-BMA) bma->transporter:port Irreversible Binding & Inhibition

Caption: Mechanism of α-BMA Inhibition.

Applications in Fatty Acid Transport Research

α-BMA is a versatile tool for a range of experimental questions:

  • Quantifying Protein-Mediated Uptake: By comparing fatty acid uptake in the presence and absence of α-BMA, researchers can determine the proportion of uptake that is protein-facilitated versus passive diffusion.

  • Characterizing Transporter Kinetics: It can be used in competition assays to help determine the kinetic parameters (e.g., K_m, V_max) of fatty acid transport in various cell types.

  • Screening for Novel Therapeutics: α-BMA can serve as a positive control in high-throughput screens designed to identify new small molecules that modulate fatty acid transport for the treatment of metabolic diseases.

  • Investigating Transporter Regulation: It helps in studying how different physiological stimuli (e.g., insulin, hormones, exercise mimetics) affect the activity of fatty acid transporters.

Experimental Protocol: In Vitro Fatty Acid Uptake Assay

This protocol provides a robust method for measuring the inhibition of fatty acid uptake in cultured cells (e.g., 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes) using a fluorescently-labeled fatty acid analog.

Core Principle

Cells are pre-treated with either a vehicle control or α-BMA. Subsequently, a fluorescently-labeled long-chain fatty acid analog, such as BODIPY™-C12, is added.[10][11] This analog is readily taken up by fatty acid transporters. The difference in fluorescence accumulation between the vehicle- and α-BMA-treated cells represents the protein-mediated uptake.[12]

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Differentiate Cells (e.g., 3T3-L1 adipocytes) A->B C 3. Serum Starve (1-2 hours) B->C D 4. Pre-incubate with Inhibitor (Vehicle vs. α-BMA) C->D E 5. Add FA Uptake Solution (BODIPY-FA + BSA) D->E F 6. Incubate (e.g., 1-15 min at 37°C) E->F G 7. Stop Uptake & Wash (Ice-cold PBS) F->G H 8. Measure Fluorescence (Plate Reader) G->H I 9. Analyze Data (% Inhibition) H->I

Caption: Workflow for in vitro fatty acid uptake assay.

Materials and Reagents
ReagentRecommended Supplier & Cat. No.StoragePurpose
α-Bromomyristic acidSigma-Aldrich (B6647) or equivalent-20°CInhibitor of FA transport
BODIPY™ FL C₁₂Thermo Fisher (D3822) or equivalent-20°C (Protect from light)Fluorescent FA analog
Fatty Acid-Free BSASigma-Aldrich (A7030) or equivalent4°CCarrier protein for FA
Pluronic™ F-127Thermo Fisher (P3000MP) or equivalentRoom TempDispersing agent for BODIPY
96-well black, clear-bottom platesCorning (3603) or equivalentRoom TempCell culture and fluorescence reading
Phosphate-Buffered Saline (PBS)Standard lab supplyRoom TempWashing solution
DMSO, AnhydrousSigma-Aldrich (276855) or equivalentRoom TempSolvent for stock solutions
Step-by-Step Methodology

1. Preparation of Reagents:

  • α-BMA Stock Solution (100 mM): Dissolve α-BMA in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • BODIPY-C12 Stock Solution (2.5 mM): Dissolve BODIPY™ FL C₁₂ in anhydrous DMSO. Protect from light. Aliquot and store at -20°C.

  • BSA/PBS Solution (2% w/v): Dissolve fatty acid-free BSA in PBS. Warm gently to 37°C to aid dissolution. Filter sterilize and store at 4°C.

  • Fatty Acid (FA) Uptake Solution (2X Concentration):

    • In a conical tube, add a volume of 2% BSA/PBS solution.

    • While vortexing, slowly add the BODIPY-C12 stock solution to achieve a final 2X concentration of 4 µM. The slow addition while vortexing is critical to ensure proper complexing of the fatty acid to BSA.

    • Incubate at 37°C for 15-30 minutes. This solution should be prepared fresh.

2. Cell Culture and Plating:

  • Culture your cells of interest (e.g., 3T3-L1 fibroblasts) under standard conditions.

  • Seed cells into a black, clear-bottom 96-well plate at a density that will result in ~90% confluency on the day of the assay.[13] Allow cells to adhere overnight.

  • For cell types requiring differentiation (e.g., 3T3-L1 adipocytes, C2C12 myotubes), follow established differentiation protocols. Assays are typically performed on fully differentiated cells.[14]

3. Fatty Acid Uptake Assay:

  • Serum Starvation: Gently aspirate the culture medium and wash cells once with warm PBS. Add serum-free medium to each well and incubate for 1-2 hours at 37°C.[15] This step minimizes interference from growth factors and lipids present in serum.

  • Inhibitor Pre-incubation:

    • Prepare working dilutions of α-BMA in serum-free medium from your 100 mM stock. A typical final concentration range to test is 50-500 µM.

    • Prepare a "Vehicle Control" working solution containing the same final concentration of DMSO as the highest α-BMA concentration.

    • Aspirate the starvation medium and add the appropriate inhibitor or vehicle solutions to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Initiate Fatty Acid Uptake:

    • Add an equal volume of the 2X FA Uptake Solution to each well (this will dilute your inhibitor and FA solutions to 1X). For example, add 50 µL of 2X solution to 50 µL of medium already in the well.

    • Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.

  • Fluorescence Measurement:

    • Measure fluorescence using a bottom-read mode.[11]

    • Settings: Excitation ≈ 485 nm, Emission ≈ 515 nm.[11]

    • Kinetic Reading: For detailed analysis, take readings every 30-60 seconds for 10-20 minutes. The initial uptake phase (first 1-5 minutes) is often linear and most informative.

    • Endpoint Reading: For high-throughput screening, a single reading after a fixed time point (e.g., 5 minutes) can be sufficient.

  • Stopping the Reaction (for endpoint assays):

    • To stop the uptake, rapidly aspirate the FA Uptake Solution.

    • Immediately add ice-cold PBS to each well and wash 2-3 times to remove extracellular fluorescence.

    • After the final wash, add 100 µL of PBS to each well before reading the plate.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the fluorescence values from wells with no cells (blank).

  • Kinetic Analysis: For kinetic data, plot fluorescence intensity versus time for both vehicle and α-BMA-treated wells. The initial rate of uptake is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • Uptake Rate = (Fluorescence_final - Fluorescence_initial) / time

    • % Inhibition = [1 - (Uptake Rate_inhibitor / Uptake Rate_vehicle)] x 100

  • Data Normalization (Optional but Recommended): After the fluorescence reading, you can lyse the cells and perform a protein assay (e.g., BCA) to normalize the uptake rate to the amount of protein per well. This accounts for any variations in cell number.

Expected Results: You should observe a significant, dose-dependent reduction in the rate of fluorescence increase in cells treated with α-BMA compared to the vehicle control. The remaining fluorescence uptake in the presence of a saturating concentration of α-BMA can be attributed to non-protein-mediated (passive) diffusion.

Treatment GroupExample Uptake Rate (RFU/min)Protein-Mediated Uptake (RFU/min)% of Total Uptake
Vehicle (DMSO)150125100%
α-BMA (250 µM)2500%
Passive DiffusionN/A25~17%

Table 1: Example data demonstrating the calculation of protein-mediated uptake. The passive diffusion component is inferred from the residual uptake in the presence of the inhibitor.

Troubleshooting and Considerations

ProblemPossible Cause(s)Suggested Solution(s)
High background fluorescence Incomplete washing; autofluorescence from media or plates.Use phenol red-free medium for the assay. Ensure thorough washing with ice-cold PBS. Use high-quality black plates.
Low signal / No uptake Cells are not healthy or not expressing transporters; BODIPY-FA not properly complexed to BSA.Check cell viability. Ensure proper differentiation if required. Prepare FA Uptake Solution by adding FA to BSA while vortexing.
High well-to-well variability Inconsistent cell seeding; edge effects on the plate; pipetting errors.Use a multichannel pipette for reagent addition. Avoid using the outermost wells of the plate. Normalize data to protein content.
No inhibition by α-BMA Inhibitor concentration too low; inhibitor degraded; cell type is resistant or uses different transporters.Perform a dose-response curve for α-BMA (e.g., 10 µM to 500 µM). Use fresh aliquots of α-BMA stock.

Conclusion

α-Bromomyristic acid is a validated and effective tool for the specific inhibition of protein-mediated long-chain fatty acid transport. By incorporating this inhibitor into carefully designed in vitro uptake assays, researchers can accurately dissect the molecular mechanisms governing fatty acid flux. The protocols and principles outlined in this guide provide a solid foundation for investigating the role of fatty acid transporters in both physiological and pathophysiological contexts, ultimately aiding in the discovery of novel therapeutic strategies for metabolic diseases.

References

  • Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta. (n.d.). National Institutes of Health.
  • [The role of fatty-acid transport proteins (FAT/CD36, FABPpm, FATP) in lipid metabolism in skeletal muscles]. (2008). PubMed.
  • Regulation of fatty acid transport by fatty acid translocase/CD36. (n.d.). PubMed.
  • CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate. (2022). Journal of Experimental Medicine | Rockefeller University Press.
  • Schematic of the fatty acid uptake assay using BODIPY-labeled... (n.d.). ResearchGate.
  • Measurement of long-chain fatty acid uptake into adipocytes. (n.d.). National Institutes of Health.
  • Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism. (n.d.). PubMed Central.
  • CD36 favours fat sensing and transport to govern lipid metabolism. (n.d.). ResearchGate.
  • Cellular Fatty Acid (C16) Uptake Assay Kit. (n.d.). Cayman Chemical.
  • Inhibition of BODIPY-FA uptake by natural and synthetic fatty acids. A:... (n.d.). ResearchGate.
  • Fatty Acid Uptake Assay Kit. (n.d.). Dojindo.
  • QBT Fatty Acid Uptake Assay Kit. (n.d.). Molecular Devices.
  • QBT™ Fatty Acid Uptake Assay Kit. (n.d.). Molecular Devices.
  • Fatty Acid Translocase: A Culprit of Lipid Metabolism Dysfunction in Disease. (2022). DigitalCommons@TMC.
  • Real time non invasive imaging of fatty acid uptake in vivo. (n.d.). National Institutes of Health.
  • Real-time quantification of fatty acid uptake using a novel fluorescence assay. (n.d.). Journal of Lipid Research.
  • Investigating dual inhibition of ACC and CD36 for the treatment of nonalcoholic fatty liver disease in mice. (2023). PubMed.
  • The fatty acid translocase CD36 could be burden at life's winter. (n.d.). springermedizin.de.
  • Inhibition of Fatty Acid Translocase (FAT/CD36) Palmitoylation Enhances Hepatic Fatty Acid β-Oxidation by Increasing Its Localization to Mitochondria and Interaction with Long-Chain Acyl-CoA Synthetase 1. (2022). PubMed.
  • Regulation of fatty acid transport by fatty acid translocase/CD36. (n.d.). ResearchGate.
  • Development and Initial Evaluation of a Novel Method for Assessing Tissue-Specific Plasma Free Fatty Acid Utilization in Vivo Using (R)-2-bromopalmitate Tracer. (n.d.). PubMed.
  • The fatty acid transport function of fatty acid-binding proteins. (2000). PubMed.
  • Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy. (n.d.). National Institutes of Health.
  • Fatty Acid transport Proteins, implications in physiology and disease. (n.d.). National Institutes of Health.

Sources

Method

Application Notes &amp; Protocols: 2-Bromotetradecanoic Acid in Antifungal Research

Introduction: A New Frontier in Antifungal Drug Discovery The rise of invasive fungal infections, coupled with the escalating challenge of drug resistance, has created an urgent need for novel antifungal agents that oper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Antifungal Drug Discovery

The rise of invasive fungal infections, coupled with the escalating challenge of drug resistance, has created an urgent need for novel antifungal agents that operate via new mechanisms of action.[1][2][3] Existing antifungal classes, such as azoles, polyenes, and echinocandins, are limited by issues of toxicity, narrow spectrum of activity, and the emergence of resistant strains.[1][4] This landscape necessitates a shift in focus towards unexplored, yet essential, fungal cellular processes.

One of the most promising and validated targets to emerge in recent years is N-myristoyltransferase (NMT).[3][5] This enzyme catalyzes the irreversible attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide array of cellular proteins—a process known as N-myristoylation.[1][2] This modification is critical for the function and localization of proteins involved in vital processes like signal transduction and protein trafficking.[2][6] Crucially, NMT is essential for the viability of pathogenic fungi like Candida albicans and Cryptococcus neoformans.[2][3]

2-Bromotetradecanoic acid (also known as α-Bromomyristic acid) is a synthetic analog of myristic acid.[7][8] It functions as a putative inhibitor of NMT, making it an invaluable chemical tool for researchers studying the consequences of NMT inhibition and a foundational lead compound for the development of new antifungal therapeutics.[9][10] These application notes provide a comprehensive guide to understanding and utilizing 2-Bromotetradecanoic acid in antifungal research.

Core Mechanism of Action: Interdiction of Protein N-Myristoylation

The antifungal activity of 2-Bromotetradecanoic acid is rooted in its ability to disrupt the N-myristoylation pathway. The process is not one of direct enzyme binding by the acid itself; rather, it requires metabolic activation within the fungal cell.

  • Cellular Uptake & Activation: 2-Bromotetradecanoic acid enters the fungal cell and is converted by an acyl-CoA synthetase into its active form, 2-bromomyristoyl-CoA.

  • Competitive Inhibition: This activated analog then acts as a potent competitive inhibitor of N-myristoyltransferase (NMT).[11] It competes with the natural substrate, myristoyl-CoA, for the enzyme's active site.

  • Disruption of Protein Function: By inhibiting NMT, 2-Bromotetradecanoic acid prevents the myristoylation of essential fungal proteins. For example, the ADP-ribosylation factor (ARF), a key protein in vesicular trafficking, is a known substrate of NMT.[1] Without its myristoyl anchor, ARF and other crucial proteins cannot properly localize to cellular membranes, leading to a catastrophic failure of cellular processes and ultimately, cell death.[2]

The significant differences between fungal and human NMTs provide a therapeutic window, allowing for the development of selective inhibitors that are effective against the pathogen with minimal host toxicity.[2][3]

Mechanism_of_Action cluster_0 Fungal Cell cluster_1 Metabolic Activation MA Myristic Acid (Natural Substrate) ACS Acyl-CoA Synthetase MA->ACS BMA 2-Bromotetradecanoic Acid (Inhibitor Precursor) BMA->ACS MA_CoA Myristoyl-CoA ACS->MA_CoA BMA_CoA 2-Bromomyristoyl-CoA (Active Inhibitor) ACS->BMA_CoA NMT N-Myristoyltransferase (NMT) MA_CoA->NMT Binds to Enzyme BMA_CoA->NMT COMPETITIVELY INHIBITS Myr_Protein Functional Myristoylated Protein (Membrane Targeting) NMT->Myr_Protein Catalyzes Myristoylation Protein N-Terminal Glycine Substrate Protein (e.g., ARF) Protein->NMT Binds to Enzyme Cell Viability Cell Viability Myr_Protein->Cell Viability

Caption: Mechanism of NMT inhibition by 2-Bromotetradecanoic acid.

Quantitative Data Summary

2-Bromotetradecanoic acid has demonstrated potent, broad-spectrum antifungal activity in vitro. The following table summarizes its Minimum Inhibitory Concentrations (MIC) against several clinically relevant fungal species as reported in the literature.

Fungal SpeciesTypeMIC (µM)MediumReference
Saccharomyces cerevisiaeYeast10RPMI-1640[10][11]
Candida albicansYeast39RPMI-1640[10][11]
Cryptococcus neoformansYeast20RPMI-1640[10][11]
Aspergillus nigerFilamentous Fungus< 42RPMI-1640[10][11]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized method for determining the in vitro antifungal susceptibility of fungal isolates to 2-Bromotetradecanoic acid, adapted from CLSI and EUCAST guidelines.[12][13]

Objective: To determine the lowest concentration of 2-Bromotetradecanoic acid that inhibits the visible growth of a fungal pathogen.

Materials:

  • 2-Bromotetradecanoic acid (powder)

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., C. albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • 35°C Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Bromotetradecanoic acid in sterile DMSO. Ensure it is fully dissolved. Causality: DMSO is used as a solvent for the hydrophobic fatty acid analog. A high concentration stock minimizes the final DMSO concentration in the assay, which can be toxic to fungi at levels >1-2%.

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the cell suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Prepare the final working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells. Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely elevated MIC values.

  • Drug Dilution Series:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X starting concentration of the drug in well 1 by adding the appropriate amount of stock solution to 200 µL of RPMI-1640.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (drug-free).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation: Add 100 µL of the final working inoculum to wells 1 through 11. Do not add inoculum to well 12. This brings the total volume in each well to 200 µL and halves the drug concentrations to the final 1X test concentrations.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control. This can be determined visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).[13]

MIC_Workflow start Start prep_stock Prepare 10 mM Drug Stock in DMSO start->prep_stock prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Create 2-Fold Serial Drug Dilutions prep_stock->serial_dilution inoculate Inoculate Wells with Standardized Fungus prep_inoculum->inoculate plate_setup Dispense RPMI Medium into 96-Well Plate plate_setup->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC Endpoint (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Assessment of Fungal Cell Membrane Integrity

While NMT inhibition is the primary mechanism, it is prudent to investigate potential downstream effects, such as loss of cell membrane integrity. This protocol uses Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

Objective: To determine if treatment with 2-Bromotetradecanoic acid leads to damage of the fungal plasma membrane.

Materials:

  • Log-phase fungal culture

  • 2-Bromotetradecanoic acid

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treatment: Grow fungal cells to mid-log phase in a suitable liquid medium (e.g., YPD or RPMI-1640). Treat the cells with 2-Bromotetradecanoic acid at relevant concentrations (e.g., 1X MIC and 2X MIC). Include an untreated control and a positive control (e.g., heat-killed cells). Causality: Using log-phase cells ensures metabolic activity required for drug uptake and activation. Testing at and above the MIC helps to correlate membrane damage with growth inhibition.

  • Incubation: Incubate the cultures for a defined time course (e.g., 4, 12, 24 hours) under appropriate growth conditions.

  • Harvesting and Staining:

    • Harvest 1 mL of cells from each condition by centrifugation.

    • Wash the cells twice with PBS to remove medium components.

    • Resuspend the cell pellet in 500 µL of PBS.

    • Add PI to a final concentration of 1-2 µg/mL.

    • Incubate in the dark for 15-30 minutes at room temperature. Causality: Incubation in the dark is necessary as PI is light-sensitive.

  • Analysis:

    • Fluorescence Microscopy: Place a small volume of the cell suspension on a microscope slide. Observe under both bright-field and fluorescence microscopy (using a rhodamine/red filter set). Cells with compromised membranes will exhibit bright red fluorescence.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. This will provide quantitative data on the percentage of PI-positive (membrane-damaged) cells in the population.[14]

Interpretation of Results:

  • A significant increase in the percentage of PI-positive cells in the drug-treated samples compared to the untreated control indicates that 2-Bromotetradecanoic acid causes a loss of membrane integrity.

  • If membrane damage occurs only at concentrations well above the MIC or after prolonged incubation, it is likely a secondary, downstream effect of the primary metabolic disruption caused by NMT inhibition, rather than a direct lytic action on the membrane.[15]

Conclusion and Future Directions

2-Bromotetradecanoic acid is a potent inhibitor of fungal N-myristoyltransferase and a valuable probe for antifungal research. Its broad-spectrum activity against key pathogenic yeasts and molds underscores the potential of NMT as a high-value antifungal target.[9][10] The protocols detailed herein provide a robust framework for researchers to quantify its activity and investigate its cellular effects. While its direct therapeutic use may be limited, 2-Bromotetradecanoic acid serves as a critical scaffold and mechanistic tool, paving the way for the structure-based design of next-generation NMT inhibitors with improved potency, selectivity, and pharmacological properties.

References

  • Title: Antifungals targeted to protein modification: focus on protein N-myristoyltransferase Source: Google Search URL
  • Title: N-Myristoyltransferase inhibitors as potential antifungal drugs Source: Google Search URL
  • Title: Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: N-myristoyltransferase (NMT) Source: Creative Biolabs URL: [Link]

  • Title: New tetradecanoic acid hydrazones in the search for antifungal agents: Synthesis and in vitro evaluations Source: ResearchGate URL: [Link]

  • Title: The Mechanistic Targets of Antifungal Agents: An Overview Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight Source: ResearchGate URL: [Link]

  • Title: Synthesis and antifungal activities of myristic acid analogs Source: PubMed URL: [Link]

  • Title: The Antibacterial Synthetic Flavonoid BrCl-Flav Exhibits Important Anti-Candida Activity by Damaging Cell Membrane Integrity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Practical Guide to Antifungal Susceptibility Testing Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antifungal Susceptibility Testing: Current Approaches Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application

Probing Cellular Lipid Metabolism in Real-Time: Application Notes for 2-Bromotetradecanoic Acid in Live-Cell Imaging

Introduction: A Chemical Tool to Interrogate Lipid Dynamics 2-Bromotetradecanoic acid is a synthetic, brominated analog of the 14-carbon saturated fatty acid, myristic acid. Its utility in cell biology stems from its ide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Chemical Tool to Interrogate Lipid Dynamics

2-Bromotetradecanoic acid is a synthetic, brominated analog of the 14-carbon saturated fatty acid, myristic acid. Its utility in cell biology stems from its identity as a non-metabolizable mimic of natural fatty acids. Once it enters the cell, it is converted to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA. However, the bromine atom at the alpha-position sterically hinders its entry into the β-oxidation spiral and prevents its covalent attachment to proteins in a process known as S-palmitoylation (or more broadly, S-acylation).

This guide details the application of 2-bromotetradecanoic acid not as a fluorescent probe, but as a potent and specific inhibitor to dissect the roles of fatty acid oxidation and protein acylation in living cells. By arresting these fundamental processes, researchers can utilize live-cell imaging of fluorescently-tagged proteins and organelles to visualize the dynamic consequences of altered lipid metabolism in real-time. Its close analog, 2-bromopalmitate (2-BP), has been widely used, and the principles and protocols are largely interchangeable.[1][2][3]

Core Mechanisms of Action

2-Bromotetradecanoic acid acts as a powerful modulator of two key cellular pathways:

  • Inhibition of Fatty Acid β-Oxidation (FAO): Fatty acids are a primary energy source, broken down in mitochondria through β-oxidation. 2-bromotetradecanoyl-CoA acts as an irreversible inhibitor of key enzymes in this pathway, such as 3-ketoacyl-CoA thiolase and carnitine palmitoyltransferase I (CPT-I), effectively halting mitochondrial respiration fueled by fatty acids.[4] This forces cells to rely on other energy sources, like glucose, and can induce observable changes in mitochondrial morphology and the dynamics of energy-storing lipid droplets.

  • Inhibition of Protein S-Acylation (Palmitoylation): S-acylation is a reversible post-translational modification where fatty acids (most commonly the 16-carbon palmitate) are attached to cysteine residues of proteins. This process is crucial for regulating protein trafficking, membrane localization, and stability. 2-Bromotetradecanoic acid, once converted to its CoA form, is thought to irreversibly bind to and inhibit the DHHC family of palmitoyl acyltransferases (PATs), the enzymes responsible for catalyzing this modification.[5][6] This inhibition can cause mislocalization of acylated proteins, providing a powerful method to study their function.[7][8]

Visualizing the Inhibition Pathways

The following diagram illustrates the primary cellular targets of 2-Bromotetradecanoyl-CoA, the active form of 2-Bromotetradecanoic acid.

G cluster_cell Cell Cytoplasm cluster_palmitoylation Protein S-Acylation cluster_mito Mitochondrion BTA 2-Bromotetradecanoic Acid (BTA) BTA_CoA 2-Bromotetradecanoyl-CoA BTA->BTA_CoA Acyl-CoA Synthetase DHHC DHHC Acyltransferases (PATs) BTA_CoA->DHHC Irreversible Inhibition FAO Fatty Acid β-Oxidation (FAO) BTA_CoA->FAO Inhibition (e.g., CPT-I, Thiolase) Protein Target Protein (e.g., Ras, GPCRs) DHHC->Protein AcylatedProtein Acylated Protein (Membrane-Associated) Protein->AcylatedProtein Palmitate Transfer Energy ATP Production FAO->Energy caption Mechanism of 2-Bromotetradecanoyl-CoA Inhibition.

Caption: Mechanism of 2-Bromotetradecanoyl-CoA Inhibition.

Application 1: Visualizing the Role of FAO in Lipid Droplet Dynamics

Scientific Rationale: Lipid droplets (LDs) are dynamic organelles that store neutral lipids. Under conditions of high energy demand, fatty acids are mobilized from LDs to be consumed by mitochondria via FAO. By inhibiting FAO with 2-bromotetradecanoic acid, we can induce an accumulation of lipids that cannot be consumed, leading to changes in LD number, size, and spatial distribution. Live-cell imaging allows for the real-time monitoring of these changes. Inhibition of β-oxidation has been shown to cause lipid droplet clustering.[9][10]

Experimental Workflow

Caption: Workflow for imaging lipid droplet dynamics.

Detailed Protocol

Materials:

  • 2-Bromotetradecanoic acid powder

  • Anhydrous DMSO or Ethanol[11][12]

  • Cell line of interest (e.g., Huh7 hepatocytes, 3T3-L1 preadipocytes)

  • Glass-bottom imaging dishes

  • BODIPY™ 493/503 or other neutral lipid stain

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Methodology:

  • Stock Solution Preparation: Prepare a 10-50 mM stock solution of 2-bromotetradecanoic acid in anhydrous DMSO or ethanol.[11] Aliquot and store at -20°C or -80°C.[5][13] Avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Lipid Droplet Staining:

    • Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL) in pre-warmed complete culture medium.

    • Wash cells once with PBS and incubate with the staining solution for 15-30 minutes at 37°C.

    • Wash cells twice with fresh, pre-warmed medium to remove excess dye.

  • Baseline Imaging: Place the dish on the microscope stage. Allow the environment to equilibrate. Acquire initial images of several fields of view for the "time 0" baseline.

  • Treatment:

    • Prepare working solutions of 2-bromotetradecanoic acid in complete medium. A final concentration range of 25-100 µM is a good starting point.[11][14]

    • Prepare a vehicle control (medium with the same final concentration of DMSO or ethanol, typically <0.5%).[13]

    • Carefully remove the medium from the dish and replace it with the treatment or vehicle control medium.

  • Time-Lapse Microscopy: Begin time-lapse acquisition immediately. Capture images at regular intervals (e.g., every 30 minutes) for a duration of 6 to 24 hours. Use the lowest possible laser power to minimize phototoxicity.

  • Data Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment and quantify the number, size, and intensity of lipid droplets per cell over time. Analyze their spatial distribution to assess clustering.

ParameterRecommended RangeNotes
Stock Solution 10-50 mM in DMSO or EthanolPrepare fresh or store in small aliquots at -20°C.[11]
Working Concentration 10-100 µMTitrate to find the optimal concentration for your cell type.[11][14]
Incubation Time 4-24 hoursTime-dependent effects are expected; a time course is recommended.
Vehicle Control DMSO or Ethanol (<0.5%)Essential for ruling out solvent effects.[13]
Lipid Droplet Stain BODIPY 493/503, Nile RedChoose a photostable dye suitable for live imaging.

Application 2: Monitoring Protein Mislocalization due to Palmitoylation Inhibition

Scientific Rationale: Many signaling proteins, such as members of the Ras superfamily, require S-acylation for their proper localization to the plasma membrane or Golgi apparatus.[8] Inhibiting their palmitoylation with 2-bromotetradecanoic acid will disrupt this localization, causing the protein to redistribute to other compartments, such as the cytosol or endoplasmic reticulum. This redistribution can be visualized and quantified using a fluorescently-tagged version of the protein of interest (e.g., GFP-HRas).[7]

Experimental Workflow

Caption: Workflow for imaging protein mislocalization.

Detailed Protocol

Materials:

  • Expression plasmid for a fluorescently-tagged, palmitoylated protein (e.g., pEGFP-C1-HRas)

  • Transfection reagent suitable for your cell line (e.g., Lipofectamine)

  • 2-Bromotetradecanoic acid stock solution (10-50 mM)

  • High-resolution confocal microscope with environmental control

Methodology:

  • Transfection: Seed cells in imaging dishes. The next day, transfect them with the plasmid encoding your fluorescently-tagged protein of interest according to the manufacturer's protocol.

  • Expression: Allow cells to express the protein for 24-48 hours post-transfection.

  • Baseline Imaging: Identify cells expressing the fluorescent protein at a moderate level. Confirm its expected subcellular localization (e.g., plasma membrane and Golgi for HRas). Acquire high-resolution images.

  • Treatment: Prepare and add 2-bromotetradecanoic acid (e.g., 50 µM final concentration) or a vehicle control to the cells.[2]

  • Live-Cell Imaging: Immediately begin acquiring images every 5-15 minutes for 1-6 hours. Observe the change in the fluorescent signal's distribution. For many proteins, a shift from the plasma membrane to endomembranes (like the ER and Golgi) is expected.

  • Data Analysis:

    • Define regions of interest (ROIs) for different cellular compartments (e.g., plasma membrane, cytosol, Golgi).

    • Measure the mean fluorescence intensity within these ROIs over time.

    • Calculate the ratio of membrane-to-cytosol fluorescence to quantify the redistribution.

ParameterRecommended RangeNotes
Protein Expression Low to moderateOverexpression can lead to artifacts and mislocalization independent of treatment.
Working Concentration 25-50 µMHigher concentrations can be toxic over longer periods.[2]
Imaging Interval 5-15 minutesProtein redistribution can be rapid.
Controls Vehicle; non-palmitoylated mutantA cysteine-to-serine mutant of the protein should not be affected.

Trustworthiness and Validation

To ensure the observed effects are specifically due to the inhibition of lipid metabolism, the following controls are critical:

  • Vehicle Control: Always run a parallel experiment with the solvent (DMSO or ethanol) used for the stock solution at the same final concentration.

  • Time-Course and Dose-Response: Establish that the observed phenotype is dependent on both the concentration of the inhibitor and the duration of treatment.

  • Rescue Experiments: For palmitoylation studies, if a downstream phenotype is observed, attempt to rescue it by overexpressing the relevant DHHC enzyme, if known.

  • Orthogonal Validation: Confirm inhibition biochemically. For palmitoylation, an acyl-biotinyl exchange (ABE) assay can show a decrease in total protein palmitoylation. For FAO, measuring the oxygen consumption rate (OCR) using a Seahorse analyzer will show a specific decrease in fatty acid-dependent respiration.

By combining the inhibitory power of 2-bromotetradecanoic acid with the spatial and temporal resolution of live-cell fluorescence microscopy, researchers can effectively dissect the intricate roles of fatty acid metabolism in maintaining cellular structure and function.

References

  • Goodwin, J. S., Drake, K. R., Rogers, C., Wright, L., Lippincott-Schwartz, J., Kenworthy, A. K., & Martin, B. R. (2005). A live cell, image-based approach to understanding the enzymology and pharmacology of 2-bromopalmitate and palmitoylation. PubMed. [Link]

  • Bradley, J., Pope, I., Wang, Y., Langbein, W., Borri, P., & Swann, K. (2019). Dynamic label-free imaging of lipid droplets and their link to fatty acid and pyruvate oxidation in mouse eggs. Journal of Cell Science. [Link]

  • Bradley, J., et al. (2019). Dynamic label-free imaging of lipid droplets and their link to fatty acid and pyruvate oxidation in mouse eggs. CORE. [Link]

  • Bradley, J., et al. (2019). Dynamic label-free imaging of lipid droplets and their link to fatty acid and pyruvate oxidation in mouse eggs. University of South Wales Repository. [Link]

  • Bradley, J., Pope, I., Wang, Y., Langbein, W., Borri, P., & Swann, K. (2019). Dynamic label-free imaging of lipid droplets and their link to fatty acid and pyruvate oxidation in mouse eggs. PubMed. [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Profiling and Inhibiting Reversible Palmitoylation. PMC. [Link]

  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., & Cravatt, B. F. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PMC. [Link]

  • Biel, T. G., et al. (2024). 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation. Aging. [Link]

  • Runkle, K. B., et al. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers in Chemistry. [Link]

  • Goodwin, J. S., Drake, K. R., Rogers, C., Wright, L., Lippincott-Schwartz, J., Kenworthy, A. K., & Martin, B. R. (2005). A live cell, image-based approach to understanding the enzymology and pharmacology of 2-bromopalmitate and palmitoylation. PubMed. [Link]

  • Gao, X., & Hannoush, R. N. (2014). Method for Cellular Imaging of Palmitoylated Proteins with Clickable Probes and Proximity Ligation Applied to Hedgehog, Tubulin, and Ras. Journal of the American Chemical Society. [Link]

  • Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., & Cravatt, B. F. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS One. [Link]

  • Varela-Ramirez, A., et al. (2024). 2-Chloro- and 2-Bromopalmitic acids inhibit mitochondrial function in airway epithelial cells. Toxicology and Applied Pharmacology. [Link]

  • Nanolive. (2024). Newsletter August 2024: Lipid droplets, a window into cellular metabolism and dysfunction. Nanolive. [Link]

  • Request PDF. (n.d.). A Live Cell, Image-Based Approach to Understanding the Enzymology and Pharmacology of 2-Bromopalmitate and Palmitoylation. ResearchGate. [Link]

  • Caballero, M. C., et al. (2012). Protein palmitoylation inhibition by 2-bromopalmitate alters gliding, host cell invasion and parasite morphology in Toxoplasma gondii. PMC. [Link]

  • Koopman, W. J. H., et al. (2017). Live-Imaging Readouts and Cell Models for Phenotypic Profiling of Mitochondrial Function. Frontiers in Physiology. [Link]

  • ResearchGate. (2013). (PDF) 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: Metabolic Labeling of Proteins with 2-Bromotetradecanoic Acid Analogs

Introduction Protein lipidation is a critical post-translational modification that governs protein localization, stability, and function.[1][2] Among the various types of lipidation, N-myristoylation stands out as the co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein lipidation is a critical post-translational modification that governs protein localization, stability, and function.[1][2] Among the various types of lipidation, N-myristoylation stands out as the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein.[2][3][4] This process is catalyzed by N-myristoyltransferase (NMT) and is essential for a wide array of cellular processes, including signal transduction and protein trafficking.[4][5][6] Dysregulation of N-myristoylation has been implicated in several diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.[3][5][7][8][9]

To study the dynamic process of protein myristoylation, researchers have turned to metabolic labeling techniques.[10][11][12] These methods utilize the cell's own biosynthetic machinery to incorporate chemical reporters into biomolecules.[10][13][14] This guide focuses on the use of 2-Bromotetradecanoic acid (2-Br-C14) and its analogs as metabolic probes for myristoylated proteins. These fatty acid analogs are recognized by NMT and incorporated into proteins, providing a powerful tool to investigate the myristoylated proteome.

Mechanism of Action: Probing Myristoylation with 2-Bromotetradecanoic Acid

The principle behind metabolic labeling with 2-Br-C14 lies in its structural similarity to myristic acid. The cellular enzyme N-myristoyltransferase (NMT) recognizes 2-Br-C14 and catalyzes its covalent attachment to the N-terminal glycine of target proteins.[2] This process can occur both co-translationally on nascent polypeptide chains and post-translationally on proteins that are proteolytically cleaved to expose an N-terminal glycine.[3][6][15]

The key feature of 2-Br-C14 is the bromine atom at the alpha-carbon. While this modification is tolerated by NMT, the resulting 2-bromo-myristoylated proteins can be considered "tagged." Although 2-Br-C14 itself does not contain a bioorthogonal handle for click chemistry, it serves as a competitive inhibitor and a metabolic probe. The incorporation of this analog can be detected by methods that are sensitive to the presence of the bromine atom or by observing the functional consequences of this modified lipidation. It's important to note that other fatty acid analogs, such as those containing alkyne or azide groups, are more commonly used for downstream "click" reactions to attach reporter molecules like fluorophores or biotin.[16][17][18] However, the principles of metabolic incorporation are similar.

For the purpose of illustrating the general workflow of using fatty acid analogs for proteomic studies, we will describe protocols that are adaptable for analogs containing bioorthogonal handles, which allow for subsequent detection and enrichment.

Visualizing the Mechanism

Metabolic_Labeling_Mechanism cluster_cell Cell Cytoplasm 2BrC14 2-Bromotetradecanoic Acid (2-Br-C14) NMT N-myristoyltransferase (NMT) 2BrC14->NMT incorporated into MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT competes with LabeledProtein 2-Br-Myristoylated Protein NMT->LabeledProtein catalyzes attachment CoA CoA NMT->CoA Protein Nascent Protein (with N-terminal Glycine) Protein->NMT

Caption: Mechanism of 2-Br-C14 incorporation into proteins.

Experimental Design Considerations

Before embarking on metabolic labeling experiments, several factors must be carefully considered to ensure robust and interpretable results.

ConsiderationKey Insights & Recommendations
Choice of Analog While this guide focuses on 2-Br-C14, for downstream applications like fluorescence imaging or affinity purification, consider using myristic acid analogs with bioorthogonal handles (e.g., an alkyne or azide). The principles of labeling remain the same.
Cell Type Different cell lines may have varying uptake and metabolism of fatty acid analogs. It is crucial to optimize labeling conditions for each cell type. Start with a cell line known to have a high rate of protein synthesis and myristoylation.
Labeling Concentration The optimal concentration of the fatty acid analog should be determined empirically. A concentration range of 25-100 µM is a good starting point. High concentrations can be cytotoxic or perturb normal cellular metabolism.
Labeling Duration The incubation time will depend on the turnover rate of the proteins of interest. For abundant and rapidly synthesized proteins, a few hours may be sufficient. For a global analysis of the myristoylated proteome, longer incubation times (12-24 hours) are often necessary.
Control Experiments Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve the fatty acid analog. No-Label Control: Cells that are not treated with any analog. Competitive Inhibition Control: Co-incubate cells with the analog and an excess of natural myristic acid to demonstrate specificity.
Potential Off-Target Effects 2-brominated fatty acids, like 2-bromopalmitate, can be promiscuous and inhibit various enzymes involved in lipid metabolism.[19][20][21][22] It is important to be aware of these potential off-target effects when interpreting results.

Detailed Protocols

The following protocols provide a general framework for metabolic labeling of proteins in cultured mammalian cells. These protocols are designed for myristic acid analogs that incorporate a bioorthogonal handle (e.g., an alkyne) for subsequent click chemistry-based detection.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_downstream Downstream Analysis CellCulture 1. Cell Culture MetabolicLabeling 2. Metabolic Labeling with Fatty Acid Analog CellCulture->MetabolicLabeling CellHarvest 3. Cell Harvest & Lysis MetabolicLabeling->CellHarvest ProteinQuant 4. Protein Quantification CellHarvest->ProteinQuant ClickChemistry 5. Click Chemistry Reaction (e.g., with Azide-Fluorophore or Azide-Biotin) ProteinQuant->ClickChemistry GelElectrophoresis 6a. In-gel Fluorescence Scanning (SDS-PAGE) ClickChemistry->GelElectrophoresis AffinityPurification 6b. Affinity Purification (for Biotin-tagged proteins) ClickChemistry->AffinityPurification MassSpec 7. Mass Spectrometry (Proteomic Identification) AffinityPurification->MassSpec

Caption: General workflow for metabolic labeling and analysis.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells.

Materials:

  • Adherent mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fatty acid-free BSA

  • 2-Bromotetradecanoic acid analog (e.g., with a terminal alkyne)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.

  • Prepare Labeling Medium:

    • Prepare a 10 mM stock solution of the 2-Br-C14 analog in DMSO.

    • On the day of the experiment, prepare the labeling medium by diluting the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM). To enhance solubility, the analog can be pre-complexed with fatty acid-free BSA.

  • Labeling:

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired duration (e.g., 16 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Harvesting:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with cold PBS to remove any unincorporated analog.

    • Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.

Protocol 2: Cell Lysis and Protein Extraction

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to the plate of washed cells.

  • Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications.

Protocol 3: Detection of Labeled Proteins via Click Chemistry and In-Gel Fluorescence

This protocol is for analogs containing an alkyne group.

Materials:

  • Protein lysate from Protocol 2

  • Azide-fluorophore conjugate (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (20-50 µg)

    • Azide-fluorophore (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

    • Adjust the final volume with PBS.

  • Incubation: Vortex the reaction mix gently and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction, boil for 5 minutes, and load onto an SDS-PAGE gel.

  • Electrophoresis: Run the gel according to standard procedures.

  • Fluorescence Scanning: After electrophoresis, visualize the labeled proteins by scanning the gel on a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 4: Enrichment of Labeled Proteins for Mass Spectrometry

This protocol is for analogs containing an alkyne group.

Materials:

  • Protein lysate from Protocol 2

  • Azide-biotin conjugate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Click Chemistry Reaction: Perform the click chemistry reaction as described in Protocol 3, but substitute the azide-fluorophore with an azide-biotin conjugate.

  • Streptavidin Pulldown:

    • Add streptavidin-agarose beads to the reaction mix.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A common wash series is: 1% SDS in PBS, 8 M urea in PBS, and finally PBS.

  • Elution: Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining, or they can be subjected to in-gel or on-bead digestion for subsequent analysis by mass spectrometry to identify the labeled proteins.[23]

Data Analysis and Interpretation

  • In-Gel Fluorescence: The fluorescence scan will reveal a pattern of bands corresponding to the metabolically labeled proteins. The intensity of the bands provides a semi-quantitative measure of the level of myristoylation.

  • Mass Spectrometry: Proteomic analysis of the enriched protein fraction will provide a list of candidate myristoylated proteins.[23][24] This data can be used to identify novel myristoylated proteins or to study changes in the myristoylated proteome under different experimental conditions.

Applications in Research and Drug Discovery

The metabolic labeling of proteins with 2-Br-C14 and its bioorthogonal analogs is a versatile technique with numerous applications:

  • Identification of Novel Myristoylated Proteins: This technique can be used to expand the known myristoylated proteome in various organisms and cell types.[16]

  • Studying the Dynamics of Myristoylation: By using pulse-chase labeling experiments, it is possible to study the synthesis and turnover of myristoylated proteins.

  • Screening for NMT Inhibitors: Metabolic labeling provides a cell-based assay to screen for and validate the efficacy of NMT inhibitors.[7][8][15][25] A reduction in the labeling signal in the presence of a compound indicates inhibition of NMT activity.

  • Understanding the Role of Myristoylation in Disease: This method can be applied to disease models to investigate how protein myristoylation is altered and contributes to pathogenesis.[2][3]

References

  • Wikipedia. N-myristoyltransferase inhibitors. [Link]

  • PubMed. Recent advances in the discovery of N-myristoyltransferase inhibitors. [Link]

  • MDPI. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. [Link]

  • Patsnap Synapse. What are NMT1 inhibitors and how do they work?. [Link]

  • National Institutes of Health. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. [Link]

  • National Institutes of Health. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. [Link]

  • National Institutes of Health. N-myristoylation: from cell biology to translational medicine. [Link]

  • PubMed. A new, robust, and nonradioactive approach for exploring N-myristoylation. [Link]

  • National Institutes of Health. A fluorescence-based assay for N-myristoyltransferase activity. [Link]

  • National Institutes of Health. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants. [Link]

  • National Institutes of Health. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. [Link]

  • G-Biosciences. Click chemistry and its application to proteomics. [Link]

  • MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

  • National Institutes of Health. Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. [Link]

  • MDPI. Recent Advances about the Applications of Click Reaction in Chemical Proteomics. [Link]

  • PubMed. Synthetic protein lipidation. [Link]

  • National Institutes of Health. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. [Link]

  • PubMed. Metabolic labeling of proteins for proteomics. [Link]

  • National Institutes of Health. Click Chemistry in Proteomic Investigations. [Link]

  • National Institutes of Health. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. [Link]

  • University of Liverpool. Metabolic Labeling of Proteins for Proteomics. [Link]

  • ResearchGate. (PDF) Metabolic Labeling of Proteins for Proteomics. [Link]

  • Wikipedia. Myristoylation. [Link]

  • RSC Publishing. Exploring the significance of palmitoylation using an artificial protein lipidation system. [Link]

  • ResearchGate. Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate | Request PDF. [Link]

  • National Institutes of Health. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. [Link]

  • Frontiers. Protein Lipidation by Palmitoylation and Myristoylation in Cancer. [Link]

  • PubMed. A nascent proteome study combining click chemistry with 2DE. [Link]

  • National Institutes of Health. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. [Link]

  • MDPI. 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. [Link]

  • NIST WebBook. 2-Bromotetradecanoic acid. [Link]

  • National Institutes of Health. Protein myristoylation in health and disease. [Link]

  • National Institutes of Health. Exploring Protein Lipidation with Chemical Biology. [Link]

  • National Institutes of Health. Protein Lipidation Types: Current Strategies for Enrichment and Characterization. [Link]

  • National Institutes of Health. Myristoylation: An Important Protein Modification in the Immune Response. [Link]

  • National Institutes of Health. Proteomic identification of palmitoylated proteins. [Link]

  • National Institutes of Health. Broad-based proteomic strategies: a practical guide to proteomics and functional screening. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Bromotetradecanoic Acid

Welcome to the technical support center for the synthesis of 2-Bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fatty acid analogue. 2-Bromotetradecanoic acid is a key intermediate in the synthesis of various bioactive molecules and research probes. Its synthesis, most commonly achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, requires careful control to ensure high purity and yield. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Foundational Concepts & FAQs

This section covers the basic principles of the synthesis and the characteristics of the target molecule.

Q1: What is the primary method for synthesizing 2-Bromotetradecanoic acid and why is it preferred?

The most prevalent and reliable method for the α-bromination of carboxylic acids like tetradecanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This method is preferred because direct bromination of a carboxylic acid's α-carbon is not feasible as the acid does not readily form an enol, a key intermediate for this type of reaction.[1] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate using a catalyst like phosphorus tribromide (PBr₃) or red phosphorus and bromine.[3][4] This acyl bromide readily tautomerizes to its enol form, which is then rapidly brominated at the α-position.[3][4][5] A final hydrolysis step converts the α-bromo acyl bromide back to the desired α-bromo carboxylic acid.[2][5]

Q2: What are the key reagents in the Hell-Volhard-Zelinsky reaction and their specific roles?

Understanding the function of each reagent is critical for troubleshooting.

  • Tetradecanoic Acid: The starting material or substrate.

  • Bromine (Br₂): The halogenating agent that adds the bromine atom to the α-carbon.

  • Phosphorus Tribromide (PBr₃) or Red Phosphorus (P): This is the catalyst.[1] PBr₃ (or P which reacts with Br₂ in situ to form PBr₃) converts the carboxylic acid into an acyl bromide.[1][4] This is the crucial first step, as the acyl bromide is the species that enolizes, not the carboxylic acid itself.[1][5]

  • Water (H₂O): Added during the workup phase to hydrolyze the α-bromo acyl bromide intermediate to the final 2-Bromotetradecanoic acid product.[2][5]

Q3: What are the expected spectral characteristics for pure 2-Bromotetradecanoic acid?

Verifying the purity of your final product is essential. Below is a table summarizing the expected NMR and IR data. Note that exact chemical shifts can vary slightly based on the solvent used.

Analysis Type Expected Signal Typical Chemical Shift / Frequency Assignment
¹H NMR Triplet~ 0.88 ppmTerminal methyl group (-CH₃)
Multiplet~ 1.25 ppmMethylene chain (-(CH₂)₁₀-)
Multiplet~ 2.05 ppmMethylene group β to the bromine (-CH₂-CH(Br)-)
Triplet~ 4.24 ppmMethine proton at the α-carbon (-CH(Br)-)
Broad Singlet> 10 ppmCarboxylic acid proton (-COOH)
¹³C NMR ~ 14 ppmTerminal methyl carbon
~ 22-34 ppmMethylene chain carbons
~ 45 ppmα-carbon bearing the bromine atom
~ 175 ppmCarboxylic acid carbonyl carbon
IR Spectroscopy Broad peak2500-3300 cm⁻¹O-H stretch of the carboxylic acid
Sharp, strong peak~ 1700 cm⁻¹C=O stretch of the carboxylic acid

Note: Data is compiled based on typical values for long-chain 2-bromo fatty acids.[6]

Section 2: Troubleshooting Synthesis Impurities

This is the core troubleshooting section, addressing the most common impurities and providing actionable solutions.

Q4: My final product is contaminated with unreacted Tetradecanoic Acid. How do I remove it and prevent this in future reactions?

Cause: The presence of starting material indicates an incomplete reaction. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal stoichiometry of the brominating agents.

Identification:

  • ¹H NMR: The most telling sign is a triplet at approximately 2.35 ppm, corresponding to the α-methylene protons (-CH₂-COOH) of the starting tetradecanoic acid. The integration of this peak relative to the product's α-methine proton at ~4.24 ppm will quantify the impurity.

  • TLC: The starting material will have a slightly different Rf value than the brominated product.

Troubleshooting & Prevention Workflow:

start Unreacted Starting Material Detected incomplete Incomplete Reaction start->incomplete q1 Was reaction monitored to completion (TLC/NMR)? remedy1 Purification: Recrystallization or Acid/Base Extraction q1->remedy1 No incomplete->q1 prevention1 Future Prevention: - Increase reaction time - Ensure sufficient Br₂/PBr₃ - Optimize temperature remedy1->prevention1

Troubleshooting workflow for unreacted starting material.

Detailed Protocols for Removal:

  • Acid-Base Extraction: This method exploits the acidic nature of both compounds.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Extract the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃ solution). Both the product and starting material will move to the aqueous layer as their carboxylate salts.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH below 2, causing both acids to precipitate or be available for extraction.

    • Extract the aqueous layer again with an organic solvent.

    • Dry the organic layer (e.g., over anhydrous MgSO₄), filter, and evaporate the solvent. This process primarily removes neutral impurities but sets up for the next step.

  • Fractional Recrystallization: This is often the most effective method.

    • The brominated product is typically more soluble than the starting material in nonpolar solvents.

    • Dissolve the crude mixture in a minimal amount of hot solvent like hexanes or petroleum ether.

    • Allow the solution to cool slowly. The less soluble tetradecanoic acid should crystallize first.

    • Filter the mixture while it is still slightly warm to remove the starting material.

    • Allow the filtrate to cool completely (to 0-4°C) to crystallize the desired 2-Bromotetradecanoic acid.

    • Repeat if necessary, monitoring purity by NMR.

Preventative Measures:

  • Stoichiometry: Ensure at least one full molar equivalent of Br₂ is used. In practice, a slight excess (e.g., 1.1 equivalents) can drive the reaction to completion.

  • Reaction Time & Temperature: The HVZ reaction can be slow.[7][8] Monitor the reaction's progress by taking aliquots and analyzing via ¹H NMR. If the reaction stalls, consider increasing the temperature or extending the reaction time.[9]

Q5: I am observing a significant amount of a di-brominated byproduct. What is it and how can I minimize its formation?

Cause: The formation of 2,2-dibromotetradecanoic acid is a result of over-bromination. This occurs when the reaction conditions are too harsh or when an excessive amount of bromine is used, allowing the mono-brominated product to enolize and react a second time.

Identification:

  • ¹H NMR: The di-brominated species will lack a proton at the α-position. Therefore, the characteristic triplet at ~4.24 ppm will be diminished or absent, and a new set of peaks for the β-protons in a different environment will appear.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the di-bromo compound (M, M+2, M+4 pattern for two bromine atoms).

Minimization Strategies:

Parameter Recommendation Causality (Why it works)
Bromine Addition Add Br₂ dropwise over an extended period.Slow addition maintains a low concentration of Br₂, favoring mono-bromination and preventing a buildup that could lead to the second bromination.
Temperature Control Maintain the reaction temperature as recommended in literature protocols, avoiding excessive heat.Higher temperatures increase reaction rates indiscriminately, including the rate of the second bromination. The HVZ reaction is often exothermic.
Stoichiometry Use no more than 1.05 - 1.1 equivalents of Br₂.Limiting the amount of the brominating agent is the most direct way to prevent over-bromination.

Purification: Separating the mono- and di-brominated products can be challenging. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically the most effective method.

Q6: My final product has a persistent yellow or brown color. What is the cause and how can I decolorize it?

Cause: The color is almost always due to residual bromine (Br₂) or hydrogen bromide (HBr) that has been oxidized.

Identification: The color itself is the primary indicator.

Decolorization Protocol:

  • Sodium Thiosulfate/Bisulfite Wash: This is the most common and effective method.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Wash the organic layer one or two times with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[9]

    • Mechanism: Both reagents reduce residual Br₂ to colorless bromide ions (Br⁻).

      • Br₂ + HSO₃⁻ + H₂O → 2 Br⁻ + SO₄²⁻ + 3 H⁺

    • Continue washing until the organic layer is colorless.

    • Follow with a water wash to remove residual salts, then dry the organic layer and remove the solvent.

  • Activated Carbon Treatment:

    • If color persists after washing, dissolve the product in a suitable solvent.

    • Add a small amount of activated carbon (charcoal).

    • Stir or gently heat the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon.

    • Remove the solvent.

Section 3: Visualized Mechanisms & Workflows

A clear understanding of the reaction pathway is fundamental to troubleshooting.

Hell-Volhard-Zelinsky Reaction Mechanism

The reaction proceeds in four key stages: acyl bromide formation, enolization, α-bromination, and hydrolysis.[5]

HVZ_Mechanism cluster_0 Stage 1: Acyl Bromide Formation cluster_1 Stage 2: Enolization cluster_2 Stage 3: α-Bromination cluster_3 Stage 4: Hydrolysis Acid R-CH₂-COOH AcylBromide R-CH₂-COBr Acid->AcylBromide + PBr₃ PBr3 PBr₃ AcylBromide_ref R-CH₂-COBr Enol R-CH=C(OH)Br Enol_ref R-CH=C(OH)Br AcylBromide_ref->Enol Tautomerization Br2 Br₂ AlphaBromoAcylBromide R-CH(Br)-COBr AlphaBromoAcylBromide_ref R-CH(Br)-COBr Enol_ref->AlphaBromoAcylBromide + Br₂ H2O H₂O FinalProduct R-CH(Br)-COOH AlphaBromoAcylBromide_ref->FinalProduct + H₂O (Workup)

The four key stages of the Hell-Volhard-Zelinsky reaction.

References

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. (2024, September 30). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

Sources

Optimization

Technical Support Center: Optimizing α-Bromination of Tetradecanoic Acid

Welcome to the technical support center for the α-bromination of tetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the α-bromination of tetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.

I. Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the α-bromination of tetradecanoic acid, a reaction most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] The HVZ reaction facilitates the α-halogenation of carboxylic acids by converting them into an intermediate acyl bromide, which readily enolizes, allowing for bromination at the alpha position.[3][4][5]

Issue 1: Low to No Product Yield

Symptoms: After the reaction and workup, you observe a low yield of the desired α-bromotetradecanoic acid, or the starting material is largely unreacted.

Potential Causes & Solutions:

  • Insufficient Catalyst (PBr₃ or Red Phosphorus): The conversion of the carboxylic acid to the more reactive acyl bromide is a critical first step catalyzed by phosphorus tribromide (PBr₃).[4][5][6] This intermediate is essential because carboxylic acids themselves do not enolize sufficiently for α-bromination to occur.[3][5][6]

    • Solution: Ensure a catalytic amount of PBr₃ is used. It can be added directly or generated in situ from red phosphorus and bromine.[1][3] For slow reactions, using a full molar equivalent of PBr₃ can improve kinetics.[7]

  • Inadequate Reaction Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.[8][9]

    • Solution: For long-chain fatty acids like tetradecanoic acid, heating the reaction mixture is crucial. A temperature range of 65-72°C is often effective, with reaction times of at least 6 hours.[10] Monitor the reaction progress; an indication of completion can be the ability to raise the temperature to 100°C.[10]

  • Premature Hydrolysis of Intermediates: The acyl bromide and α-bromo acyl bromide intermediates are sensitive to water.[1][8]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions until the final hydrolysis step. Use of a drying tube on the reflux condenser is recommended.

Issue 2: Formation of Multiple Brominated Products or Side Products

Symptoms: Your product mixture contains di-brominated species or other undesired byproducts, complicating purification.

Potential Causes & Solutions:

  • Excess Bromine: While an excess of bromine is often necessary to ensure complete reaction with the enol, a large excess can lead to di-bromination at the α-position.[5]

    • Solution: Carefully control the stoichiometry of bromine. A slight excess (e.g., 1.1 to 1.5 equivalents) is typically sufficient.[8] The bromine should be added dropwise to maintain control over the reaction.[8]

  • High Reaction Temperatures: Extremely high temperatures can lead to the elimination of hydrogen bromide, resulting in the formation of α,β-unsaturated carboxylic acids.[9]

    • Solution: Maintain the reaction temperature within the optimal range (e.g., 70-80°C) and monitor for signs of decomposition or discoloration.

Issue 3: Difficulty in Product Purification

Symptoms: After the reaction, isolating the pure α-bromotetradecanoic acid from the reaction mixture is challenging.

Potential Causes & Solutions:

  • Residual Bromine and HBr: Unreacted bromine and hydrogen bromide gas are common impurities.

    • Solution: After the reaction is complete, strip residual bromine and HBr from the product.[10] This can be achieved by distillation or by bubbling a stream of dry nitrogen through the reaction mixture.

  • Incomplete Hydrolysis: The final step of the HVZ reaction is the hydrolysis of the α-bromo acyl bromide to the corresponding carboxylic acid.[1][8]

    • Solution: Ensure a thorough aqueous workup.[8][10] Washing the organic layer with water will hydrolyze any remaining acyl halide.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the α-bromination of tetradecanoic acid.

Q1: What is the detailed mechanism of the Hell-Volhard-Zelinsky reaction?

A1: The HVZ reaction proceeds in several key steps:

  • Formation of Acyl Bromide: The carboxylic acid reacts with PBr₃ to form an acyl bromide.[5][6] This is a crucial step as acyl bromides enolize more readily than carboxylic acids.[5][6]

  • Enolization: The acyl bromide tautomerizes to its enol form. This process is often catalyzed by the HBr generated in the first step.[1][5]

  • α-Bromination: The electron-rich enol acts as a nucleophile and attacks a molecule of bromine (Br₂), leading to bromination at the α-carbon and forming an α-bromo acyl bromide.[1][2]

  • Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide to the desired α-bromo carboxylic acid.[1][8][9]

Q2: Can I use other brominating agents besides Br₂ and PBr₃?

A2: While the classic HVZ reaction uses bromine and a phosphorus catalyst, other reagents can be employed for α-bromination. N-Bromosuccinimide (NBS) is a common alternative that can be used as a source of electrophilic bromine.[11] In some cases, using NBS in the presence of a catalytic amount of a strong acid and an anhydride has been shown to be effective.[12]

Q3: What are the critical safety precautions when performing this reaction?

A3: Both bromine and phosphorus tribromide are hazardous materials requiring strict safety protocols.

  • Bromine (Br₂): Bromine is highly toxic, corrosive, and dangerous for the environment.[13] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, safety goggles or a face shield, and a lab coat.[13][14] Have a solution of sodium thiosulfate on hand to neutralize any spills.[13] In case of exposure, immediately remove contaminated clothing, wash the affected skin with copious amounts of soap and water, and seek medical attention.[15][16]

  • Phosphorus Tribromide (PBr₃): PBr₃ is also corrosive and reacts violently with water. It should be handled with care in a fume hood, and all equipment must be dry.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material (tetradecanoic acid) and the appearance of the product (α-bromotetradecanoic acid). A simple visual cue for the consumption of bromine is the disappearance of its characteristic reddish-brown color.

Q5: What is the expected stereochemical outcome of the reaction?

A5: The Hell-Volhard-Zelinsky reaction proceeds through the formation of an enol intermediate, which is planar. The subsequent attack by bromine can occur from either face of the double bond, leading to a racemic mixture of the α-bromo carboxylic acid if the α-carbon is a stereocenter.[5][17]

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the α-bromination of tetradecanoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Tetradecanoic Acid228.3722.84 g0.11.0
Red Phosphorus30.970.31 g0.010.1
Bromine159.8119.18 g (6.15 mL)0.121.2
Water18.02As needed--
Diethyl Ether74.12As needed--
Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add tetradecanoic acid (22.84 g, 0.1 mol) and red phosphorus (0.31 g, 0.01 mol).

  • Reagent Addition: Place the flask in a heating mantle and begin stirring. From the dropping funnel, add bromine (19.18 g, 0.12 mol) dropwise over 30 minutes. The reaction is exothermic, and the mixture will turn reddish-brown.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C and maintain this temperature for 6-8 hours. The color of the reaction mixture should fade as the bromine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add 50 mL of water to the flask to hydrolyze the intermediate acyl bromide and quench any unreacted PBr₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude α-bromotetradecanoic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

IV. Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for optimizing the α-bromination of tetradecanoic acid.

HVZ_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Dry Glassware & Weigh Reagents addition 2. Add Tetradecanoic Acid & Red Phosphorus reagents->addition Initial Setup br2_add 3. Dropwise Addition of Bromine addition->br2_add Introduce Reactants heating 4. Heat to 70-80°C (6-8 hours) br2_add->heating Initiate Reaction quench 5. Quench with Water heating->quench Reaction Completion extract 6. Extract with Diethyl Ether quench->extract Isolate Product wash 7. Wash with NaHCO₃ & Brine extract->wash Remove Impurities dry 8. Dry & Concentrate wash->dry Prepare for Isolation purify 9. Purify Product dry->purify Final Product

Caption: Experimental workflow for the α-bromination of tetradecanoic acid.

V. References

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link]

  • Fiveable. Alpha Bromination of Carboxylic Acids. [Link]

  • Li, Z., et al. (2020). The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Chemistry – An Asian Journal. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. [Link]

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Sathee NEET. Hell-Volhard-Zelinsky Reaction Mechanism. [Link]

  • Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. [Link]

  • University of California, Santa Barbara. Bromine Safety & Standard Operating Procedures. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Google Patents. US3661947A - Carbonyl halide catalyst for alpha-bromination of aliphatic acids.

  • Google Patents. US3240794A - Brominating higher fatty acids and esters.

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. [Link]

  • Slideshare. Bromine handling and safety. [Link]

  • ACS GCI Pharmaceutical Roundtable. List of Reagents. [Link]

  • Google Patents. CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.

  • YouTube. (2021, December 6). Exercise 22.10 - Alpha Bromination and Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Bromination. [Link]

  • YouTube. (2023, April 16). Hell-Volhard-Zelinsky Reaction. [Link]

  • Organic Chemistry: A Tenth Edition. 22.4 Alpha Bromination of Carboxylic Acids. [Link]

  • Ataman Kimya. TETRADECANOIC ACID. [Link]

  • ACS Publications. (2023, December 1). Oxidation/Alkylation of Amino Acids with α-Bromo Carbonyls Catalyzed by Copper and Quick Access to HDAC Inhibitor. [Link]

  • YouTube. (2021, May 3). Hell-Volhard-Zelinsky Reaction. [Link]

  • YouTube. (2021, December 6). Exercises 22.11 and 22.12 - Synthesis and The Hell-Volhard-Zelinsky Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromotetradecanoic Acid

Welcome to the technical support center for the synthesis of 2-Bromotetradecanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromotetradecanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The primary focus will be on the most prevalent synthetic route: the Hell-Volhard-Zelinsky (HVZ) reaction.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low or No Conversion of Tetradecanoic Acid

Question: I've followed the standard Hell-Volhard-Zelinsky (HVZ) protocol, but my starting material, tetradecanoic acid, remains largely unreacted. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to problems with the initial, crucial step of the reaction: the formation of the acyl bromide intermediate. Carboxylic acids themselves do not readily enolize to allow for α-bromination; they must first be converted to a more reactive acyl halide.[1][2]

Causality & Solutions:

  • Inactive Catalyst (PBr₃ or Red Phosphorus): Phosphorus tribromide (PBr₃) is the key reagent that converts the carboxylic acid to tetradecanoyl bromide.[3][4] It is highly reactive with atmospheric moisture, hydrolyzing to phosphorous acid and HBr.

    • Root Cause: Use of old or improperly stored PBr₃. If using red phosphorus and bromine to generate PBr₃ in situ, the phosphorus may be passivated.

    • Solution: Always use freshly opened or distilled PBr₃. Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Enolization: The α-bromination step occurs on the enol tautomer of the acyl bromide.[3][5] The concentration of this enol, while higher than for the parent carboxylic acid, is still governed by equilibrium.

    • Root Cause: The reaction may not have been driven sufficiently towards the enol form.

    • Solution: Ensure the reaction temperature is adequate. The HVZ reaction often requires elevated temperatures (exceeding 373 K or 100 °C) and extended reaction times to proceed efficiently.[6][7]

  • Premature Quenching: Any water present in the reaction mixture will hydrolyze the acyl bromide intermediate back to the starting carboxylic acid, effectively halting the catalytic cycle.[1][5]

    • Root Cause: Use of wet starting materials or solvents.

    • Solution: Ensure the tetradecanoic acid is dry. If using a solvent, it must be anhydrous. The reaction is often run neat (without solvent), which minimizes this risk.

Issue 2: Formation of Significant Side Products

Question: My reaction seems to have worked, but I'm seeing multiple spots on my TLC plate and my final yield of 2-Bromotetradecanoic acid is low after purification. What are these impurities?

Answer: The formation of side products is often related to stoichiometry and reaction control. The most common impurity is the α,α-dibrominated product, though others are possible.

Causality & Solutions:

  • Di-bromination: The most common side product is 2,2-dibromotetradecanoic acid.

    • Root Cause: Using a large excess of bromine (Br₂). While a slight excess is needed to ensure full conversion, too much can lead to a second bromination at the α-position.

    • Solution: Carefully control the stoichiometry. Use approximately 1.0 to 1.1 molar equivalents of Br₂ relative to the tetradecanoic acid. Add the bromine slowly and with efficient stirring to avoid localized high concentrations.

  • Unsaturated Carboxylic Acids: At very high temperatures, the α-bromo acid product can undergo elimination of HBr to form an α,β-unsaturated carboxylic acid.[6]

    • Root Cause: Excessive reaction temperature.

    • Solution: While the HVZ reaction requires heat, maintain careful temperature control. Monitor the reaction progress (e.g., by TLC or GC) and stop the heating once the starting material is consumed.

Issue 3: Difficulties in Product Purification

Question: I have a crude product that appears to be a mixture of the desired 2-Bromotetradecanoic acid and unreacted starting material. How can I effectively separate them?

Answer: Separating a long-chain fatty acid from its brominated counterpart can be challenging due to their similar physical properties. Recrystallization is the most effective method.

Causality & Solutions:

  • Similar Polarity: Both the starting material and the product are long-chain carboxylic acids with similar polarities, making chromatographic separation difficult and impractical on a large scale.

    • Root Cause: Inherent structural similarity of the molecules.

    • Solution - Recrystallization: This technique exploits small differences in solubility. Petroleum ether is a commonly used and effective solvent for recrystallizing α-bromo acids.[8]

      • Protocol: Dissolve the crude product in a minimum amount of hot petroleum ether.[9] If impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9]

  • Residual Acyl Bromide: The work-up step is critical for hydrolyzing the α-bromo acyl bromide intermediate to the final carboxylic acid product.[1][5]

    • Root Cause: Incomplete hydrolysis during the aqueous work-up.

    • Solution: After the reaction is complete, ensure a thorough aqueous work-up. Add water to the reaction mixture and stir vigorously to ensure all acyl bromide is hydrolyzed.[5][10] Extraction with a suitable organic solvent (e.g., diethyl ether) followed by washing the organic layer will help remove water-soluble byproducts.[11][12]

Troubleshooting Summary
Problem Probable Cause Recommended Solution
Low/No ConversionInactive/hydrolyzed PBr₃Use fresh/distilled PBr₃; ensure anhydrous conditions.
Insufficient TemperatureMaintain reaction temperature >100 °C and monitor for completion.
Di-bromination Side ProductExcess bromine (Br₂)Use 1.0-1.1 molar equivalents of Br₂; add slowly.
Purification DifficultySimilar polarity of product and starting materialPurify via recrystallization from petroleum ether.
Oily/Impure ProductIncomplete hydrolysis of acyl bromideEnsure thorough aqueous work-up with vigorous stirring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hell-Volhard-Zelinsky reaction? A1: The HVZ reaction proceeds in four main steps:[5]

  • Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form an acyl bromide. This is a critical activation step.[3][5]

  • Enolization: The acyl bromide tautomerizes to its enol form. This step is more favorable for the acyl bromide than for the original carboxylic acid.[2][5]

  • α-Bromination: The electron-rich enol acts as a nucleophile and attacks Br₂, adding a bromine atom to the α-carbon.[3][5]

  • Hydrolysis: Finally, water is added during the work-up to hydrolyze the α-bromo acyl bromide, yielding the final 2-Bromotetradecanoic acid product.[5]

Q2: Can I use red phosphorus instead of PBr₃ directly? A2: Yes. Using a catalytic amount of red phosphorus with bromine is a common variant of the HVZ reaction.[4] The red phosphorus reacts with bromine in situ to generate the active catalyst, PBr₃. This can be advantageous as red phosphorus is more stable and easier to handle than PBr₃.

Q3: Why can't I just brominate tetradecanoic acid directly with Br₂? A3: Direct bromination of a carboxylic acid at the α-position is not effective because the concentration of the required enol intermediate is too low for the reaction to proceed.[2] The HVZ reaction overcomes this by first converting the acid to an acyl bromide, which enolizes much more readily.[2][4]

Q4: What is the purpose of the final water quench step? Can I use other nucleophiles? A4: The water quench hydrolyzes the α-bromo acyl bromide intermediate to the desired α-bromo carboxylic acid.[1][5] Interestingly, this step can be modified to synthesize other derivatives. Quenching with an alcohol (e.g., methanol or ethanol) will produce an α-bromo ester, while quenching with an amine will yield an α-bromo amide.[1][3][13]

Q5: Are there any alternatives to the HVZ reaction for this synthesis? A5: While the HVZ reaction is the classic and most direct method, other strategies exist for synthesizing α-bromo acids, though they may be more complex. For substrates lacking α-hydrogens, alternative routes like those starting from a hydroxymethyl precursor are necessary.[8] However, for tetradecanoic acid, the HVZ reaction remains the most straightforward and widely used approach.

Section 3: Key Experimental Protocols & Visualizations

Protocol: Synthesis of 2-Bromotetradecanoic Acid via HVZ Reaction

This protocol is a representative procedure. Quantities should be scaled as needed.

  • Preparation: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is oven-dried. Equip the top of the condenser with a drying tube or connect it to an inert gas line.

  • Reagents: Charge the flask with tetradecanoic acid.

  • Catalyst Addition: Add a catalytic amount of red phosphorus (approx. 0.1 eq) or add PBr₃ (approx. 0.3-0.5 eq) dropwise if using it directly.

  • Bromination: Heat the mixture to ~100-120 °C. Add bromine (1.05 eq) dropwise from the dropping funnel over 30-60 minutes. The red-brown color of bromine should fade as it is consumed. HBr gas will be evolved.

  • Reaction: After the addition is complete, continue heating the mixture under reflux until the evolution of HBr ceases and the mixture becomes straw-colored. Monitor reaction completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or a similar organic solvent. Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from petroleum ether to yield pure 2-Bromotetradecanoic acid.

Visual Workflow and Mechanism

HVZ_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Assemble Apparatus B Add Tetradecanoic Acid & Red Phosphorus/PBr3 A->B C Heat to >100°C B->C D Slowly Add Br2 C->D E Reflux until Reaction Complete D->E F Cool & Quench with Water E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Recrystallize from Petroleum Ether H->I J Pure 2-Bromotetradecanoic Acid I->J

Caption: Experimental workflow for the HVZ synthesis.

HVZ_Mechanism Start Tetradecanoic Acid (R-CH2-COOH) AcylBromide Acyl Bromide (R-CH2-COBr) Start->AcylBromide + PBr3 (- H3PO3) Enol Enol Tautomer (R-CH=C(OH)Br) AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide (R-CH(Br)-COBr) Enol->AlphaBromoAcylBromide + Br2 (- HBr) FinalProduct 2-Bromotetradecanoic Acid (R-CH(Br)-COOH) AlphaBromoAcylBromide->FinalProduct + H2O (Work-up) (- HBr)

Caption: Simplified mechanism of the HVZ reaction.

References
  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry. [Link]

  • Carbonyl halide catalyst for alpha-bromination of aliphatic acids. (1972).
  • Alpha Bromination of Carboxylic Acids. (2023). Organic Chemistry | OpenStax. [Link]

  • Hell–Volhard–Zelinsky Reaction. (2023). YouTube. [Link]

  • Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia. [Link]

  • Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

  • Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Alpha Bromination of Carboxylic Acids. (n.d.). Fiveable. [Link]

  • Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. [Link]

  • Troubleshooting the synthesis of BINOL derivatives. (2023). Reddit. [Link]

  • Method for preparing alkyl 2-bromoalkanoates. (2004).
  • Organic Chemistry II - Solving a Multistep Synthesis Problem. (2015). YouTube. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis using alkynes. (n.d.). Khan Academy. [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS. (2025). YouTube. [Link]

Sources

Optimization

Technical Support Center: 2-Bromotetradecanoic Acid Solutions

Welcome to the technical support center for 2-Bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromotetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of 2-Bromotetradecanoic acid solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromotetradecanoic acid and what is its primary mechanism of action?

2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a synthetic fatty acid analogue.[1] Its primary mechanism of action is the inhibition of fatty acid oxidation (FAO).[2] In the cell, it is converted to its coenzyme A (CoA) ester, 2-bromopalmitoyl-CoA, which then irreversibly inhibits key enzymes in the β-oxidation pathway, such as carnitine palmitoyltransferase (CPT) and 3-ketothiolase.[3] This disruption of fatty acid metabolism makes it a valuable tool for studying cellular energy homeostasis and a potential therapeutic agent in diseases with dysregulated metabolism, such as cancer.[2]

Q2: What are the recommended solvents for preparing a stock solution of 2-Bromotetradecanoic acid?

2-Bromotetradecanoic acid is sparingly soluble in water but is soluble in organic solvents. For cell culture and other in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Based on data for the closely related compound 2-Bromohexadecanoic acid, a stock solution of at least 125 mg/mL can be prepared in DMSO. Ethanol is another suitable solvent.[4]

Q3: How should I store the solid compound and its stock solutions?

The solid form of 2-Bromotetradecanoic acid should be stored in a cool, dry, and well-ventilated place with the container tightly sealed. For stock solutions prepared in DMSO, long-term storage at -80°C (for up to 6 months) or short-term storage at -20°C (for up to 1 month) is recommended to maintain stability.

Q4: Is 2-Bromotetradecanoic acid stable in aqueous solutions like cell culture media?

Alpha-bromo fatty acids, including 2-Bromotetradecanoic acid, are susceptible to degradation in aqueous and protic solutions. The bromine atom at the alpha position is a good leaving group, making the compound prone to hydrolysis, which would result in the formation of 2-hydroxytetradecanoic acid and hydrobromic acid. This degradation is likely accelerated by increased pH and temperature.[3][5][6] Therefore, it is recommended to prepare working solutions in cell culture media immediately before use.

Troubleshooting Guide

Issue 1: Precipitation of 2-Bromotetradecanoic Acid in Aqueous Buffer or Cell Culture Medium.

Cause: 2-Bromotetradecanoic acid has low solubility in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or medium, the compound can precipitate out if its solubility limit is exceeded.

Solutions:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept low, typically below 0.5%, to minimize its effects on the experiment and to help maintain the solubility of the compound.

  • Pre-warming the Medium: Gently pre-warm the cell culture medium or buffer to 37°C before adding the stock solution. This can sometimes help to keep the compound in solution.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous medium while vortexing or gently mixing to ensure rapid and even dispersion.

  • Sonication: If precipitation is observed, brief sonication of the working solution may help to redissolve the compound. However, be cautious as this can generate heat and potentially accelerate degradation.

Issue 2: Inconsistent or No-Observed Effect in Cell-Based Assays.

Cause A: Compound Degradation: As mentioned, 2-Bromotetradecanoic acid can degrade in aqueous media, leading to a lower effective concentration and reduced biological activity.

Solution:

  • Fresh Working Solutions: Always prepare fresh working solutions of 2-Bromotetradecanoic acid in your final assay buffer or cell culture medium immediately before adding it to your cells. Avoid storing the compound in aqueous solutions for extended periods.

Cause B: Sub-optimal Concentration or Incubation Time: The effective concentration and treatment duration can vary significantly between different cell types and experimental conditions.

Solution:

  • Dose-Response and Time-Course Experiments: It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay. Typical working concentrations for similar compounds like 2-bromopalmitate range from 10 µM to 150 µM.[4][7][8] A time-course experiment will also help to establish the most effective incubation period.

Cause C: Off-Target Effects: Like many inhibitors, 2-Bromotetradecanoic acid may have off-target effects that could complicate the interpretation of your results. The related compound 2-bromopalmitate is known to be promiscuous, targeting multiple cellular enzymes.[9][10][11][12]

Solution:

  • Appropriate Controls: Use multiple controls in your experiments. This should include a vehicle control (e.g., cells treated with the same concentration of DMSO without the compound) and potentially a positive control for the expected phenotype.

  • Rescue Experiments: If possible, design experiments to rescue the observed phenotype by supplementing the cells with downstream metabolites of the inhibited pathway.

  • Orthogonal Approaches: Confirm your findings using alternative methods to inhibit fatty acid oxidation, such as genetic knockdown (e.g., siRNA) of key enzymes in the pathway.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of 2-Bromotetradecanoic Acid in DMSO

Materials:

  • 2-Bromotetradecanoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: In a sterile environment, accurately weigh out 30.73 mg of 2-Bromotetradecanoic acid (Molecular Weight: 307.27 g/mol ).

  • Dissolving: Add 1 mL of anhydrous DMSO to the vial containing the weighed compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C may assist in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Inhibition of Fatty Acid Oxidation in Cultured Cells

Materials:

  • 100 mM 2-Bromotetradecanoic acid stock solution in DMSO

  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents for measuring the desired endpoint (e.g., cell viability assay, metabolic assay)

Procedure:

  • Cell Seeding: Seed your cells in the appropriate culture plates (e.g., 96-well plate for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 100 mM 2-Bromotetradecanoic acid stock solution. Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the freshly prepared medium containing the different concentrations of 2-Bromotetradecanoic acid or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on your experimental design and the specific question being addressed.

  • Endpoint Analysis: Following the incubation period, perform your desired assay to assess the effects of inhibiting fatty acid oxidation. This could include assays for cell proliferation, apoptosis, metabolic activity (e.g., Seahorse XF Analyzer), or changes in gene/protein expression.

Visualizations

Stability_Factors cluster_solution 2-Bromotetradecanoic Acid Solution cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathway 2-Bromotetradecanoic_Acid 2-Bromotetradecanoic Acid Hydrolysis Hydrolysis 2-Bromotetradecanoic_Acid->Hydrolysis Susceptible to Temperature Increased Temperature Temperature->Hydrolysis Accelerates pH Increased pH (Alkaline) pH->Hydrolysis Accelerates Aqueous_Solvent Aqueous/Protic Solvent Aqueous_Solvent->Hydrolysis Enables Light Light Exposure (Potential) Degradation_Product 2-Hydroxytetradecanoic Acid + HBr Hydrolysis->Degradation_Product

Caption: Factors influencing the stability of 2-Bromotetradecanoic acid solutions.

Data Summary

ParameterRecommendationRationale and References
Solid Compound Storage Store at 2-8°C in a dry, dark place with the container tightly sealed.General recommendation for stable storage of organic compounds.
Stock Solution Solvent Anhydrous DMSOHigh solubility and good stability.[9][13][14]
Stock Solution Concentration Up to 125 mg/mL (based on 2-Bromohexadecanoic acid)Provides a concentrated stock for dilution into various experimental setups.[9]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.Minimizes degradation and preserves the activity of the compound. (Data for 2-Bromohexadecanoic acid)[9]
Working Solution Preparation Prepare fresh in pre-warmed aqueous buffer or cell culture medium immediately before use.The alpha-bromo group is susceptible to hydrolysis in aqueous environments, especially at neutral to alkaline pH.[3][5][6][15][16][17]
Final DMSO Concentration in Assay <0.5%Minimizes solvent-induced artifacts and cytotoxicity in cell-based assays.

References

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Organic Chemistry Class Notes. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Lönn, M., et al. (2024, March 21). Targeted degradation of zDHHC-PATs decreases substrate S-palmitoylation. PLOS ONE. Retrieved from [Link]

  • LibreTexts. (2025, March 12). 8.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2023, January 14). 22.5: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Davda, D., et al. (2013). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ACS Chemical Biology, 8(9), 1912-1917. Retrieved from [Link]

  • Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE, 8(10), e75232. Retrieved from [Link]

  • Davda, D., et al. (2025, August 6). 2-Bromopalmitate Analogues as Activity-Based Probes To Explore Palmitoyl Acyltransferases. Request PDF. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • Davda, D., et al. (2025, August 7). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Request PDF. Retrieved from [Link]

  • ChemBK. (2024, April 10). Tetradecanoic acid, 2-bromo-. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2024, August 23). 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation. Aging. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromotetradecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Pedro, M. P., et al. (2013, October 2). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE. Retrieved from [Link]

  • Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS ONE, 8(10), e75232. Retrieved from [Link]

  • Li, Y., et al. (2023, December 30). 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein. Journal of Translational Medicine. Retrieved from [Link]

  • Chen, Y., et al. (2025, November 11). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Journal of Hematology & Oncology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • Al-Oqaili, A. M., et al. (n.d.). Restoration of Interaction Between Fatty Acid Oxidation and Electron Transport Chain Proteins In Vitro by Addition of Recombinant VLCAD. MDPI. Retrieved from [Link]

  • Shank, J. J., et al. (n.d.). Targeting Fatty Acid Oxidation to Promote Anoikis and Inhibit Ovarian Cancer Progression. Molecular Cancer Research. Retrieved from [Link]

  • IMR Press. (n.d.). Targeting the Key Enzymes of Abnormal Fatty Acid β-oxidation as a Potential Strategy for Tumor Therapy. Retrieved from [Link]

  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction. Request PDF. Retrieved from [Link]

  • PubMed. (2018, September 5). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products. Request PDF. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Using 2-Bromotetradecanoic Acid in Cell-Based Assays

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for 2-Bromotetradecanoic acid, also commonly known as 2-Bromopalmitate (2-BP).

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 2-Bromotetradecanoic acid, also commonly known as 2-Bromopalmitate (2-BP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this inhibitor in cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot common issues and generate reliable, interpretable data.

2-Bromotetradecanoic acid is a widely used tool to study protein S-palmitoylation, a reversible lipid modification crucial for protein trafficking, stability, and function. While powerful, its use is fraught with potential pitfalls stemming from its chemical properties and mechanism of action. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Foundational Knowledge & Reagent Handling

This section covers the most frequent questions regarding the preparation and handling of 2-Bromotetradecanoic acid, which are often the primary source of experimental variability.

Q1: I'm having trouble dissolving 2-Bromotetradecanoic acid. What is the recommended procedure for preparing a stock solution?

Answer: This is a very common issue. 2-Bromotetradecanoic acid is a fatty acid analog with poor aqueous solubility. Proper preparation of a high-concentration, stable stock solution is critical for experimental success.

The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Moisture in DMSO can significantly reduce the solubility of many compounds, including 2-BP.[2]

Detailed Protocol: Preparing a 100 mM Stock Solution in DMSO

  • Materials:

    • 2-Bromotetradecanoic acid (MW: 335.32 g/mol )

    • Anhydrous/Low-moisture DMSO (newly opened bottle recommended)

    • Sterile, conical-bottom microcentrifuge tubes or cryovials.

  • Calculation:

    • To prepare 1 mL of a 100 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.1 mol/L * 0.001 L * 335.32 g/mol * 1000 mg/g = 33.53 mg

  • Procedure:

    • Weigh out 33.53 mg of 2-Bromotetradecanoic acid powder into a sterile tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly for 2-3 minutes to dissolve. If precipitation or phase separation occurs, gentle warming in a 37°C water bath and/or brief sonication can aid dissolution.[1]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL aliquots). This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q2: My 2-BP precipitates in the cell culture medium after I add it to my cells. How can I prevent this?

Answer: This is a direct consequence of the compound's low aqueous solubility. When a concentrated DMSO stock is diluted into the aqueous, protein-rich environment of cell culture media, it can "crash out" of solution.

Causality & Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%. High concentrations of DMSO are toxic to cells and can also affect the solubility of other media components.

  • Mixing Technique: Do not add the 2-BP stock directly to the well with cells. Instead, pre-dilute it in fresh, pre-warmed (37°C) culture medium. Pipette up and down vigorously during this pre-dilution step to ensure rapid and even dispersion. Add this final working solution to your cells immediately.

  • Serum Concentration: The presence of serum proteins, particularly albumin, can help keep hydrophobic compounds like 2-BP in solution. If you are performing experiments in serum-free media, you may encounter more significant precipitation issues. Consider conjugating 2-BP to BSA (Bovine Serum Albumin) if serum-free conditions are required.

  • Working Concentration: At very high working concentrations (>100 µM), precipitation becomes more likely. If your experiment allows, use the lowest effective concentration possible (see Section 2).

Section 2: Experimental Design & Optimization

Effective use of 2-BP requires careful optimization of concentration and treatment time, along with the inclusion of proper controls.

Q3: What is the recommended working concentration for 2-BP in a cell-based assay? I see a wide range in the literature.

Answer: The effective concentration of 2-BP is highly dependent on the cell type, the specific biological question, and the assay's endpoint. The literature reports a broad range, from 2 µM to 150 µM.[3][4][5]

The key is to perform a dose-response experiment to determine the optimal concentration for your specific system.

Experimental Workflow: Dose-Response Curve for 2-BP

  • Objective: To identify the concentration range that effectively inhibits the target pathway without inducing significant cytotoxicity.

  • Plate Seeding: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the end of the experiment.

  • Concentration Gradient: Prepare a series of 2-BP dilutions in culture medium. A good starting range is often logarithmic or semi-logarithmic, for example: 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM.

  • Treatment: Treat the cells for a predetermined duration (e.g., 4, 12, or 24 hours).

  • Assay Readouts: Perform two parallel assays:

    • Cytotoxicity Assay: Use a standard method like MTT, MTS, or a live/dead stain to measure cell viability.

    • Target Activity Assay: Measure the endpoint related to your palmitoylation-dependent process (e.g., protein localization via immunofluorescence, signaling pathway activation via Western blot, etc.).

  • Data Analysis: Plot both cell viability and target inhibition against the 2-BP concentration. The ideal working concentration will be the one that gives a robust inhibition of your target with minimal effect on cell viability.

Parameter Typical Range Primary Considerations
PAT Inhibition (IC50) ~4 - 15 µMThis is the concentration for direct inhibition of the DHHC enzymes.[2][6]
Cell-Based Assay 10 - 100 µMHigher concentrations are often needed to account for poor cellular uptake and metabolism.[3][6]
Cytotoxicity >100 µMVaries significantly with cell type and treatment duration.
Q4: What are the essential controls to include in my 2-BP experiment?

Answer: Robust controls are non-negotiable for interpreting your data correctly. Omitting them can lead to misinterpretation of results.

Mandatory Controls:

  • Vehicle Control: This is the most critical control. Treat cells with the same volume of DMSO (or the solvent used for your stock) as the highest concentration of 2-BP used. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that receive no treatment. This serves as a baseline for normal cell health and behavior.

  • Positive Control (if available): A different inhibitor or a genetic knockdown (siRNA) of a key DHHC enzyme known to affect your protein of interest. This validates that the biological pathway is indeed sensitive to palmitoylation inhibition.

  • Negative Control (Compound): If possible, include a structurally similar but inactive fatty acid analog to demonstrate the specificity of the 2-bromo group.

G cluster_prep Experimental Setup cluster_assay Parallel Assays Plate Cells Plate Cells Untreated Untreated Vehicle (DMSO) Vehicle (DMSO) 2-BP (Low Conc) 2-BP (Low Conc) 2-BP (High Conc) 2-BP (High Conc) Positive Control Positive Control Viability Assay Viability Assay Untreated->Viability Assay Baseline Health Target Assay Target Assay Untreated->Target Assay Baseline Activity Vehicle (DMSO)->Viability Assay Solvent Effect Vehicle (DMSO)->Target Assay Solvent Effect 2-BP (Low Conc)->Viability Assay 2-BP (Low Conc)->Target Assay Efficacy 2-BP (High Conc)->Viability Assay 2-BP (High Conc)->Target Assay Efficacy Positive Control->Viability Assay Positive Control->Target Assay Pathway Validation

Caption: Control group workflow for a 2-BP experiment.

Section 3: Troubleshooting Unexpected Results

Even with careful planning, experiments can yield confusing results. This section addresses common failure modes.

Q5: I'm not seeing any effect of 2-BP on my protein of interest, even at high concentrations. What could be wrong?

Answer: This is a frustrating but common scenario. The issue can range from simple technical errors to more complex biological reasons.

Troubleshooting Checklist:

  • Reagent Integrity:

    • Is your 2-BP stock solution old? Has it been through multiple freeze-thaw cycles? Prepare a fresh stock solution from powder.[1]

    • Confirm the identity/purity of the compound, if possible.

  • Cellular Uptake:

    • 2-BP is known to have poor cellular uptake and distribution in live cells.[6] The compound may not be reaching its intracellular target at a sufficient concentration.

    • Action: Try increasing the incubation time or consider using a carrier like BSA to improve delivery.

  • Metabolic Activation:

    • 2-BP must be converted to 2-bromopalmitoyl-CoA within the cell to become highly reactive.[6][7] If the cells have low levels of the necessary fatty acyl CoA ligase enzymes, the activation of 2-BP may be inefficient.

    • This is a cell-type-specific issue that is difficult to troubleshoot directly, but it's an important consideration when comparing results across different cell lines.

  • Palmitoylation Turnover Rate:

    • If the palmitoylation on your protein of interest is highly stable with a very slow turnover rate, a short-term incubation with 2-BP may not be sufficient to see a decrease in the total palmitoylated pool. You may be inhibiting new palmitoylation, but the existing pool remains.

    • Action: Perform a pulse-chase experiment using a clickable palmitate analog (like 17-ODYA) to specifically measure the rate of new palmitoylation in the presence and absence of 2-BP.

Q6: My cells are dying at concentrations where I should be seeing specific inhibition. How do I differentiate cytotoxicity from a specific apoptotic effect?

Answer: Differentiating non-specific cytotoxicity from a targeted biological effect is crucial. 2-BP is known to have off-target effects that can lead to cell death, independent of its action on protein palmitoylation.[6][7]

Investigative Steps:

  • Re-run the Dose-Response: Perform a detailed dose-response curve as described in Q3, with smaller concentration increments at the lower end (e.g., 1, 2, 5, 10, 15, 20 µM). This will help you find a narrow therapeutic window.

  • Time-Course Experiment: Analyze cell death at different time points. Non-specific toxicity often manifests more slowly than a rapid, targeted apoptotic signal.

  • Mechanism of Cell Death: Use specific assays to determine how the cells are dying.

    • Apoptosis: Look for markers like cleaved Caspase-3, PARP cleavage (by Western blot), or use an Annexin V/PI staining assay (by flow cytometry).

    • Necrosis/Pyroptosis: Measure LDH release into the medium. Interestingly, 2-BP has been shown to inhibit pyroptosis by preventing the palmitoylation of Gasdermin E (GSDME).[1][2]

  • Mitochondrial Health: 2-BP was originally described as an inhibitor of fatty acid oxidation.[6] This can disrupt mitochondrial function and lead to cell death. Assess mitochondrial membrane potential using dyes like TMRE or JC-1.

Section 4: Off-Target Effects & Data Interpretation

A common mistake is to assume that all observed effects of 2-BP are due to the inhibition of protein palmitoylation. Its promiscuous nature requires careful data interpretation.

Q7: I've read that 2-BP has many off-target effects. What are the most important ones to be aware of?

Answer: This is a critical point. 2-BP is not a "clean" inhibitor. Its effects are broad, and attributing your results solely to palmitoylation inhibition without further evidence is a significant overstatement.

Key Off-Target Activities:

  • Inhibition of De-palmitoylation: In addition to inhibiting the "on" signal (PATs), 2-BP also inhibits the "off" signal by inhibiting Acyl-Protein Thioesterases (APTs).[3][8] This can complicate the interpretation of palmitoylation dynamics, as it can trap proteins in a palmitoylated state.

  • Inhibition of Lipid Metabolism: 2-BP can inhibit fatty acid CoA ligase and other enzymes involved in general lipid metabolism.[3] This can alter the cellular pool of palmitoyl-CoA, the very substrate needed for palmitoylation, and disrupt cellular energy homeostasis.

  • Direct Covalent Modification: The reactive α-halo-carbonyl group of 2-BP can covalently modify cysteine residues on many proteins, not just the active sites of DHHC enzymes.[6] Mass spectrometry studies have identified numerous non-DHHC proteins as targets.[6][7]

G cluster_palmitoylation Palmitoylation Cycle cluster_metabolism Lipid Metabolism 2-BP 2-BP DHHC-PATs DHHC-PATs 2-BP->DHHC-PATs INHIBITS (On-Target) APTs APTs 2-BP->APTs INHIBITS (Off-Target) Fatty Acid Oxidation Fatty Acid Oxidation 2-BP->Fatty Acid Oxidation INHIBITS (Off-Target) Fatty Acyl CoA Ligase Fatty Acyl CoA Ligase 2-BP->Fatty Acyl CoA Ligase INHIBITS (Off-Target) Protein-S-Palm Protein-S-Palm Protein-SH Protein-SH Protein-SH->Protein-S-Palm Palmitoylation Protein-S-Palm->Protein-SH De-palmitoylation

Caption: On-target and major off-target effects of 2-BP.

Q8: Given these off-target effects, how can I be more confident that my observed phenotype is truly due to the inhibition of palmitoylation on my protein of interest?

Answer: This is the central challenge of using any pharmacological inhibitor. The key is to use orthogonal approaches to validate your findings. No single experiment is sufficient.

Strategies for Validation:

  • Genetic Approach: This is the gold standard. Use siRNA or CRISPR/Cas9 to knock down the specific DHHC enzyme(s) responsible for palmitoylating your protein of interest. If this genetic perturbation phenocopies the effect of 2-BP, you have strong evidence for your hypothesis.

  • Rescue Experiment: In cells treated with 2-BP, try to express a version of your protein that is constitutively targeted to its correct location (e.g., by adding a membrane-targeting domain). If this rescues the phenotype caused by 2-BP, it suggests the mislocalization caused by inhibiting palmitoylation is the key event.

  • Use a More Specific Inhibitor: While 2-BP is the most common, newer and potentially more specific inhibitors are being developed. Investigating these may provide corroborating evidence.

By systematically addressing these common issues, from basic reagent handling to complex data interpretation, you can leverage the power of 2-Bromotetradecanoic acid while avoiding its many pitfalls.

References

  • Davda, D., et al. (2014). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology. National Institutes of Health. [Link]

  • Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS One. PLOS Journals. [Link]

  • Pedro, M. P., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. ResearchGate. ResearchGate. [Link]

  • 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities - PMC. National Institutes of Health. [Link]

  • Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate | Request PDF. ResearchGate. [Link]

  • A Live Cell, Image-Based Approach to Understanding the Enzymology and Pharmacology of 2-Bromopalmitate and Palmitoylation | Request PDF. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of 2-Bromo Fatty Acids (e.g., 2-Bromopalmitate) in Cellular Assays

Introduction Welcome to the technical support guide for the use of 2-Bromotetradecanoic acid and its widely-used analog, 2-Bromopalmitate (2-BP). These fatty acid analogs are invaluable chemical tools for investigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the use of 2-Bromotetradecanoic acid and its widely-used analog, 2-Bromopalmitate (2-BP). These fatty acid analogs are invaluable chemical tools for investigating the roles of protein S-palmitoylation, a reversible lipid modification that governs protein trafficking, localization, and function.[1] However, their utility is often complicated by a range of off-target effects. 2-BP is not a highly specific inhibitor; it is a promiscuous agent that can lead to ambiguous data if not used with appropriate controls.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide a framework for designing robust experiments, troubleshooting common issues, and interpreting your results with confidence. Here, we explain the causality behind experimental choices, empowering you to build self-validating systems for your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary intended mechanism of action for 2-Bromopalmitate (2-BP)?

The primary on-target effect of 2-BP is the inhibition of protein S-palmitoylation.[3] It acts as a non-metabolizable analog of palmitic acid.[3] In the cell, it is converted to 2-bromopalmitoyl-CoA, which then covalently modifies and inhibits the family of DHHC-containing protein acyltransferases (PATs), the enzymes that catalyze the attachment of palmitate to cysteine residues on substrate proteins.[1][2]

Q2: What are the most critical off-target effects I should be aware of?

2-BP's off-target effects are significant and must be considered in experimental design. The major ones include:

  • Inhibition of Depalmitoylation: Contrary to its common use as solely a palmitoylation inhibitor, 2-BP also inhibits acyl-protein thioesterases (APTs), the enzymes that remove palmitate from proteins.[4][5] This can "freeze" the palmitoylation cycle, preventing both the addition and removal of the lipid group, which can complicate the interpretation of dynamic processes.[5]

  • Disruption of Fatty Acid Metabolism: 2-BP was originally identified as an inhibitor of mitochondrial fatty acid β-oxidation.[2][6] It can inhibit carnitine palmitoyltransferase, disrupting the transport of fatty acids into the mitochondria and depleting cellular energy stores.[6]

  • Promiscuous Covalent Modification: The α-bromo-carbonyl group is an electrophile that can react with cysteine residues outside of DHHC enzyme active sites.[2] Mass spectrometry studies have shown that 2-BP labels a wide array of proteins, not just PATs.[2]

  • General Cellular Stress: At higher concentrations or with prolonged exposure, 2-BP can induce inflammatory responses, disrupt cell proliferation, and cause cytotoxicity.[7][8]

Q3: What is a good starting concentration and incubation time for my cell line?

This is highly cell-type dependent. A dose-response experiment is crucial. Based on published literature, a common range is 10-100 µM for 4 to 24 hours .[4][8]

Cell Type ExampleConcentration Range (µM)Incubation Time (hours)Source
Human Vascular Smooth Muscle Cells10 - 5024[8]
CHO-K1 Cells25 - 1509[4][5]
C2C12 Myoblasts2024-48[9]
Jurkat T-cells100Not specified[2]

Note: Always start with a low concentration and shorter incubation time to minimize toxicity and off-target effects.

Q4: How should I prepare and solubilize 2-BP for my experiments?

2-BP is a lipid and requires a non-aqueous solvent for the stock solution.

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% Ethanol (EtOH) or DMSO.[8]

  • Working Solution: Dilute the stock solution directly into your pre-warmed culture medium to the final desired concentration immediately before use.[8] Vortex thoroughly to ensure dispersion.

  • Carrier Control: Always treat a parallel set of cells with the same final concentration of the solvent (e.g., 0.1% EtOH) as a vehicle control.

Q5: My cells are showing high levels of toxicity or death after 2-BP treatment. What can I do?

This is a common issue. Consider the following troubleshooting steps:

  • Run a Dose-Response and Time-Course: Your initial concentration may be too high or the incubation too long. Perform a matrix experiment to find the lowest concentration and shortest time that elicits the desired effect on palmitoylation without significant cell death.

  • Check Your Solvent Concentration: Ensure the final concentration of your vehicle (EtOH or DMSO) is non-toxic to your cells (typically <0.5%).

  • Use Fatty Acid-Free BSA: To improve solubility and potentially reduce non-specific membrane effects, 2-BP can be complexed with fatty acid-free Bovine Serum Albumin (BSA) before being added to the culture medium.[2]

Section 2: Troubleshooting Guide: Dissecting On-Target vs. Off-Target Effects

The most critical challenge when using 2-BP is attributing an observed cellular phenotype to the inhibition of palmitoylation rather than an off-target mechanism. A multi-pronged approach is required for validation.

Experimental_Workflow cluster_phenotype Start cluster_validation Validation Steps cluster_conclusion Conclusion Phenotype Phenotype Observed with 2-BP Treatment Validate_On_Target Protocol A: Confirm Palmitoylation Inhibition (ABE Assay) Phenotype->Validate_On_Target Step 1 Assess_Off_Target_Metabolism Protocol B: Assess Fatty Acid Oxidation (FAO Assay) Phenotype->Assess_Off_Target_Metabolism Step 2 Genetic_Control Protocol C: Genetic Controls (e.g., DHHC Knockdown) Phenotype->Genetic_Control Step 3a Chemical_Rescue Protocol D: Chemical Complementation (e.g., Palmitate Rescue) Phenotype->Chemical_Rescue Step 3b On_Target Phenotype is likely ON-TARGET Validate_On_Target->On_Target Off_Target Phenotype is likely OFF-TARGET Assess_Off_Target_Metabolism->Off_Target Genetic_Control->On_Target If phenotype is recapitulated Chemical_Rescue->On_Target If phenotype is rescued

Caption: Workflow for validating 2-BP-induced phenotypes.

Protocol A: Validating Palmitoylation Inhibition (Acyl-Biotinyl Exchange Assay)

The Acyl-Biotinyl Exchange (ABE) assay is the gold standard for detecting changes in protein palmitoylation levels. It allows you to confirm that 2-BP is inhibiting palmitoylation in your system at the concentration you are using.

Principle: The assay involves three key steps: 1) Irreversibly blocking all free cysteine thiols with N-ethylmaleimide (NEM). 2) Specifically cleaving the thioester bonds of palmitoylated cysteines with hydroxylamine (HAM). 3) Labeling the newly revealed cysteine thiols with a biotinylated reagent. The biotinylated proteins can then be detected by western blot.[10]

Step-by-Step Methodology:

  • Cell Lysis: Lyse your control and 2-BP-treated cells in a buffer containing 10 mM NEM to block free thiols.

  • Protein Precipitation: Precipitate proteins using a method like chloroform/methanol to remove excess NEM.

  • Thioester Cleavage: Resuspend the protein pellet. Split each sample into two equal aliquots.

    • +HAM tube: Treat with hydroxylamine (e.g., 0.5 M HAM, pH 7.4) to cleave palmitate groups.

    • -HAM tube (Negative Control): Treat with a control buffer (e.g., Tris-HCl). This control is critical to ensure that the signal is dependent on thioester cleavage.

  • Biotin Labeling: Add a thiol-reactive biotin reagent (e.g., Biotin-HPDP) to all tubes. This will label the cysteines exposed by the HAM treatment.

  • Analysis:

    • Total Palmitoylation: Run the lysates on SDS-PAGE, transfer to a membrane, and blot with streptavidin-HRP to visualize the entire pool of biotinylated (i.e., previously palmitoylated) proteins. You should see a global decrease in signal in the 2-BP-treated, +HAM lane compared to the control, +HAM lane.[8]

    • Protein-Specific Palmitoylation: Perform an immunoprecipitation for your protein of interest after the biotin labeling step, then proceed with western blotting against streptavidin-HRP.

Protocol B: Assessing Off-Target Effects on Fatty Acid Oxidation (FAO)

Because 2-BP is a known inhibitor of FAO, it is crucial to determine if your experimental conditions are impacting this fundamental metabolic pathway.

Principle: Commercial FAO assay kits measure the oxygen consumption rate (OCR) of cells when provided with a long-chain fatty acid (like palmitate or oleate) as the primary fuel source. A decrease in OCR in the presence of 2-BP indicates inhibition of FAO.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF or similar microplate according to the manufacturer's protocol.

  • Assay Medium: On the day of the assay, replace the culture medium with a substrate-limited medium.

  • Compound Injection: Sequentially inject:

    • A long-chain fatty acid substrate (e.g., palmitate-BSA conjugate).

    • Your experimental concentration of 2-BP (or a known FAO inhibitor like Etomoxir as a positive control).

    • Reagents to measure maximal respiration (e.g., FCCP) and inhibit mitochondrial respiration (e.g., Antimycin A/Rotenone).

  • Data Analysis: Calculate the basal and maximal oxygen consumption rates. A significant drop in OCR after 2-BP injection, similar to the Etomoxir control, strongly suggests an off-target effect on fatty acid metabolism.

Protocol C: Genetic Controls to Mimic On-Target Effects

The most rigorous way to validate that a phenotype is due to palmitoylation inhibition is to replicate it using genetic tools.

Principle: If the effect of 2-BP is truly due to the inhibition of a specific DHHC enzyme (or enzymes), then reducing the expression of that enzyme using siRNA or CRISPR/Cas9 should recapitulate the phenotype observed with the chemical inhibitor.[2]

Step-by-Step Methodology:

  • Identify Putative DHHC Enzyme(s): If your protein of interest has a known DHHC enzyme, target it directly. If not, you may need to perform an siRNA screen against all 23 human DHHC enzymes.

  • Transfection/Transduction: Introduce siRNA or CRISPR constructs into your cells to knock down or knock out the target DHHC enzyme(s). Use appropriate non-targeting controls.

  • Validate Knockdown/Knockout: Confirm the reduction of the DHHC enzyme at the mRNA (qPCR) or protein (western blot) level.

  • Phenotypic Analysis: Perform the same assay used to measure your phenotype in the 2-BP-treated cells. If the phenotype is recapitulated in the knockdown/knockout cells, it provides strong evidence for an on-target mechanism.

Protocol D: Chemical Complementation (Rescue Experiment)

Principle: This control aims to distinguish between the inhibition of palmitoylation and the disruption of general fatty acid metabolism. If the 2-BP phenotype is due to its interference with the cellular pool of fatty acids, supplementing the cells with an excess of a natural, metabolizable fatty acid (like palmitate) might rescue the phenotype.

Step-by-Step Methodology:

  • Co-treatment: Treat cells with your effective concentration of 2-BP alone, palmitic acid alone, and a combination of 2-BP plus an excess of palmitic acid.

  • Phenotypic Analysis: Measure your phenotype of interest.

  • Interpretation:

    • No Rescue: If palmitic acid co-treatment does not reverse the phenotype, it suggests the effect is more likely due to the direct, covalent inhibition of PATs by 2-BP, not simply competition for the fatty acid pool.

    • Rescue: If the phenotype is reversed, it could indicate that 2-BP is acting by disrupting broader lipid metabolism, which would be considered an off-target effect in the context of studying protein palmitoylation.

Section 3: Key Mechanisms and Pathway Visualization

Understanding the pathways affected by 2-BP is key to interpreting your data.

Palmitoylation_Cycle cluster_cycle The Dynamic Palmitoylation Cycle cluster_enzymes Protein_Unpal Protein-SH (Unpalmitoylated) Protein_Pal Protein-S-Palmitate (Palmitoylated) Protein_Unpal->Protein_Pal S-Acylation Protein_Pal->Protein_Unpal Deacylation DHHC DHHC Enzymes (PATs) APT Thioesterases (APTs) TwoBP 2-Bromopalmitate (2-BP) TwoBP->DHHC INHIBITS TwoBP->APT INHIBITS

Caption: 2-BP inhibits both acylation (DHHC) and deacylation (APT) enzymes.

Dual_Impact cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TwoBP 2-Bromopalmitate (2-BP) DHHC DHHC PATs TwoBP->DHHC INHIBITS CPT1 Carnitine Palmitoyltransferase 1 (CPT1) TwoBP->CPT1 INHIBITS Palmitoylation Protein Palmitoylation DHHC->Palmitoylation Function Protein Function (Localization, Signaling) Palmitoylation->Function FAO Fatty Acid β-Oxidation CPT1->FAO Metabolism Cellular Metabolism (ATP Production) FAO->Metabolism

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromotetradecanoic Acid by Recrystallization

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromotetradecanoic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromotetradecanoic acid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful purification of this compound via recrystallization. Our approach is grounded in established chemical principles and practical laboratory experience to deliver a self-validating and reliable protocol.

Introduction to Recrystallization of 2-Bromotetradecanoic Acid

2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a C14 saturated fatty acid with a bromine atom at the alpha position[1][2]. Its long aliphatic chain makes it largely nonpolar, while the carboxylic acid group introduces a degree of polarity. This amphipathic nature, coupled with its solid state at room temperature, makes recrystallization an effective method for its purification[1]. The fundamental principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the 2-Bromotetradecanoic acid and any soluble impurities at an elevated temperature, and upon cooling, will allow the desired compound to crystallize in a pure form, leaving the impurities dissolved in the solvent (mother liquor)[3].

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Bromotetradecanoic acid.

Issue 1: The 2-Bromotetradecanoic acid is not dissolving in the hot solvent.

  • Question: I've added the calculated amount of hot solvent, but my 2-Bromotetradecanoic acid isn't dissolving completely. What should I do?

  • Answer: This issue can stem from a few factors. First, ensure your solvent is at or near its boiling point to maximize solvency. If the compound still doesn't dissolve, you may need to add more solvent in small increments until a clear solution is achieved. However, be cautious not to add an excessive amount, as this will reduce your yield upon cooling. If a significant portion of the solid remains undissolved even with excess hot solvent, you may have insoluble impurities. In this case, a hot filtration step is necessary to remove these before proceeding to the cooling stage.

Issue 2: "Oiling Out" - The compound melts into a liquid instead of dissolving.

  • Question: When I add hot solvent, the 2-Bromotetradecanoic acid turns into an oily liquid at the bottom of the flask instead of dissolving. Why is this happening and how can I fix it?

    • Add more solvent: Sometimes, adding more of the hot solvent can eventually dissolve the oil.

    • Choose a lower-boiling solvent: Select a solvent with a boiling point below the estimated melting point of your compound.

    • Use a solvent mixture: Dissolve the compound in a small amount of a solvent in which it is highly soluble, and then add a less polar "anti-solvent" dropwise until the solution becomes turbid. Heating this mixture should result in a clear solution that can then be cooled.

Issue 3: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have formed. What went wrong?

  • Answer: The most common reason for the failure of crystallization is the use of too much solvent, resulting in a solution that is not supersaturated upon cooling. To induce crystallization, you can:

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Introduce a seed crystal: If you have a small crystal of pure 2-Bromotetradecanoic acid, adding it to the cooled solution can initiate crystallization.

    • Cool to a lower temperature: If not already done, place the solution in an ice-salt bath or a freezer for a short period.

Issue 4: The crystal yield is very low.

  • Question: I've completed the recrystallization, but my final yield of pure 2-Bromotetradecanoic acid is much lower than expected. What are the possible reasons?

  • Answer: A low yield can be attributed to several factors throughout the process:

    • Using too much solvent: As mentioned previously, an excess of solvent will keep more of your compound dissolved in the mother liquor even at low temperatures.

    • Premature crystallization during hot filtration: If the solution cools too quickly during hot filtration, some of the product may crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

    • Insufficient cooling: Make sure to cool the solution thoroughly in an ice bath to maximize the precipitation of the crystals.

    • Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-Bromotetradecanoic acid?

A1: The ideal solvent is one in which 2-Bromotetradecanoic acid is highly soluble at high temperatures and poorly soluble at low temperatures. Given its long aliphatic chain and polar carboxylic acid group, good starting points for solvent screening include:

  • Alcohols (Ethanol, Methanol): These are often good choices for fatty acids as they can interact with the carboxylic acid head while the alkyl portion of the alcohol solvates the hydrocarbon tail.

  • Hexane or Heptane: These nonpolar solvents are good candidates due to the long hydrocarbon chain of the molecule.

  • Solvent Mixtures: A mixture of a polar and a nonpolar solvent (e.g., ethanol/water, acetone/hexane) can be effective. The compound is dissolved in the "good" solvent, and the "poor" solvent is added to induce crystallization upon cooling.

A systematic approach to solvent selection involves testing the solubility of a small amount of the crude material in various solvents at room temperature and then upon heating.

Q2: How can I tell if my recrystallized 2-Bromotetradecanoic acid is pure?

A2: The purity of your recrystallized product can be assessed in several ways:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Compare the melting point of your recrystallized product to the literature value (if available) or to the melting point of the crude material. A sharper and likely higher melting point indicates increased purity.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and identify the presence of impurities.

Q3: Can I reuse the mother liquor to recover more product?

A3: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating a portion of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals will likely be less pure than the first.

Q4: What are the safety precautions when working with 2-Bromotetradecanoic acid and organic solvents?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-Bromotetradecanoic acid may cause skin and eye irritation. Organic solvents are often flammable and can be toxic if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) for 2-Bromotetradecanoic acid and all solvents used for detailed safety information.

Quantitative Data Summary

SolventPolarityBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)
HexaneNonpolar69Moderate to HighLow
EthanolPolar78HighModerate to Low
AcetonePolar Aprotic56HighModerate
WaterVery Polar100Very LowInsoluble

Note: This table is a predictive guide. Experimental verification of solubility is crucial for optimizing the recrystallization protocol.

Experimental Protocol: Recrystallization of 2-Bromotetradecanoic Acid

This protocol provides a step-by-step methodology for the purification of 2-Bromotetradecanoic acid.

Materials:

  • Crude 2-Bromotetradecanoic acid

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, we will use ethanol.

  • Dissolution: Place the crude 2-Bromotetradecanoic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution containing the dissolved compound.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude 2-Bromotetradecanoic Acid B Add Minimum Hot Solvent A->B C Dissolved Compound in Hot Solution B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cooling to Room Temperature F->G H Cool in Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure 2-Bromotetradecanoic Acid L->M

Caption: Workflow for the purification of 2-Bromotetradecanoic acid by recrystallization.

References

  • NIST. (n.d.). 2-Bromotetradecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The solubilities of the normal saturated fatty acids II. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromotetradecanoic acid. NIST WebBook. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Protein Acylation Inhibition Assays

As a Senior Application Scientist, I've seen firsthand how the complexities of protein acylation inhibition assays can challenge even the most experienced researchers. This guide is designed to be your partner at the ben...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand how the complexities of protein acylation inhibition assays can challenge even the most experienced researchers. This guide is designed to be your partner at the bench, providing direct, experience-driven answers to the specific issues you may encounter. We'll move beyond simple checklists to explore the underlying principles, ensuring you can not only solve your immediate problem but also build more robust assays in the future.

Part 1: Foundational Issues in Assay Design & Setup

This section addresses common problems that arise from the initial setup of your assay, from reagent quality to the choice of controls. Getting these fundamentals right is the first and most critical step to obtaining reliable data.

Q1: My negative control (no enzyme) shows a high background signal. What could be causing non-enzymatic acylation?

A1: This is a classic and critical issue, as high background from non-enzymatic acylation can mask true inhibition. The primary cause is the intrinsic reactivity of the acyl-CoA donor (like Acetyl-CoA) with nucleophilic residues, particularly lysine, on your substrate protein.[1][2]

Causality & Solution:

  • Acyl-CoA Instability: Acyl-CoA thioesters are chemically reactive. At physiological or slightly alkaline pH, they can non-enzymatically transfer their acyl group to primary amines (like the epsilon-amino group of lysine).[2]

  • Assay Buffer Conditions: High pH (>8.0) significantly increases the rate of this non-enzymatic reaction.

  • Incubation Time & Temperature: Longer incubation times and higher temperatures provide more opportunity for this chemical reaction to occur.

Troubleshooting Steps:

  • Optimize pH: Test a range of pH values for your assay buffer, aiming for the lowest pH that maintains robust enzyme activity (typically between 7.0 and 7.5).

  • Reduce Incubation Time: Determine the shortest incubation time that gives a sufficient signal window for the enzymatic reaction. Run a time-course experiment to find the initial linear phase of the reaction.

  • Lower Temperature: If possible, run the reaction at a lower temperature (e.g., 30°C instead of 37°C) to reduce the rate of the non-enzymatic side reaction.

  • Substrate Concentration: Very high concentrations of the substrate protein can increase the background. Try reducing the substrate concentration while ensuring it remains sufficient for enzymatic detection.

A well-designed assay will always include a "No-Enzyme" control to quantify this background. The signal from this control should be subtracted from all other wells, and ideally, it should be less than 10-15% of the signal from the positive control (enzyme + substrate, no inhibitor).

Part 2: Diagnosing Failed or Inconsistent Inhibition

You have a robust assay window, your controls are behaving, but your test compounds are not showing the expected inhibition. This section focuses on dissecting the potential reasons for this outcome.

Q2: My positive control inhibitor works perfectly, but my test compounds show zero inhibition. Where should I start looking for the problem?

A2: This scenario points away from a fundamental flaw in the assay itself and towards issues with the test compounds or their interaction with the assay components.

Here is a logical workflow to diagnose the issue:

Start No Inhibition Observed with Test Compound Check_Compound 1. Verify Compound Integrity & Solubility Start->Check_Compound Check_Enzyme 2. Assess Compound-Enzyme Interaction Check_Compound->Check_Enzyme Compound is soluble and structure confirmed Check_Interference 3. Test for Assay Interference Check_Enzyme->Check_Interference No evidence of non-specific enzyme inhibition Conclusion Compound is Likely Inactive or Requires Different Assay Conditions Check_Interference->Conclusion No assay interference detected

Caption: Troubleshooting workflow for lack of inhibition.

Detailed Troubleshooting Steps:

  • Compound Solubility and Integrity:

    • Problem: The compound may have precipitated out of the assay buffer. Many small molecules have poor aqueous solubility.

    • Solution: Visually inspect the wells for precipitate. Measure the compound's solubility in your final assay buffer. You may need to adjust the DMSO concentration (while keeping it constant across all wells and below a level that inhibits the enzyme) or add a small amount of a non-interfering surfactant like Tween-20. Re-confirm the compound's identity and purity via LC-MS or NMR if it has been stored for a long time.

  • Mechanism of Inhibition:

    • Problem: The inhibitor may be a "slow-binder" or require a pre-incubation period with the enzyme.

    • Solution: Modify your protocol to include a pre-incubation step where the enzyme and inhibitor are mixed for 15-30 minutes before adding the substrate to initiate the reaction. This is particularly important for covalent or irreversible inhibitors.

  • Compound-Substrate Interactions:

    • Problem: The compound might be binding to the protein or peptide substrate rather than the enzyme, which is a common artifact.

    • Solution: This is more difficult to diagnose. If your assay uses a generic substrate (like histones for a HAT assay), consider developing a more specific, physiological substrate. You can also use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the enzyme.

  • Assay Interference (False Negatives):

    • Problem: Some compounds can interfere with the detection method. For example, a fluorescent compound can quench the signal in a fluorescence-based assay, masking a true inhibitory effect if the signal readout is a decrease in fluorescence.

    • Solution: Run a control where you add the compound to the completed reaction (after the stop solution is added but before the reading). If the signal changes, it indicates interference with the detection reagents or signal itself.

Q3: My results are highly variable between replicate wells and between experiments. How can I improve my assay's precision?

A3: Poor precision (high coefficient of variation, or %CV) is a common hurdle, especially in high-throughput screening. The root cause is often multifactorial, stemming from technical execution, reagent instability, or environmental factors.

Potential Cause Underlying Reason Solution
Pipetting Error Inaccurate or inconsistent dispensing of small volumes of enzyme, substrate, or compound.Use calibrated pipettes. Employ reverse pipetting for viscous solutions. Automate liquid handling for HTS.
Reagent Instability Acyl-CoA donors or enzymes may degrade over the course of an experiment.Prepare fresh reagents daily. Keep enzyme and Acyl-CoA stocks on ice at all times. Aliquot reagents to avoid multiple freeze-thaw cycles.
Plate Edge Effects Evaporation from wells on the outer edges of a microplate concentrates reagents, altering reaction rates.Avoid using the outermost wells of the plate. If you must use them, fill them with buffer or media to create a humidity barrier.
Incomplete Mixing Failure to adequately mix reagents upon addition can lead to localized concentration differences.Ensure proper mixing after each reagent addition, either by gentle pipetting or using an orbital shaker.

Part 3: Validating Hits and Avoiding False Positives

Identifying a "hit" is only the beginning. The next crucial phase is to ensure it's a genuine, specific inhibitor and not an artifact of the assay system.

Q4: I have a potent hit from my primary screen. How do I confirm it's not a Pan-Assay Interference Compound (PAINS)?

A4: PAINS are notorious for appearing as hits in many different assays due to non-specific mechanisms, not true inhibition of the target.[3] Common mechanisms include compound aggregation, thiol reactivity, or redox cycling.

Self-Validating Counter-Screens:

  • Detergent Test for Aggregators:

    • Mechanism: Many PAINS are aggregators that non-specifically sequester the enzyme, making it appear inhibited. This effect is disrupted by detergents.

    • Protocol: Re-run the assay for your hit compound in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.

    • Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely an aggregator.[3]

  • Thiol Reactivity Test:

    • Mechanism: Acyltransferases, particularly those with a catalytic cysteine (like the DHHC family of palmitoyltransferases), are highly susceptible to reactive electrophiles that covalently modify the thiol group.[3][4]

    • Protocol: Pre-incubate your hit compound with a high concentration of a strong nucleophile like Dithiothreitol (DTT) or Glutathione (GSH) before adding it to the assay.

    • Interpretation: If the compound's potency is diminished, it suggests it may be a non-specific thiol-reactive compound.

  • Orthogonal Assays:

    • Mechanism: The most robust validation is to confirm the hit in a different assay format that uses an alternative detection method.

    • Example: If your primary screen was a fluorescence-based biochemical assay, a powerful orthogonal validation would be a cell-based assay like the Acyl-Resin Assisted Capture (Acyl-RAC) method followed by Western blotting.[5][6] This confirms the compound works in a physiological context and is not just an artifact of the primary assay's technology.

Start Primary Hit Identified Detergent_Test Run assay with 0.01% Triton X-100 Start->Detergent_Test Thiol_Test Run assay with excess DTT Detergent_Test->Thiol_Test Activity Retained False_Positive Likely False Positive (PAINS) Detergent_Test->False_Positive Activity Lost Orthogonal_Assay Confirm with cell-based Acyl-RAC Thiol_Test->Orthogonal_Assay Activity Retained Thiol_Test->False_Positive Activity Lost Conclusion Hit is Validated Orthogonal_Assay->Conclusion Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: Hit validation workflow to rule out PAINS.

Part 4: Key Experimental Protocols

Here are step-by-step methodologies for common assays discussed in this guide.

Protocol 1: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a generic assay to measure the activity of a HAT enzyme and its inhibition, with detection by immunoblotting.

Materials:

  • Recombinant HAT enzyme (e.g., p300/CBP)

  • Histone substrate (e.g., Histone H3 or H4)

  • Acetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Test inhibitor and positive control inhibitor

  • Stop Solution (e.g., 2X Laemmli sample buffer)

  • Antibody specific for the acetylated lysine residue (e.g., anti-AcH3K27)

  • Standard Western blotting reagents and equipment

Procedure:

  • Prepare inhibitor dilutions in DMSO, then dilute into HAT Assay Buffer.

  • In a PCR tube or 384-well plate, set up the reactions on ice as described in the table below.

  • Add the HAT enzyme to all wells except the "No-Enzyme Control" and pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding a mix of Histone substrate and Acetyl-CoA.

  • Incubate for 30-60 minutes at 30°C.[7][8]

  • Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.

  • Heat samples at 95°C for 5 minutes.

  • Resolve the samples using SDS-PAGE, transfer to a membrane, and perform a Western blot using the acetyl-lysine specific antibody. Also, probe a separate blot for total histone levels as a loading control.

Component Negative Control No-Enzyme Control Positive Control Test Compound
HAT Assay Bufferto final vol.to final vol.to final vol.to final vol.
DMSO (vehicle)++--
Positive Inhibitor--+-
Test Compound---+
HAT Enzyme+-++
Substrate + Acetyl-CoA++++
Expected Outcome High SignalLow/No SignalLow SignalVariable Signal
Protocol 2: Acyl-Resin Assisted Capture (Acyl-RAC) for Cellular S-Acylation

This protocol allows for the detection of changes in a protein's S-acylation (palmitoylation) state within cells treated with an inhibitor.[5][6]

Materials:

  • Cultured cells treated with vehicle or inhibitor

  • Lysis Buffer (e.g., 50 mM HEPES, 1% SDS, protease inhibitors)

  • Blocking Buffer: Lysis buffer containing 25 mM N-ethylmaleimide (NEM) to block free thiols.

  • Thiol-reactive resin (e.g., Thiopropyl Sepharose)

  • Hydroxylamine (HAM) solution (0.5 M, pH 7.0)

  • Control Buffer (e.g., 0.5 M Tris, pH 7.0)

  • Elution Buffer (e.g., Lysis buffer with 100 mM DTT)

Procedure:

  • Lyse inhibitor-treated and control cells directly in Blocking Buffer. Incubate for 1 hour at 37°C to block all free cysteine residues.

  • Precipitate proteins (e.g., with acetone) to remove excess NEM. Resuspend the protein pellet in Lysis Buffer.

  • Divide each sample into two equal aliquots: one for hydroxylamine treatment (+HAM) and one for control treatment (-HAM).

  • Add HAM solution to the +HAM tubes and Control Buffer to the -HAM tubes. Incubate for 1 hour at room temperature. This step specifically cleaves the thioester bonds of S-acylated cysteines in the +HAM sample.

  • Add the pre-washed thiol-reactive resin to all tubes and incubate for 2-4 hours with rotation to capture the newly exposed thiols.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the captured proteins by incubating the resin with Elution Buffer.

  • Analyze the eluates by Western blot for your protein of interest. A true S-acylated protein will show a strong signal in the +HAM lane and little to no signal in the -HAM lane. The effect of the inhibitor is determined by comparing the +HAM signal from treated vs. untreated cells.

References

  • Creative Diagnostics. Protein Acylation. [Link]

  • Shang, S., et al. (2022). Protein acylation: mechanisms, biological functions and therapeutic targets. Signal Transduction and Targeted Therapy. [Link]

  • Biotopic Biotech. Protein Acetylation: Mechanisms and Biological Significance. [Link]

  • Wikipedia. Protein acetylation. [Link]

  • Accurate Detection. Optimization of Detection Methods for Protein Fatty Acylation Modification: Discussion on Accuracy. [Link]

  • T.A. Lanyon-Hogg, et al. (2015). Chemical Reporters for Exploring Protein Acylation. National Center for Biotechnology Information. [Link]

  • N. Charron, et al. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. National Center for Biotechnology Information. [Link]

  • Waddell, A. R., & Liao, D. (2020). Assays for Validating Histone Acetyltransferase Inhibitors. PubMed. [Link]

  • Woldegiorgis, M., et al. (2015). Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). PubMed Central. [Link]

  • Ducker, C. E., et al. (2008). Palmitoyl acyltransferase assays and inhibitors (Review). PubMed Central. [Link]

  • Drisdel, R. C., et al. (2010). Detection of Protein S-Acylation using Acyl-Resin Assisted Capture. PubMed Central. [Link]

  • JoVE. (2020). Video: Assays for Validating Histone Acetyltransferase Inhibitors. [Link]

  • Lanyon-Hogg, T., et al. (2022). Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. bioRxiv. [Link]

  • Waddell, A. R., Liao, D. (2023). Histone Acetyltransferase (HAT) Inhibitors Validation | Protocol Preview. [Link]

  • ResearchGate. Troubleshooting table. [Link]

  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications. [Link]

  • Christensen, D. G., et al. (2019). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. mBio. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating N-Myristoyltransferase Inhibition by 2-Bromotetradecanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the rigorous validation of 2-Bromotetradecanoic acid (2-Br-C14) as an inhibitor of N-myristoyltra...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the rigorous validation of 2-Bromotetradecanoic acid (2-Br-C14) as an inhibitor of N-myristoyltransferase (NMT). We will delve into the mechanistic rationale, present robust experimental protocols for both biochemical and cellular contexts, and compare its performance against a well-characterized, high-potency inhibitor. Our approach emphasizes scientific integrity, ensuring that each step is self-validating and grounded in established principles.

N-myristoyltransferase is a critical eukaryotic enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide array of proteins.[1][2][3] This lipid modification, known as N-myristoylation, is vital for protein localization, stability, and function, governing key cellular processes.[4] Its indispensable role in the viability of pathogenic organisms and in the signaling pathways of cancer cells has positioned NMT as a high-value therapeutic target for infectious diseases and oncology.[3][5][6]

The Candidate Inhibitor: 2-Bromotetradecanoic Acid (2-Br-C14)

2-Bromotetradecanoic acid is a myristic acid analog. Its structural similarity suggests it may act as a competitive inhibitor of NMT. However, a critical biochemical insight reveals its true potential: 2-Br-C14 itself is a weak inhibitor of NMT in vitro. Its efficacy relies on intracellular metabolic activation.[7] Cellular acyl-CoA synthetases convert 2-Br-C14 into 2-bromomyristoyl-CoA, the active inhibitory species. This thioester is a much more potent competitive inhibitor of NMT, highlighting the necessity of both biochemical and cell-based assays to fully characterize this compound.[7]

Part 1: The Validation Workflow - An Orthogonal Approach

A credible validation of any enzyme inhibitor requires a multi-pronged approach. We must first confirm direct engagement and inhibition of the purified enzyme (biochemical validation) and then verify that the compound effectively inhibits the enzyme's activity within the complex environment of a living cell (target engagement).

G cluster_0 Validation Strategy biochem Step 1: Biochemical Assay (In Vitro) cell_based Step 2: Cell-Based Assay (Target Engagement) biochem->cell_based Confirms direct enzyme inhibition phenotype Step 3: Phenotypic Analysis (Downstream Effects) cell_based->phenotype Confirms on-target activity in cells

Caption: A logical workflow for validating an NMT inhibitor.

Part 2: Biochemical Validation - Does it Inhibit the Enzyme?

The initial step is to determine if the metabolically activated form of the compound, 2-bromomyristoyl-CoA, can directly inhibit purified NMT enzyme. A fluorescence-based assay is a robust, non-radioactive method for this purpose.[1][2]

Principle: This assay measures the production of Coenzyme A (CoA), a product of the NMT-catalyzed reaction.[8] The free thiol group on CoA reacts with a pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), resulting in a quantifiable increase in fluorescence.[1]

Protocol 2.1: In Vitro Fluorescence-Based NMT Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 20 mM potassium phosphate (pH 8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.

    • Enzyme: Purified recombinant human NMT1 (e.g., 20 nM final concentration).

    • Substrates: Myristoyl-CoA (4 µM final) and a peptide substrate with an N-terminal glycine (e.g., 4 µM final).

    • Inhibitor: Synthesized 2-bromomyristoyl-CoA, serially diluted in assay buffer containing DMSO (final DMSO concentration <1%).

    • Detection Mix: CPM probe in assay buffer.

    • Controls:

      • Positive Control: A known potent NMT inhibitor like DDD85646.

      • Negative Control: Vehicle (DMSO) only.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of inhibitor dilution (or control) to each well.

    • Add 20 µL of NMT enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the mixed Myristoyl-CoA and peptide substrates.

    • Allow the reaction to proceed for 30 minutes at 30°C.

    • Stop the reaction and develop the signal by adding 50 µL of the CPM detection mix.

    • Incubate for 10 minutes, protected from light.

    • Measure fluorescence (Excitation: 390 nm, Emission: 485 nm).

  • Data Analysis:

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data to the negative control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Trustworthiness: This in vitro system directly interrogates the interaction between the inhibitor, the enzyme, and its substrates, free from the complexities of cellular metabolism. The inclusion of DDD85646 as a positive control validates that the assay system is responsive to known inhibitors, while the vehicle control establishes the baseline enzyme activity. A study found that 2-bromomyristoyl-CoA acts as a competitive inhibitor with a Ki of 450 nM.[7]

Part 3: Cellular Target Engagement - Does it Work in a Living System?

Confirming that 2-Br-C14 can inhibit NMT within a living cell is the most critical validation step. This demonstrates that the compound is cell-permeable, is successfully converted to its active CoA form, and engages its target in the native cellular environment.

Principle: The most definitive method for this is a competitive metabolic labeling assay using a myristic acid analog bearing a bioorthogonal handle, such as an alkyne. This "clickable" analog, Y-Myr (alk-13-ynylmyristic acid), is fed to cells and incorporated onto NMT substrate proteins. The alkyne tag allows for the subsequent covalent attachment (via "click chemistry") of a reporter molecule, such as a fluorescent azide, enabling visualization and quantification of protein myristoylation.

G cluster_1 Cell-Based Target Engagement Workflow step1 1. Cell Treatment (2-Br-C14 or control) step2 2. Metabolic Labeling (Add Y-Myr probe) step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Click Chemistry (Add Azide-Fluorophore) step3->step4 step5 5. Analysis (In-gel fluorescence / WB) step4->step5

Caption: Workflow for assessing NMT inhibition in cells.

Protocol 3.1: Click Chemistry-Based Cellular NMT Assay
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa or a relevant line) and grow to ~80% confluency.

    • Pre-treat cells with varying concentrations of 2-Br-C14 (or controls) for 4-6 hours. This allows time for cellular uptake and metabolic activation.

    • Controls: Vehicle (DMSO) and a potent cell-active inhibitor like DDD85646.[9]

  • Metabolic Labeling:

    • Add the Y-Myr probe to the culture medium (e.g., 25-50 µM final concentration) and incubate for an additional 4-16 hours.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration (e.g., via BCA assay).

  • Click Reaction (Copper(I)-catalyzed Azide-Alkyne Cycloaddition):

    • To 50 µg of protein lysate, add the click reaction cocktail: Azide-fluorophore (e.g., Alexa Fluor 488 Azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the myristoylated proteome by scanning the gel for fluorescence using an appropriate laser-based scanner.

    • To confirm equal protein loading, the gel can be subsequently stained with Coomassie Blue or analyzed by Western blot for a housekeeping protein (e.g., GAPDH).

Expected Outcome: In vehicle-treated cells, a strong fluorescent signal will be observed across a range of protein bands, representing the baseline myristoylated proteome. In cells treated with an effective concentration of 2-Br-C14, this fluorescent signal will be significantly diminished in a dose-dependent manner, providing direct visual and quantifiable evidence of NMT inhibition in a cellular context.

Part 4: Comparative Analysis - Benchmarking Performance

To contextualize the performance of 2-Br-C14, it is essential to compare it to a "gold standard" inhibitor. DDD85646 is an excellent benchmark; it is a potent, orally active, and well-validated inhibitor of both human and parasitic NMTs.[10][11][12][13] Unlike 2-Br-C14, it does not require metabolic activation.

Feature2-Bromotetradecanoic Acid (2-Br-C14)DDD85646 (IMP-366)
Mechanism of Action Pro-drug; metabolically activated to 2-bromomyristoyl-CoA, which is a competitive inhibitor of Myristoyl-CoA.[7]Direct, potent, competitive inhibitor of the peptide substrate binding site.[13]
Assay Type Biochemical (as 2-Br-myristoyl-CoA): Ki = 450 nM[7] Cell-Based: Effective, but requires higher concentrations than DDD85646.Biochemical: IC50 = 4 nM (hNMT)[10][12] Cell-Based: Complete inhibition at ~1 µM.[9]
Selectivity Does not significantly inhibit protein palmitoylation, suggesting specificity for NMT over acyl-CoA synthetase.[7]High selectivity for NMT. Validated as a specific on-target probe.[9]
Key Consideration Efficacy is dependent on cellular uptake and enzymatic activation by acyl-CoA synthetases.Highly potent and directly active, making it a superior tool for direct NMT inhibition studies.[9][14]

Expert Insights: The requirement for metabolic activation makes 2-Br-C14 an interesting tool but also introduces variability. Its cellular potency can be influenced by the expression levels and activity of acyl-CoA synthetases in the cell type under study. In contrast, DDD85646 provides a more direct and less variable means of inhibiting NMT, making it a more reliable chemical probe for dissecting cellular pathways dependent on NMT activity.[9] Indeed, some comprehensive studies have found that other myristic acid analogs, like 2-hydroxymyristic acid, are largely ineffective at inhibiting NMT in cells, casting doubt on the general utility of this class of compounds compared to highly optimized inhibitors like DDD85646.[9]

Conclusion

References

  • An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide. PubMed. [Link]

  • DDD85646, the previously published T. brucei NMT inhibitor. ResearchGate. [Link]

  • Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. PubMed. [Link]

  • N-myristoyltransferase inhibitors - Wikipedia. Wikipedia. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. PubMed Central (PMC). [Link]

  • Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors. ResearchGate. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. PubMed. [Link]

  • What are NMT2 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck. PubMed. [Link]

  • The role of N-myristoyltransferase 1 in tumour development. PubMed Central (PMC). [Link]

  • Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. MDPI. [Link]

  • Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasites. Royal Society of Chemistry. [Link]

  • N-myristoyltransferase (NMT) - Creative Biolabs. Creative Biolabs. [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity - Sci-Hub. Sci-Hub. [Link]

  • Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. National Institutes of Health (NIH). [Link]

  • Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. PubMed Central (PMC). [Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. ResearchGate. [Link]

  • Recent advances in the discovery of N-myristoyltransferase inhibitors. PubMed. [Link]

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. MDPI. [Link]

  • N-Myristoyltransferase (NMT) inhibitors are completely novel payloads for Antibody Drug Conjugates that deliver extensive tumor. Myricx Bio. [Link]

  • Regulation of N-myristoyltransferase by novel inhibitor proteins. PubMed. [Link]

  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. ACS Publications. [Link]

  • Discovery of Plasmodium vivax N–Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characterization of their Binding Mode. PubMed Central (PMC). [Link]

  • Inhibition of N-myristoyltransferase activity promotes androgen receptor degradation in prostate cancer. PubMed. [Link]

  • Potent inhibitor of N-myristoylation: a novel molecular target for cancer. PubMed. [Link]

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. PubMed Central (PMC). [Link]

Sources

Comparative

A Researcher's Guide to Alternatives for Inhibiting Protein Acylation: A Comparative Analysis Beyond 2-Bromotetradecanoic Acid

For researchers, scientists, and drug development professionals navigating the complexities of protein acylation, the choice of a suitable inhibitor is paramount. For years, 2-Bromotetradecanoic acid, also commonly known...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of protein acylation, the choice of a suitable inhibitor is paramount. For years, 2-Bromotetradecanoic acid, also commonly known as 2-bromopalmitate (2-BP), has been a widely utilized tool for studying protein S-palmitoylation. However, a growing body of evidence highlights its significant limitations, including a lack of specificity and considerable off-target effects. This guide provides an in-depth comparison of viable alternatives to 2-BP, offering experimental data and detailed protocols to empower researchers in making informed decisions for their studies.

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, stability, and function.[1] This process is broadly categorized into N-myristoylation and S-palmitoylation, catalyzed by N-myristoyltransferases (NMTs) and a family of protein acyltransferases (PATs) with a conserved DHHC (Asp-His-His-Cys) domain, respectively. Understanding the precise roles of these modifications necessitates the use of specific and reliable inhibitors.

The Limitations of 2-Bromotetradecanoic Acid (2-BP)

2-Bromohexadecanoic acid (2-BP) is a non-metabolizable palmitate analog that has been extensively used as a general inhibitor of protein S-palmitoylation.[2][3][4] It acts by irreversibly inhibiting DHHC PATs.[2][3] However, its utility is significantly hampered by its promiscuous reactivity and off-target effects.[5][6]

  • Lack of Specificity: 2-BP not only inhibits PATs but has also been shown to inhibit acyl-protein thioesterases (APTs), the enzymes responsible for removing palmitate from proteins. This dual inhibition complicates the interpretation of experimental results, as it affects both the "writing" and "erasing" of the palmitoyl mark.

  • Off-Target Effects: Studies have revealed that 2-BP can interfere with other aspects of lipid metabolism and induce cellular stress. In vivo studies have demonstrated that high doses of 2-BP can cause inflammatory responses and testicular dysfunction in mice.[5]

  • Cytotoxicity: The irreversible nature of its binding and its broad reactivity contribute to cellular toxicity, limiting its application in long-term studies and in vivo models.

Given these significant drawbacks, the exploration of more specific and less toxic alternatives is crucial for advancing our understanding of protein acylation.

Comparative Analysis of Acylation Inhibitors

This section provides a detailed comparison of various alternatives to 2-BP, targeting different stages of the protein acylation process.

InhibitorTarget Enzyme(s)Type of AcylationMechanism of ActionPotency (IC50)Key AdvantagesMajor Disadvantages
2-Bromotetradecanoic Acid (2-BP) DHHC-PATs, APTs, and other metabolic enzymesS-palmitoylationIrreversible, covalent modification of active site cysteineMicromolar range (e.g., ~4 µM for some DHHCs)Broadly inhibits S-palmitoylationPoor specificity, off-target effects, cytotoxicity
Cerulenin Fatty Acid Synthase (FAS), some PATsS-palmitoylationCovalent modification of active site cysteineMicromolar range (e.g., IC50 of 5.55 µg/mL for FASN in U-87MG cells)Readily availablePrimarily a FAS inhibitor, lacks specificity for PATs
Tunicamycin N-acetylglucosamine transferases, some PATsS-palmitoylationCompetitive inhibitorMicromolar range (inhibits glycosylation at 0.2-2 µg/ml)Primarily an inhibitor of N-linked glycosylation, significant cellular stress
2-Hydroxymyristic Acid N-Myristoyltransferase (NMT)N-myristoylationCompetitive inhibitor (as 2-hydroxymyristoyl-CoA)Nanomolar range (Ki = 45 nM for NMT)High specificity for NMT over PATsRequires intracellular conversion to its CoA derivative
DDD85646 N-Myristoyltransferase 1/2 (NMT1/2)N-myristoylationPotent, selective inhibitorNanomolar range (IC50 = 2-4 nM for human NMTs)High potency and selectivity
IMP-1088 N-Myristoyltransferase 1/2 (NMT1/2)N-myristoylationHighly potent, selective inhibitorSub-nanomolar range (IC50 < 1 nM for human NMTs)Exceptional potency and selectivity
Lipid-Based, Non-specific Inhibitors: Cerulenin and Tunicamycin

Like 2-BP, cerulenin and tunicamycin are natural products that have been reported to inhibit protein palmitoylation. However, they also suffer from a lack of specificity.

  • Cerulenin: This antibiotic is a well-established inhibitor of fatty acid synthase (FAS) and acts by covalently modifying the active site cysteine.[7] While it can inhibit protein palmitoylation, its primary effect on cellular lipid metabolism makes it difficult to attribute observed phenotypes solely to the inhibition of protein acylation.

  • Tunicamycin: Primarily known as an inhibitor of N-linked glycosylation, tunicamycin can also interfere with protein palmitoylation, likely by competing with palmitoyl-CoA for binding to PATs.[8] The induction of endoplasmic reticulum (ER) stress by tunicamycin is a major confounding factor in its use as a specific palmitoylation inhibitor.

Targeting N-Myristoylation: A More Specific Approach

For studying N-myristoylation, several highly specific and potent inhibitors have been developed, offering a significant advantage over the broad-spectrum inhibitors of S-palmitoylation.

  • 2-Hydroxymyristic Acid: This myristic acid analog is a selective inhibitor of N-myristoyltransferase (NMT).[9] It acts as a competitive inhibitor after being converted to its active CoA form within the cell.[9] Its specificity for NMT over PATs makes it a valuable tool for dissecting the roles of N-myristoylation.[9]

  • DDD85646 and IMP-1088: These small molecules are highly potent and selective inhibitors of human NMT1 and NMT2.[10] With IC50 values in the low- to sub-nanomolar range, they represent the current gold standard for specifically inhibiting N-myristoylation in cellular and in vivo studies.

Experimental Protocols for Comparing Acylation Inhibitors

To rigorously evaluate and compare the efficacy and specificity of different protein acylation inhibitors, a combination of in-cell and in vitro assays is recommended.

Workflow for Comparing Inhibitors in a Cellular Context

G cluster_0 Cell Culture and Treatment cluster_1 Metabolic Labeling with a 'Clickable' Fatty Acid Analog cluster_2 Cell Lysis and Protein Quantification cluster_3 Click Chemistry and Protein Detection cell_culture 1. Culture cells to 70-80% confluency inhibitor_treatment 2. Treat cells with inhibitors at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 4-24 hours) cell_culture->inhibitor_treatment metabolic_labeling 3. Co-incubate with an alkyne- or azide-modified fatty acid analog (e.g., YnPalmitate) inhibitor_treatment->metabolic_labeling cell_lysis 4. Lyse cells and determine protein concentration metabolic_labeling->cell_lysis click_reaction 5. Perform a click reaction to attach a reporter molecule (e.g., biotin-azide or fluorescent azide) cell_lysis->click_reaction sds_page 6. Separate proteins by SDS-PAGE click_reaction->sds_page western_blot 7. Detect labeled proteins by streptavidin-HRP blotting or fluorescence imaging sds_page->western_blot

Caption: Workflow for comparing protein acylation inhibitors in cells.

Detailed Protocol: In-Cell Comparison of Acylation Inhibitors using Click Chemistry

This protocol allows for the direct visualization and quantification of protein acylation in the presence of various inhibitors.

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.

    • Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare stock solutions of the inhibitors (2-BP, cerulenin, tunicamycin, 2-hydroxymyristic acid, DDD85646, IMP-1088) in DMSO.

    • Dilute the inhibitors to their final concentrations in cell culture media. A concentration range of 0.1 µM to 100 µM is a good starting point. Include a DMSO-only vehicle control.

    • Remove the old media from the cells and add the media containing the inhibitors or vehicle.

    • Incubate for the desired time (e.g., 4 hours).

  • Metabolic Labeling:

    • Prepare a stock solution of an alkyne-modified fatty acid analog (e.g., 17-octadecynoic acid for palmitoylation) in DMSO.

    • Add the fatty acid analog to the culture media to a final concentration of 25-50 µM.

    • Incubate the cells for an additional 4 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • Normalize the protein concentration of all samples.

    • To 50 µg of protein lysate, add the click chemistry reaction cocktail containing a biotin-azide or fluorescent-azide reporter, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate at room temperature for 1 hour.

  • Protein Precipitation and Detection:

    • Precipitate the proteins using a methanol/chloroform extraction method.

    • Resuspend the protein pellet in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • If using a biotin reporter, probe the membrane with streptavidin-HRP and detect using chemiluminescence.

    • If using a fluorescent reporter, visualize the gel or membrane using an appropriate fluorescence scanner.

  • Data Analysis:

    • Quantify the band intensities of the acylated proteins.

    • Compare the signal in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.

Acyl-Resin Assisted Capture (Acyl-RAC) for Assessing S-Palmitoylation

Acyl-RAC is a powerful method to enrich for S-palmitoylated proteins and can be adapted to assess the efficacy of inhibitors.

G cluster_0 Sample Preparation cluster_1 Thioester Cleavage cluster_2 Capture and Elution cluster_3 Analysis lysis 1. Lyse cells/tissues in a buffer containing a free thiol-blocking agent (e.g., MMTS) split 2. Split lysate into two aliquots lysis->split ham_treatment 3. Treat one aliquot with hydroxylamine (HAM) to cleave thioester bonds split->ham_treatment control_treatment 4. Treat the other aliquot with a control buffer (e.g., Tris) split->control_treatment capture 5. Incubate both aliquots with a thiol-reactive resin to capture proteins with newly exposed cysteines ham_treatment->capture control_treatment->capture wash 6. Wash the resin to remove non-specifically bound proteins capture->wash elution 7. Elute the captured proteins with a reducing agent (e.g., DTT) wash->elution analysis 8. Analyze eluted proteins by Western blot or mass spectrometry elution->analysis

Caption: Acyl-Resin Assisted Capture (Acyl-RAC) workflow.

Protocol: Acyl-RAC for Inhibitor-Treated Cells

  • Cell Treatment and Lysis:

    • Treat cells with inhibitors as described in the previous protocol.

    • Lyse the cells in a lysis buffer containing a thiol-blocking agent such as methyl methanethiosulfonate (MMTS) to block free cysteine residues.

  • Thioester Cleavage:

    • Divide the lysate into two equal aliquots.

    • To one aliquot, add a neutral hydroxylamine (HAM) solution to cleave the thioester bonds of S-acylated proteins, exposing the cysteine residues.

    • To the other aliquot (negative control), add a control buffer (e.g., Tris-HCl).

  • Capture of S-Acylated Proteins:

    • Incubate both aliquots with a thiol-reactive resin (e.g., thiopropyl sepharose). The resin will bind to the newly exposed cysteine residues in the HAM-treated sample.

  • Washing and Elution:

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the resin using a buffer containing a reducing agent such as dithiothreitol (DTT).

  • Analysis:

    • Analyze the eluted proteins by Western blotting for specific candidate proteins or by mass spectrometry for a global proteomic analysis.

    • A significant reduction in the signal of a specific protein in the HAM-treated sample from inhibitor-treated cells compared to the vehicle-treated cells indicates effective inhibition of its S-palmitoylation.

Mechanisms of Action: A Visual Representation

The following diagrams illustrate the mechanisms of action for the different classes of inhibitors discussed.

G cluster_0 S-Palmitoylation by DHHC-PAT Palmitoyl-CoA Palmitoyl-CoA DHHC-PAT DHHC-PAT Palmitoyl-CoA->DHHC-PAT 1. Autoacylation Acylated DHHC-PAT Acylated DHHC-PAT DHHC-PAT->Acylated DHHC-PAT Substrate Protein Substrate Protein Acylated DHHC-PAT->Substrate Protein 2. Palmitate Transfer Palmitoylated Protein Palmitoylated Protein Substrate Protein->Palmitoylated Protein G cluster_1 Inhibition by 2-BP, Cerulenin, and Tunicamycin 2-BP / Cerulenin 2-BP / Cerulenin DHHC-PAT DHHC-PAT 2-BP / Cerulenin->DHHC-PAT Covalent Modification Tunicamycin Tunicamycin Tunicamycin->DHHC-PAT Competitive Binding Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->DHHC-PAT

Caption: Inhibition of DHHC-PATs by non-specific inhibitors.

G cluster_2 N-Myristoylation by NMT Myristoyl-CoA Myristoyl-CoA NMT NMT Myristoyl-CoA->NMT Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine) NMT->Substrate Protein (N-terminal Glycine) Myristate Transfer Myristoylated Protein Myristoylated Protein Substrate Protein (N-terminal Glycine)->Myristoylated Protein

Caption: Mechanism of N-myristoylation by NMT.

G cluster_3 Inhibition by DDD85646 and IMP-1088 DDD85646 / IMP-1088 DDD85646 / IMP-1088 NMT NMT DDD85646 / IMP-1088->NMT High-Affinity Binding

Caption: Inhibition of NMT by specific small molecules.

Conclusion and Future Perspectives

While 2-Bromotetradecanoic acid has been a workhorse in the field of protein acylation, its limitations necessitate a move towards more specific and reliable tools. For the study of S-palmitoylation, a careful consideration of the off-target effects of lipid-based inhibitors is crucial, and the development of highly specific PAT inhibitors remains an active area of research. For investigating N-myristoylation, potent and selective inhibitors like DDD85646 and IMP-1088 offer excellent alternatives.

The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these inhibitors, enabling researchers to choose the most appropriate tool for their specific scientific questions. By employing these more refined approaches, the scientific community can continue to unravel the intricate roles of protein acylation in health and disease, paving the way for the development of novel therapeutic strategies.

References

  • Davda, D., et al. (2013). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. ACS Chemical Biology, 8(9), 1912-1917. [Link]

  • Li, M., et al. (2024). 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. Toxics, 12(1), 5. [Link]

  • Martin, B. R., et al. (2012). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Request PDF. [Link]

  • Creative Diagnostics. Protein Acylation. [Link]

  • Chen, J., et al. (2021). Regulation of Dynamic Protein S-Acylation. Frontiers in Cell and Developmental Biology, 9, 642272. [Link]

  • Gilbert, H. N., et al. (2000). Structure-activity studies of cerulenin analogues as protein palmitoylation inhibitors. Journal of Medicinal Chemistry, 43(13), 2575-2585. [Link]

  • Hutton, J. A., et al. (2021). NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. Trends in Pharmacological Sciences, 42(10), 863-878. [Link]

  • Paige, L. A., et al. (1990). Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase. Biochemistry, 29(45), 10342-10347. [Link]

  • Diard, E., et al. (2021). Presence of 2-hydroxymyristate on endotoxins is associated with death in neonates with Enterobacter cloacae complex septic shock. Scientific Reports, 11(1), 16960. [Link]

  • Patterson, S. I., & Skene, J. H. (1994). CHARACTERISTICS OF EFFECTS OF TUNICAMYCIN ON PROTEIN PALMITOYLATION. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Experimental Results with 2-Bromotetradecanoic Acid

For researchers, scientists, and drug development professionals investigating the intricate roles of protein lipidation, 2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, serves as a valuable chemical tool....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate roles of protein lipidation, 2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, serves as a valuable chemical tool. This guide provides an in-depth, objective comparison of its application in studying protein palmitoylation, alongside alternative methods, and furnishes the experimental data and protocols necessary for rigorous validation of your findings. This document is designed to empower you with the knowledge to make informed experimental choices and to ensure the integrity of your results.

The Crucial Role of S-Palmitoylation and the Utility of 2-Bromotetradecanoic Acid

S-palmitoylation is a reversible post-translational modification where a 16-carbon palmitic acid is attached to cysteine residues of a protein via a thioester linkage. This process is critical in regulating protein trafficking, subcellular localization, stability, and protein-protein interactions.[1] Dysregulation of this process has been implicated in a variety of diseases, making the enzymes involved—protein acyltransferases (PATs)—attractive therapeutic targets.[2][3]

2-Bromotetradecanoic acid is a myristic acid (C14) analogue. Due to its structural similarity to palmitic acid (C16), and more directly to its well-studied counterpart, 2-bromopalmitate (2-BP), it is often used to probe and inhibit protein palmitoylation. The presence of a bromine atom at the alpha-carbon position is thought to interfere with the enzymatic transfer of the fatty acid to the target protein. While much of the extensive research has been conducted using 2-BP, the mechanistic insights are largely considered applicable to 2-Bromotetradecanoic acid due to their shared reactive moiety and similar chain length.

Understanding the Mechanism and Inherent Challenges

2-Bromotetradecanoic acid, much like 2-BP, is believed to act as a general inhibitor of protein palmitoylation.[4] In cells, it is converted to its coenzyme A (CoA) derivative, 2-bromotetradecanoyl-CoA.[5][6] This modified fatty acyl-CoA can then interact with the active site of DHHC palmitoyl acyltransferases (PATs), the enzymes responsible for catalyzing S-palmitoylation. The current understanding suggests two potential inhibitory mechanisms:

  • Inhibition of PATs: 2-bromotetradecanoyl-CoA may covalently modify the catalytic cysteine residue within the DHHC motif of PATs, thereby inactivating the enzyme.[5][6]

  • Direct Competition: It may act as a competitive substrate, being transferred to the target protein's cysteine residue. However, the resulting bromo-acylated protein may have altered properties and stability.

It is crucial for researchers to acknowledge that 2-Bromotetradecanoic acid and its analogues are not perfectly specific. Studies on 2-BP have revealed off-target effects, most notably the inhibition of acyl-protein thioesterases (APTs), the enzymes that remove palmitate from proteins.[7] This dual inhibition of both palmitoylation and depalmitoylation can complicate the interpretation of experimental results, making rigorous validation essential.[7]

A Comparative Analysis of Methodologies for Studying Protein Palmitoylation

To validate findings obtained with 2-Bromotetradecanoic acid, it is imperative to compare the results with those from orthogonal, more direct methods for detecting and quantifying protein palmitoylation.

Feature2-Bromotetradecanoic Acid (Inhibitor)Acyl-Biotin Exchange (ABE)Click Chemistry (Metabolic Labeling)
Principle Indirectly probes palmitoylation by observing the functional consequences of its inhibition.Direct chemical labeling of previously palmitoylated cysteines with biotin.[1][8][9]Metabolic incorporation of a fatty acid analog with a bioorthogonal handle (e.g., alkyne), followed by "clicking" on a reporter tag.[10][11][12]
Pros Simple to use, inexpensive, and allows for the study of endogenous protein function.[4]Directly identifies palmitoylated proteins and can be used to map modification sites.[1] Does not require metabolic labeling.High sensitivity and specificity; enables in vivo labeling and visualization of palmitoylated proteins.[12]
Cons Potential for off-target effects and non-specific inhibition.[7] Does not directly measure palmitoylation.Can be prone to false positives/negatives; requires multiple chemical steps.[13]Requires cells to be metabolically active to incorporate the analog; potential for the analog to perturb normal cellular processes.
Best For Initial screening to identify potential roles of palmitoylation in a biological process.Validating palmitoylation of a specific protein of interest; proteome-wide identification of palmitoylated proteins.Dynamic studies of palmitoylation, imaging, and activity-based protein profiling.

Experimental Protocols for Validation

To ensure the trustworthiness of your research, every protocol should be a self-validating system. Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Validating Inhibition of Palmitoylation using Acyl-Biotin Exchange (ABE)

This protocol allows for the direct assessment of the palmitoylation status of a target protein in the presence and absence of 2-Bromotetradecanoic acid.

Objective: To determine if treatment with 2-Bromotetradecanoic acid reduces the level of palmitoylation of a specific protein.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with the desired concentration of 2-Bromotetradecanoic acid (typically 50-100 µM) for a specified time (e.g., 4-16 hours). Treat a control set with vehicle (e.g., DMSO).

  • Cell Lysis: Harvest and lyse cells in a buffer containing a protease inhibitor cocktail.

  • Blocking of Free Thiols: Add N-ethylmaleimide (NEM) to a final concentration of 50 mM to block all free cysteine residues. Incubate for 1 hour at 4°C with rotation.

  • Protein Precipitation: Precipitate the proteins using acetone or chloroform/methanol to remove excess NEM.

  • Thioester Cleavage: Resuspend the protein pellet in a buffer containing 1 M hydroxylamine (pH 7.4) to specifically cleave the thioester bonds of palmitoylated cysteines. Incubate for 1 hour at room temperature. As a negative control, treat a parallel sample with a buffer lacking hydroxylamine.

  • Biotin Labeling: Add a thiol-reactive biotinylating reagent (e.g., Biotin-HPDP) to label the newly exposed cysteine residues. Incubate for 1 hour at room temperature.

  • Affinity Purification: Use streptavidin-agarose beads to capture the biotinylated (i.e., previously palmitoylated) proteins.

  • Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting using an antibody specific to your protein of interest. A decrease in the signal in the 2-Bromotetradecanoic acid-treated sample compared to the control indicates inhibition of palmitoylation.

Protocol 2: Orthogonal Validation using Click Chemistry

This method provides an alternative, direct way to measure changes in protein palmitoylation.

Objective: To visualize the effect of 2-Bromotetradecanoic acid on the incorporation of a palmitic acid analog.

Methodology:

  • Metabolic Labeling: Culture cells and incubate them with an alkynyl palmitic acid analog (e.g., 17-octadecynoic acid, 17-ODYA) in the presence or absence of 2-Bromotetradecanoic acid.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding an azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide) to the cell lysate.[10][12]

  • Analysis:

    • Fluorescence: If a fluorescent azide was used, the proteins can be separated by SDS-PAGE and visualized directly using an in-gel fluorescence scanner.

    • Western Blotting: If azide-biotin was used, the proteins can be analyzed by Western blotting with streptavidin-HRP. A reduced signal in the presence of 2-Bromotetradecanoic acid confirms its inhibitory effect.

Visualizing the Experimental Workflow

To further clarify the experimental logic, the following diagrams illustrate the key workflows.

ABE_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Processing cluster_analysis Analysis Control Control Cells Lysis Cell Lysis Control->Lysis Treated Cells + 2-Bromotetradecanoic acid Treated->Lysis Block Block Free Thiols (NEM) Lysis->Block Cleave Cleave Thioesters (Hydroxylamine) Block->Cleave Label Label with Biotin Cleave->Label Purify Streptavidin Pull-down Label->Purify Analyze Western Blot Purify->Analyze

Caption: Workflow for Acyl-Biotin Exchange (ABE) Assay.

Click_Chemistry_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Analysis Control Cells + Alkyne-Palmitate Lysis Cell Lysis Control->Lysis Treated Cells + Alkyne-Palmitate + 2-Bromotetradecanoic acid Treated->Lysis Click Click Reaction (Azide-Reporter) Lysis->Click Visualize In-gel Fluorescence or Western Blot Click->Visualize

Caption: Workflow for Click Chemistry-based Detection.

Interpreting Your Data and Acknowledging Limitations

When using 2-Bromotetradecanoic acid, a decrease in a biological response should be correlated with a demonstrable decrease in the palmitoylation of a relevant protein target, as confirmed by ABE or click chemistry. It is also critical to consider potential off-target effects. For instance, if a cellular process is affected, but direct measurement shows no change in the palmitoylation of your protein of interest, the observed effect may be due to inhibition of other enzymes.

Mass spectrometry is a powerful tool for the direct detection and quantification of protein palmitoylation and can be used to identify the precise sites of modification.[13][14][15][16] This technique can be challenging due to the labile nature of the thioester bond and the hydrophobicity of the palmitoyl group.[13][15][16] However, when successful, it provides the highest level of evidence for protein palmitoylation.

Conclusion: A Path to Robust and Publishable Results

References

  • Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry. [Link]

  • Palmitoylation Mass Spectrometry. MtoZ Biolabs. [Link]

  • Mass spectrometry analysis of protein/peptide S-palmitoylation. OpenBU. [Link]

  • Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry. [Link]

  • Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry. JoVE. [Link]

  • Detection of S-palmitoylated proteins using click chemistry and acyl-biotin exchange (ABE). ResearchGate. [Link]

  • Principles of the acyl-biotin exchange and acyl-resin-assisted capture... ResearchGate. [Link]

  • Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay. PubMed. [Link]

  • Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry. PNAS. [Link]

  • Use of analogs and inhibitors to study the functional significance of protein palmitoylation. Methods. [Link]

  • Click chemistry armed enzyme-linked immunosorbent assay to measure palmitoylation by hedgehog acyltransferase. Analytical Biochemistry. [Link]

  • A novel yeast-based high-throughput method for the identification of protein palmitoylation inhibitors. Scientific Reports. [Link]

  • Schematic of the Immunoprecipitation and Acyl-Biotin Exchange (IP-ABE)... ResearchGate. [Link]

  • Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library. PubMed. [Link]

  • Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library. Molecules. [Link]

  • Detection of S-Acylated CD95 by Acyl-Biotin Exchange. Springer Nature Experiments. [Link]

  • Using-alkynyl-palmitate analog as a chemical reporter to label proteins... ResearchGate. [Link]

  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS Chemical Biology. [Link]

  • Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. PubMed. [Link]

  • Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. Nucleic Acids Research. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Request PDF. [Link]

  • Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Innovative Genomics Institute. [Link]

  • 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. Toxics. [Link]

  • 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS One. [Link]

  • Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides. PubMed. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Theranostics. [Link]

Sources

Validation

A Researcher's Guide to Confirming the On-Target Effects of α-Bromomyristic Acid in Cellular Models

This guide provides an in-depth comparison of experimental strategies to rigorously validate that the cellular phenotypes observed upon α-Bromomyristic acid treatment are a direct result of NMT inhibition. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of experimental strategies to rigorously validate that the cellular phenotypes observed upon α-Bromomyristic acid treatment are a direct result of NMT inhibition. We will delve into the causality behind experimental choices, present self-validating protocols, and compare methodologies to equip you with a comprehensive framework for your research.

The Mechanism: Competitive Inhibition of N-Myristoyltransferase

Protein N-myristoylation is a critical lipid modification that enhances the hydrophobicity of proteins, often facilitating their association with cellular membranes or mediating protein-protein interactions.[5][6][7] The enzyme N-myristoyltransferase (NMT) catalyzes this reaction by transferring myristate from myristoyl-coenzyme A (Myr-CoA) to the N-terminal glycine of a nascent polypeptide.[3][8]

α-Bromomyristic acid, after being converted to its CoA derivative within the cell, acts as a competitive inhibitor of NMT.[1] It occupies the myristoyl-CoA binding site on the enzyme, thereby preventing the transfer of the natural myristate group to protein substrates. Confirming this specific mechanism of action is the primary goal of the following experimental approaches.

cluster_0 Normal N-Myristoylation Pathway cluster_1 Inhibition by α-Bromomyristic Acid MyrCoA Myristoyl-CoA NMT NMT Enzyme MyrCoA->NMT Binds Protein Substrate Protein (N-terminal Glycine) Protein->NMT Binds MyrProtein Myristoylated Protein NMT->MyrProtein Catalyzes Transfer CoA CoA NMT->CoA Releases aBMA α-Bromomyristoyl-CoA NMT_inhibited NMT Enzyme aBMA->NMT_inhibited Competitively Binds NoReaction No Myristoylation NMT_inhibited->NoReaction MyrCoA_blocked Myristoyl-CoA MyrCoA_blocked->NMT_inhibited Binding Blocked

Caption: Mechanism of NMT inhibition by α-Bromomyristic acid.

Core Experimental Strategies for On-Target Validation

A multi-pronged approach is essential for unequivocally linking α-Bromomyristic acid treatment to the inhibition of N-myristoylation. We will compare three core strategies: direct biochemical assays, metabolic labeling in cells, and global proteomic profiling.

Strategy 1: Direct Enzyme Inhibition - The In Vitro NMT Activity Assay

The most direct method to confirm that α-Bromomyristic acid targets NMT is to test its effect on the purified enzyme in a cell-free system. This approach isolates the enzyme-inhibitor interaction from the complexities of cellular metabolism, providing a clean measure of direct inhibition. A fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction is a sensitive and high-throughput method.[9][10]

Causality: This assay's strength lies in its simplicity. If α-Bromomyristic acid inhibits the reaction, it demonstrates a direct interaction with NMT, independent of any other cellular factor. This is the foundational evidence for on-target activity.

cluster_workflow In Vitro NMT Activity Assay Workflow start Combine in 96-well plate: - Recombinant NMT - Peptide Substrate - Myristoyl-CoA - α-Bromomyristic Acid (or DMSO) incubate Incubate at 25°C start->incubate Reaction initiates add_cpm Add CPM Fluorescent Probe incubate->add_cpm CoA is produced detect Measure Fluorescence (Excitation ~390nm, Emission ~485nm) add_cpm->detect CPM binds CoA, fluoresces analyze Calculate IC50 Value detect->analyze cluster_workflow Proteomics Workflow for NMT Inhibition treat Treat Cells with α-Bromomyristic Acid vs. DMSO lyse Lyse Cells & Extract Proteins treat->lyse enrich Enrich for Non-Myristoylated (Free N-terminal Glycine) Proteins lyse->enrich digest Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Database Search & Quantification lcms->data result Identify Proteins with Increased Free N-terminal Glycine (i.e., Inhibited Myristoylation) data->result

Caption: A general workflow for proteomic analysis of NMT inhibition.

Experimental Protocol: Proteomic Profiling of NMT Substrates

This is a conceptual workflow. Specific enrichment techniques and mass spectrometry parameters require specialized expertise and instrumentation.

  • Sample Preparation:

    • Culture two populations of cells, one treated with a vehicle control (DMSO) and the other with an effective dose of α-Bromomyristic acid for 24-48 hours. The longer treatment time allows for the turnover of existing myristoylated proteins. [11] * Harvest and lyse the cells as described in the metabolic labeling protocol.

  • Enrichment of NMT Substrates:

    • Use a method to capture proteins with an unblocked N-terminal glycine. One such advanced method is Sortase A-mediated labeling, which enzymatically attaches a biotinylated probe to N-terminal glycines. [8] * Following biotinylation, use streptavidin-coated beads to enrich for the labeled proteins.

  • Mass Spectrometry:

    • Perform an on-bead tryptic digest of the enriched proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify peptides and corresponding proteins.

    • Perform label-free quantification (LFQ) or use isotopic labeling (e.g., SILAC) to compare the relative abundance of the identified proteins between the α-Bromomyristic acid-treated and control samples.

    • Proteins that are significantly enriched in the α-Bromomyristic acid-treated sample represent substrates whose N-myristoylation was inhibited, leading to an exposed N-terminal glycine available for labeling.

Comparison of Validation Methods

MethodPrincipleWhat It MeasuresProsCons
In Vitro NMT Assay Cell-free biochemical assay measuring CoA release.Direct inhibition of purified NMT enzyme activity (IC50).- Fast and quantitative.- High-throughput.- Confirms direct target interaction. [10]- Does not confirm cellular activity or permeability.- Requires purified, active enzyme.
Metabolic Labeling In-cell incorporation of a tagged myristic acid analog.Inhibition of N-myristoylation in living cells.- Confirms cell permeability and target engagement.- Visual and semi-quantitative.- Relatively straightforward. [7]- Can be affected by analog metabolism.- Does not identify specific protein targets.
Proteomics (MS) Mass spectrometry to identify and quantify proteins.Global, unbiased identification of proteins affected by NMT inhibition.- Highest level of validation.- Identifies specific substrates.- Unbiased, discovery-oriented. [8][12]- Technically demanding.- Requires specialized equipment and expertise.- Can be expensive and time-consuming.

Addressing Off-Target Effects

Confirming on-target effects also involves considering potential off-target activities. α-Bromomyristic acid is structurally similar to other halogenated fatty acids, such as 2-bromopalmitate, which is known to have multiple cellular targets. [13]Therefore, it is prudent to include counter-screens or secondary assays. For instance, one could perform an acyl-RAC (acyl-biotinyl exchange) assay to test if α-Bromomyristic acid broadly affects protein S-acylation (palmitoylation), another common lipid modification. Finding no effect on palmitoylation would strengthen the claim of specificity for NMT.

Conclusion

Validating the on-target effects of α-Bromomyristic acid is a critical step in leveraging it as a reliable tool to study N-myristoylation. A rigorous investigation should not rely on a single experiment. The ideal validation strategy begins with a direct in vitro NMT assay to confirm biochemical potency, followed by metabolic labeling to demonstrate target engagement in a cellular context. Finally, for a comprehensive and unbiased confirmation, proteomic analysis provides the definitive list of affected substrates, solidifying the link between the inhibitor, the inhibition of N-myristoylation, and the observed cellular phenotype. By following this multi-faceted, self-validating approach, researchers can proceed with confidence in their experimental findings.

References

  • (No Source Provided)
  • (No Source Provided)
  • N-myristoyltransferase (NMT) is an emerging therapeutic target that catalyzes the attachment of myristate to the N terminus of an acceptor protein. We have developed a medium-throughput assay for screening potential small molecule inhibitors of human NMT-1 consisting of recombinant enzyme, biotinylated peptide substrate, and [3H]myristoyl-CoA. Appr... Source: ResearchGate[Link]

  • Myristoylation is a lipidation modification where a myristoyl group, derived from myristic acid, is covalently attached by an amide bond to the alpha-amino group of an N-terminal glycine residue. Source: Wikipedia[Link]

  • A fluorescence-based assay for N-myristoyltransferase activity. Source: PubMed[Link]

  • Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Source: MDPI[Link]

  • (No Source Provided)
  • Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion. Source: PMC, NIH[Link]

  • Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. Source: PMC, NIH[Link]

  • 2-Bromopalmitate targets retinoic acid receptor alpha and overcomes all-trans retinoic acid resistance of acute promyelocytic leukemia. Source: NIH[Link]

  • (No Source Provided)
  • A fluorescence-based assay for N-myristoyltransferase activity. Source: PMC[Link]

  • Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. Source: ACS Publications[Link]

  • (No Source Provided)
  • New regulatory and signal functions for myristic acid. Source: ResearchGate[Link]

  • (No Source Provided)
  • (No Source Provided)
  • Some effects of alpha-bromopalmitate, an inhibitor of fatty acid oxidation, on carbohydrate metabolism in the rat. Source: PMC, NIH[Link]

  • Exploring protein lipidation by mass spectrometry-based proteomics. Source: PMC, NIH[Link]

  • (No Source Provided)
  • The Protein Lipidation and Its Analysis. Source: Longdom Publishing[Link]

  • (No Source Provided)
  • N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells. Source: ACS Publications[Link]

  • (No Source Provided)
  • (No Source Provided)
  • Recent Advances in The Discovery of N-Myristoyltransferase Inhibitors. Source: ResearchGate[Link]

  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • (No Source Provided)
  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. Source: ResearchGate[Link]

  • (No Source Provided)

Sources

Comparative

A Researcher's Guide to Specificity: Deconstructing the Inhibitory Profile of 2-Bromotetradecanoic Acid

For researchers in metabolic pathways and drug development, the allure of a chemical probe that can modulate a specific biological process is undeniable. 2-Bromotetradecanoic acid (2-BTA), and its more extensively studie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic pathways and drug development, the allure of a chemical probe that can modulate a specific biological process is undeniable. 2-Bromotetradecanoic acid (2-BTA), and its more extensively studied 16-carbon analog 2-Bromopalmitate (2-BP), have long been used as tools to investigate the roles of fatty acid metabolism. Initially identified as inhibitors of fatty acid oxidation (FAO), their utility is predicated on their ability to specifically block key enzymatic steps.[1][2] However, a deeper dive into the biochemical and cellular activity of these molecules reveals a more complex and promiscuous character.

This guide provides a critical assessment of 2-BTA's specificity. We will move beyond a simple cataloging of its effects to explain the mechanistic basis for its broad reactivity, compare its performance against alternative inhibitors, and provide robust, field-tested protocols for researchers to validate its targets and understand its off-target liabilities in their own experimental systems.

The Primary Mechanism: A Tale of Two Pathways

2-BTA is a fatty acid analog containing an electrophilic bromine atom at the alpha-carbon position. This chemical feature is the primary driver of its inhibitory activity.[3] In cells, it is first activated to its coenzyme A (CoA) thioester, 2-bromotetradecanoyl-CoA, a critical step that significantly enhances its reactivity.[4][5] Its inhibitory effects are most prominently documented against two central pillars of lipid metabolism: fatty acid oxidation and protein acylation.

  • Inhibition of Fatty Acid Oxidation (FAO): The canonical target of 2-BTA and its analogs is Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme for mitochondrial fatty acid import.[1][5][6] The activated 2-bromotetradecanoyl-CoA acts as a potent, irreversible inhibitor of CPT1, effectively preventing the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5][6]

  • Inhibition of Protein Palmitoylation: More recently, 2-BP has been widely adopted as a general inhibitor of protein S-palmitoylation, a reversible post-translational modification where a fatty acid is attached to a cysteine residue.[4][7] This process is catalyzed by a family of enzymes known as DHHC palmitoyl acyltransferases (PATs). 2-BP (and by extension, 2-BTA) can irreversibly inhibit DHHC enzymes, preventing the modification of their protein substrates.[8][9]

The Specificity Problem: A Promiscuous Nature

The very chemical feature that makes 2-BTA an effective inhibitor—the α-bromo group—also makes it highly reactive and non-specific. The molecule is an α-halo-carbonyl electrophile, which can readily form covalent bonds with nucleophilic amino acid residues, particularly cysteine, on a wide range of proteins.[4][10] This promiscuity means that interpreting data from experiments using 2-BTA requires extreme caution. Its effects can rarely be attributed to the inhibition of a single enzyme without extensive validation.

Mass spectrometry-based chemical proteomics has revealed that 2-BP labels a vast number of cellular proteins with no clear preference for CoA-dependent enzymes.[4] This highlights that its mechanism often involves direct covalent modification of numerous proteins beyond its "canonical" targets.

Table 1: Known On-Target and Off-Target Effects of 2-Bromo-Fatty Acids

Target ClassSpecific Protein(s)Consequence of InhibitionCitation(s)
Primary Targets Carnitine Palmitoyltransferase 1 (CPT1)Blocks mitochondrial fatty acid oxidation.[1][5][6]
DHHC Palmitoyl Acyltransferases (PATs)Prevents protein S-palmitoylation.[4][8][9]
Known Off-Targets Acyl-CoA SynthetaseReduces cellular pool of activated fatty acids.[7][10]
Acyl-Protein Thioesterases (APT1, APT2)Paradoxically inhibits protein de-palmitoylation.[7]
Diacylglycerol AcyltransferasesInhibits triacylglycerol biosynthesis.[10]
NADPH Cytochrome-c ReductasePerturbs electron transport chain function.[10]
Glucose-6-PhosphataseAffects glucose metabolism.[10]
Retinoic Acid Receptor Alpha (RARα)Covalently binds and modulates receptor activity.[2]
Peroxisome Proliferator-Activated Receptor δ (PPARδ)Acts as a receptor agonist.

This broad reactivity profile underscores a critical principle: 2-BTA should be considered a broad-spectrum modulator of lipid metabolism and protein function, not a specific inhibitor of a single enzyme.

Comparative Analysis: Alternatives to 2-Bromotetradecanoic Acid

To properly contextualize the use of 2-BTA, it is essential to compare it with other available inhibitors that target similar metabolic nodes. The choice of inhibitor should be guided by the specific research question and the acceptable level of off-target effects.

Table 2: Comparison of Inhibitors Targeting Fatty Acid Metabolism

InhibitorPrimary Target(s)Mechanism of ActionKey AdvantagesMajor Disadvantages
2-Bromotetradecanoic Acid CPT1, DHHC-PATs, and many othersIrreversible, covalent modification (alkylation)Potent, cell-permeableExtremely promiscuous, numerous off-targets
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)Irreversible, covalent modificationMore specific for CPT1 than 2-BTAOff-target effects (e.g., liver toxicity) have limited its clinical use; also inhibits other carnitine acyltransferases.[11]
ST1326 Carnitine Palmitoyltransferase 1A (CPT1A)Reversible, competitiveReversible binding offers better-controlled inhibition and potentially lower toxicity.[11]Less potent than irreversible inhibitors; may require higher concentrations.
C75 Fatty Acid Synthase (FASN)Irreversible, competitiveTargets fatty acid synthesis rather than oxidation, offering an alternative metabolic intervention point.[12]Can induce significant weight loss in animal models, suggesting broad metabolic impact; side effects are a concern.[12]
Oridonin Fatty Acid Synthase (FASN)Downregulates FASN expression and inhibits its activityNatural product with dual inhibitory mechanism.[12]Poor solubility and bioavailability have limited its development.[12]

The existence of these alternatives provides researchers with crucial options. For instance, if the goal is to specifically probe the role of CPT1, a reversible inhibitor like ST1326 might offer a cleaner experimental window than the irreversible and promiscuous 2-BTA or Etomoxir.

Experimental Workflows for Assessing Inhibitor Specificity

Trustworthy research requires self-validating protocols. When using a compound like 2-BTA, it is not sufficient to observe a phenotype and attribute it to the presumed target. The following experimental workflows provide a rigorous framework for assessing inhibitor specificity.

Workflow 1: In Vitro Kinetic Analysis

The first step is to confirm the inhibitor's effect on the purified, intended target enzyme and to characterize its mode of inhibition.

G cluster_0 IC50 Determination cluster_1 Mechanism of Action (MOA) Studies a1 Prepare enzyme reaction mix (Enzyme, Buffer, Substrate) a2 Add varying concentrations of 2-BTA (e.g., 10-point curve) a1->a2 a3 Measure initial reaction velocity (V) a2->a3 a4 Plot V vs. log[Inhibitor] a3->a4 a5 Calculate IC50 value a4->a5 b1 Fix inhibitor concentration ([I]) and vary substrate concentration ([S]) a5->b1 Proceed if potent b2 Repeat for multiple [I] b1->b2 b3 Measure initial velocities b2->b3 b4 Generate Lineweaver-Burk plot (1/V vs. 1/[S]) b3->b4 b5 Determine inhibition type (Competitive, Non-competitive, etc.) b4->b5

Caption: Workflow for in vitro enzyme inhibition analysis.

Detailed Protocol: IC50 Determination and Kinetic Analysis

  • Objective: To determine the potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive) of 2-BTA against a purified target enzyme.

  • Materials: Purified target enzyme, substrate, appropriate buffer system, plate reader or other detection instrument, 2-BTA.

  • IC50 Determination: a. Prepare a dilution series of 2-BTA in DMSO. b. In a microplate, add the enzyme, buffer, and the 2-BTA dilutions. Include a DMSO-only control. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding. For irreversible inhibitors, this time is critical.[13][14] d. Initiate the reaction by adding the substrate. e. Measure the rate of product formation or substrate depletion over time (initial velocity). The assay must be in the linear range.[15][16] f. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.[17][18]

  • Kinetic Analysis (Mechanism of Action): a. Design a matrix of experiments with varying concentrations of both the substrate and 2-BTA. b. Measure the initial reaction velocities for each condition. c. Plot the data using a linear transformation, such as a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).[15][19] d. Analyze the pattern of the lines to determine the inhibition type. For example, lines that intersect on the y-axis are indicative of competitive inhibition.[15][20] This analysis helps to understand how the inhibitor interacts with the enzyme and its substrate.[21][22]

Workflow 2: Unbiased, Proteome-Wide Target Profiling

Given the known promiscuity of 2-BTA, an unbiased approach is essential to identify the full spectrum of its cellular targets. Activity-Based Protein Profiling (ABPP) using a "clickable" chemical probe is the gold standard for this purpose.[23][24]

G cluster_0 Cellular Labeling & Lysis cluster_1 Affinity Purification cluster_2 Target Identification a1 Synthesize 'clickable' 2-BTA (e.g., with a terminal alkyne) a2 Treat live cells or lysate with the probe a1->a2 a3 Probe covalently binds to on- and off-targets a2->a3 a4 Lyse cells (if treated live) a3->a4 b1 Perform Click Chemistry: Add biotin-azide reporter tag a4->b1 b2 Biotin tag is attached to all probe-bound proteins b1->b2 b3 Enrich biotinylated proteins using streptavidin beads b2->b3 b4 Wash beads to remove non-specific binders b3->b4 c1 On-bead protein digestion (e.g., with trypsin) b4->c1 c2 Analyze peptides by LC-MS/MS c1->c2 c3 Identify and quantify proteins enriched by the probe c2->c3

Caption: Activity-Based Protein Profiling (ABPP) workflow.

Detailed Protocol: Chemical Proteomics Target Identification

  • Objective: To empirically identify all cellular proteins that covalently bind to a 2-BTA analog.

  • Materials: A "clickable" analog of 2-BTA (e.g., with a terminal alkyne), cell culture, lysis buffer, azide-biotin reporter tag, copper(I) catalyst for click chemistry, streptavidin-coated beads, mass spectrometer.

  • Probe Labeling: a. Treat cultured cells or cell lysate with the clickable 2-BTA probe for a specified time. b. Include a control where cells are pre-treated with a high concentration of the parent 2-BTA to outcompete the probe, which helps distinguish specific from non-specific binders.

  • Click Chemistry and Enrichment: a. Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne-modified proteins.[4] b. Incubate the biotin-labeled proteome with streptavidin beads to enrich for the probe-targeted proteins. c. Perform stringent washes to remove proteins that are non-specifically bound to the beads.

  • Mass Spectrometry Analysis: a. Digest the bead-bound proteins into peptides using trypsin. b. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c. Use proteomics software to identify and quantify the proteins that were significantly enriched in the probe-treated sample compared to the competed control.[25][26][27] This provides a comprehensive, unbiased list of potential targets.

Conclusion and Best Practices

2-Bromotetradecanoic acid is a powerful but blunt tool. Its ability to potently inhibit fatty acid oxidation and protein palmitoylation has provided valuable insights into cellular metabolism. However, its utility is fundamentally limited by its promiscuity. The α-bromo functional group enables covalent modification of a wide array of off-target proteins, making it difficult to assign a cellular phenotype to the inhibition of a single target.

For researchers considering its use, the following principles are paramount:

  • Acknowledge the Promiscuity: Never assume specificity. Treat 2-BTA as a broad-spectrum inhibitor of fatty acid metabolism and cysteine-containing proteins.

  • Validate with Orthogonal Methods: Use more specific, alternative inhibitors (where available), genetic approaches (e.g., siRNA or CRISPR-mediated knockout of the putative target), and rescue experiments to confirm that the observed phenotype is due to the intended target.

  • Employ Unbiased Profiling: For any in-depth study, a chemical proteomics approach to identify the full target landscape of 2-BTA in your specific experimental system is strongly recommended.

References

  • Title: Mechanistic and kinetic studies of inhibition of enzymes Source: PubMed URL: [Link]

  • Title: Enzyme kinetics and inhibition studies Source: Fiveable URL: [Link]

  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]

  • Title: KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES Source: Ainfo URL: [Link]

  • Title: Global analysis of enzyme inhibition kinetics Source: The Journal of Physical Chemistry URL: [Link]

  • Title: Rapid profiling of protein kinase inhibitors by quantitative proteomics Source: PMC - NIH URL: [Link]

  • Title: Enzyme inhibition and kinetics graphs (article) Source: Khan Academy URL: [Link]

  • Title: Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: What are the new molecules for FAS inhibitors? Source: Patsnap Synapse URL: [Link]

  • Title: Lipogenesis inhibitors: therapeutic opportunities and challenges Source: PMC - PubMed Central URL: [Link]

  • Title: Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate Source: PMC - NIH URL: [Link]

  • Title: Inhibitors of fatty acid oxidation Source: PubMed URL: [Link]

  • Title: 6.4: Enzyme Inhibition Source: Biology LibreTexts URL: [Link]

  • Title: Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment Source: In Vivo URL: [Link]

  • Title: Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters Source: PubMed URL: [Link]

  • Title: Off-target identification by chemical proteomics for the understanding of drug side effects Source: Taylor & Francis Online URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes Source: NCBI Bookshelf URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC - NIH URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: 2-bromohexadecanoic acid Source: PubChem URL: [Link]

  • Title: 2-Bromopalmitoyl-CoA and 2-bromopalmitate: promiscuous inhibitors of membrane-bound enzymes Source: PubMed URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]

  • Title: 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities Source: PLOS One URL: [Link]

  • Title: How can I calculate IC50 value from percent inhibition graph for antioxidant activity? Source: ResearchGate URL: [Link]

  • Title: 2-Bromotetradecanoic acid Source: NIST WebBook URL: [Link]

  • Title: Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids Source: ACS Publications URL: [Link]

  • Title: Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites Source: PMC - NIH URL: [Link]

  • Title: Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites Source: PubMed URL: [Link]

  • Title: 2-Bromotetradecanoic acid Source: NIST WebBook URL: [Link]

  • Title: 2-bromohexadecanoic acid Source: PubChem URL: [Link]

  • Title: Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate Source: ResearchGate URL: [Link]

  • Title: 2-Bromopalmitate targets retinoic acid receptor alpha and overcomes all-trans retinoic acid resistance of acute promyelocytic leukemia Source: NIH URL: [Link]

  • Title: Strategies to Avoid and Reduce Off-Target Effects Source: CRISPR Medicine News URL: [Link]

  • Title: A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells Source: Haematologica URL: [Link]

  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Source: Frontiers in Pharmacology URL: [Link]

  • Title: Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe Source: PMC - NIH URL: [Link]

  • Title: Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors Source: Nature Communications URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Bromotetradecanoic Acid

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 2-Bromotetradecanoic acid, a halogenated carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 2-Bromotetradecanoic acid, a halogenated carboxylic acid. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind these protocols is grounded in the chemical's known and potential hazards, including its corrosive nature and ecotoxicity.

Hazard Assessment and Immediate Safety

Before handling or disposing of 2-Bromotetradecanoic acid, a thorough understanding of its hazard profile is essential. While specific data for this compound may be limited, analogous compounds such as other brominated fatty acids and halogenated organics provide a strong basis for a cautious approach.

The primary hazards include:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.

  • Serious Eye Damage: Can cause serious eye irritation or damage[2].

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[1].

Due to these hazards, all handling and disposal procedures must be conducted within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure[3][4].

Hazard Summary & Protective Measures
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H410 (Very toxic to aquatic life with long lasting effects)[1].
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat are mandatory[2][5].
Incompatible Materials Strong oxidizing agents, strong bases, and metals. Avoid storing with these materials to prevent violent reactions or corrosion[6][7]. Acids should not be stored in metal containers[8].
First Aid Skin Contact: Wash off with soap and plenty of water. Consult a physician[2][3].Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician[2][3].Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately[1].
Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with correct waste characterization. 2-Bromotetradecanoic acid is a halogenated organic compound . This classification is critical because mixing halogenated and non-halogenated waste streams needlessly increases hazardous waste management costs and complexity, as the entire mixture must be treated as halogenated waste[9][10].

Procedural Steps for Segregation:

  • Identify the Waste Stream: Determine if the waste is pure 2-Bromotetradecanoic acid, a solution containing it, or contaminated labware (e.g., gloves, wipes, pipette tips).

  • Select the Correct Waste Container:

    • Solid Waste: Pure compound and contaminated solids should be placed in a designated, properly labeled, and sealed container for solid hazardous waste[5].

    • Liquid Waste: Solutions of 2-Bromotetradecanoic acid should be collected in a container specifically designated for "Halogenated Organic Waste" [10]. Use a compatible container, such as polyethylene, as acids can corrode metal[7][8].

  • Labeling: As soon as waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards[5][11]. The container lid must remain closed except when waste is being added[11].

Disposal Decision Workflow

The following diagram outlines the logical steps for segregating and containerizing waste related to 2-Bromotetradecanoic acid.

G start Identify 2-Bromotetradecanoic Acid Waste q_form What is the physical form of the waste? start->q_form solid_container Place in a designated, leak-proof container labeled: 'HAZARDOUS WASTE' 'Solid Halogenated Organic Waste' '2-Bromotetradecanoic Acid' q_form->solid_container Solid liquid_container Pour into a designated, leak-proof container labeled: 'HAZARDOUS WASTE' 'Liquid Halogenated Organic Waste' '2-Bromotetradecanoic Acid' q_form->liquid_container Liquid solid_path Solid (Pure compound, contaminated gloves, wipes, glassware) liquid_path Liquid (Solutions, reaction mixtures, instrument effluent) storage Store container in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatible materials. solid_container->storage liquid_container->storage pickup Arrange for disposal via Institutional EHS or a certified waste contractor. storage->pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromotetradecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromotetradecanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.